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  • Product: 3-Cinnamamidopropanoic acid
  • CAS: 302345-89-7

Core Science & Biosynthesis

Foundational

Biological activity and mechanism of action of N-Cinnamoyl-beta-alanine

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of N-Cinnamoyl-beta-alanine Foreword: A Molecule of Synthetic Synergy N-Cinnamoyl-beta-alanine emerges not from nature's pharmacopeia, but fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of N-Cinnamoyl-beta-alanine

Foreword: A Molecule of Synthetic Synergy

N-Cinnamoyl-beta-alanine emerges not from nature's pharmacopeia, but from the rational design of medicinal chemistry. It represents a fascinating conjugate molecule, wedding the well-documented physiological prowess of beta-alanine with the pharmacologically active cinnamoyl moiety derived from cinnamic acid. While research on this specific conjugate is nascent, its potential can be extrapolated from its constituent parts, providing a compelling rationale for its investigation as a novel therapeutic or nutraceutical agent.

This guide, intended for researchers and drug development professionals, serves as a foundational blueprint for exploring N-Cinnamoyl-beta-alanine. It synthesizes the known bioactivities of its precursors to postulate its therapeutic potential and lays out a comprehensive, technically-grounded roadmap for its experimental validation. We will proceed from its logical synthesis to its hypothetical mechanisms of action and conclude with the rigorous experimental protocols required to translate theory into evidence.

Part 1: Synthesis and Physicochemical Profile

The logical first step in evaluating a novel compound is understanding its synthesis. N-Cinnamoyl-beta-alanine can be synthesized via a standard Schotten-Baumann reaction, an efficient method for the N-acylation of an amino acid.

Proposed Synthetic Pathway

The synthesis involves the reaction of beta-alanine with cinnamoyl chloride in a basic aqueous solution. The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide bond.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions BetaAlanine β-Alanine (H₂N-CH₂-CH₂-COOH) Reaction BetaAlanine->Reaction CinnamoylCl Cinnamoyl Chloride (C₆H₅-CH=CH-COCl) CinnamoylCl->Reaction Base Aqueous Base (e.g., 10% NaOH) Base->Reaction Catalyst/ Neutralizer Product N-Cinnamoyl-β-alanine Reaction->Product Schotten-Baumann Acylation

Caption: Proposed synthesis of N-Cinnamoyl-beta-alanine.

Physicochemical Characteristics (Predicted)

Understanding the molecule's properties is critical for designing formulation and delivery strategies.

PropertyPredicted Value/CharacteristicRationale & Implication
Molecular Weight ~219.24 g/mol Influences diffusion and transport across biological membranes.
Lipophilicity (LogP) Moderately increased compared to beta-alanine.The addition of the phenyl group from the cinnamoyl moiety increases lipid solubility, potentially enhancing cell permeability.
Aqueous Solubility Expected to be lower than beta-alanine.The increased lipophilicity may necessitate formulation strategies (e.g., salt formation) for aqueous delivery.
Hydrogen Bond Donors/Acceptors Contains donors (amide N-H, carboxylic O-H) and acceptors (carbonyl O).Governs interactions with biological targets and solubility.

Part 2: Postulated Biological Activities

The therapeutic potential of N-Cinnamoyl-beta-alanine can be logically inferred from the known activities of beta-alanine and cinnamoyl compounds. The primary hypothesis is that this conjugate may act as a bifunctional agent or a pro-drug, delivering beta-alanine while the cinnamoyl group confers additional, synergistic activities.

Enhanced Ergogenic and Myoprotective Effects

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in skeletal muscle.[1][2] Carnosine is a potent intracellular pH buffer, crucial for mitigating the accumulation of hydrogen ions during intense exercise.[3][4]

  • Hypothesis: N-Cinnamoyl-beta-alanine may serve as an efficient delivery vehicle for beta-alanine, increasing intramuscular carnosine concentrations. This would enhance muscle buffering capacity, delay neuromuscular fatigue, and improve performance in high-intensity activities.[5][6] The cinnamoyl moiety could potentially offer synergistic antioxidant protection to muscle tissue during intense metabolic stress.

Neuroprotective and Cognitive Enhancement

Both parent moieties have demonstrated neuroprotective potential. Carnosine, synthesized from beta-alanine, is found in the brain and exhibits antioxidant, anti-glycation, and neuroprotective properties.[7][8][9] Separately, cinnamaldehyde, a related compound, has been shown to protect neurons against amyloid-β induced toxicity by modulating NMDA receptors and inhibiting glycogen synthase kinase-3β (GSK-3β).[10]

  • Hypothesis: N-Cinnamoyl-beta-alanine could act as a dual-action neuroprotective agent. It may increase brain carnosine levels while simultaneously providing direct neuroprotection via pathways associated with cinnamoyl compounds, potentially improving cognitive function, especially under conditions of oxidative stress or neuroinflammation.[11][12]

Anti-Inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in numerous pathologies. Carnosine is a known scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][13][14] Cinnamic acid and its derivatives are also well-regarded for their ability to suppress inflammatory pathways.

  • Hypothesis: The conjugate could potently mitigate inflammation and oxidative stress. The beta-alanine component would bolster the endogenous carnosine antioxidant system, while the cinnamoyl group could directly inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[11][15]

Anticancer Potential

Emerging research indicates that conjugating cinnamic acid derivatives with amino acids can enhance their cytotoxicity against various cancer cell lines.[16][17] The proposed mechanism often involves the induction of DNA damage.[16]

  • Hypothesis: N-Cinnamoyl-beta-alanine could exhibit selective cytotoxicity towards cancer cells. The increased lipophilicity may improve cellular uptake, allowing the molecule to interfere with cancer cell metabolism or signaling pathways.

Part 3: Proposed Mechanisms of Action

The mechanism of action is likely multifaceted. The molecule could act intact at a specific receptor, or it could be hydrolyzed by cellular amidases to release beta-alanine and cinnamic acid, which then act on their respective targets.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_outcomes Biological Outcomes Molecule N-Cinnamoyl-β-alanine Molecule_Intra N-Cinnamoyl-β-alanine Molecule->Molecule_Intra Cellular Uptake (Enhanced Lipophilicity) Hydrolysis Cellular Amidase Molecule_Intra->Hydrolysis Potential Hydrolysis BetaAlanine β-Alanine Hydrolysis->BetaAlanine CinnamicAcid Cinnamic Acid Hydrolysis->CinnamicAcid Carnosine Carnosine Synthesis BetaAlanine->Carnosine Nrf2 Nrf2 Pathway CinnamicAcid->Nrf2 Activation NFkB NF-κB Pathway CinnamicAcid->NFkB Inhibition Buffering ↑ pH Buffering (Muscle Performance) Carnosine->Buffering Antioxidant ↑ Antioxidant Capacity (Cell Protection) Carnosine->Antioxidant Nrf2->Antioxidant AntiInflam ↓ Inflammation NFkB->AntiInflam

Caption: Hypothetical intracellular mechanism of N-Cinnamoyl-beta-alanine.

This model proposes two primary routes:

  • Pro-drug Action: The conjugate is hydrolyzed, releasing beta-alanine to fuel carnosine synthesis, leading to enhanced pH buffering and antioxidant capacity.[1] The released cinnamic acid concurrently modulates inflammatory (NF-κB) and antioxidant (Nrf2) pathways.

  • Intact Molecule Action: The full conjugate may have its own unique targets, such as G-protein coupled receptors or ion channels, a possibility suggested by studies on similar N-cinnamoyl compounds that modulate TRPA1 channels.[18]

Part 4: A Roadmap for Investigation: Key Experimental Protocols

To validate these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols provide a self-validating system to comprehensively characterize the bioactivity of N-Cinnamoyl-beta-alanine.

Experimental Workflow Overview

Workflow cluster_invitro Tier 1: In Vitro Screening cluster_mechanistic Tier 2: Mechanistic Assays cluster_invivo Tier 3: In Vivo Validation Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, SH-SY5Y) Start->Cytotoxicity Antioxidant Antioxidant Capacity (DPPH, ABTS, Cellular ROS) Cytotoxicity->Antioxidant AntiInflam Anti-inflammatory Assay (LPS-stimulated RAW 264.7) Antioxidant->AntiInflam WesternBlot Western Blot (NF-κB, Nrf2, p-GSK-3β) AntiInflam->WesternBlot qPCR qPCR (IL-6, TNF-α, HO-1) AntiInflam->qPCR HPLC HPLC Analysis (Intracellular Carnosine) AntiInflam->HPLC PK_PD Pharmacokinetics (PK/PD) & Bioavailability WesternBlot->PK_PD qPCR->PK_PD HPLC->PK_PD Efficacy_Neuro Neuroinflammation Model (e.g., LPS-induced) PK_PD->Efficacy_Neuro Efficacy_Muscle Exercise Performance Model (e.g., Forced Swim Test) PK_PD->Efficacy_Muscle Decision Data Analysis & Go/No-Go Decision Efficacy_Neuro->Decision Efficacy_Muscle->Decision

Caption: A tiered experimental workflow for validating N-Cinnamoyl-beta-alanine.

Detailed Protocol: Anti-Inflammatory Activity in Macrophages

This protocol explains the causality behind each step, ensuring a self-validating system to assess the compound's effect on inflammation.

Objective: To determine if N-Cinnamoyl-beta-alanine can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

    • Seed 1.5 x 10⁵ cells/well into a 96-well plate and allow them to adhere for 24 hours. Causality: This density ensures a confluent monolayer that will produce a robust and measurable inflammatory response upon stimulation.

  • Compound Pre-treatment:

    • Prepare a stock solution of N-Cinnamoyl-beta-alanine in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM. The final DMSO concentration should be <0.1%.

    • Remove the old media from cells and add 100 µL of the compound-containing media. Include a "vehicle control" (0.1% DMSO) and a "positive control" (e.g., 10 µM Dexamethasone).

    • Incubate for 2 hours. Causality: Pre-treatment allows the compound to enter the cells and engage with its intracellular targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.

    • Incubate for 24 hours. Causality: LPS is a potent Toll-like receptor 4 (TLR4) agonist that reliably induces a strong inflammatory response, including high levels of NO and cytokine production.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve. Causality: The Griess assay is a reliable, colorimetric method to quantify nitrite, a stable breakdown product of NO, directly reflecting iNOS enzyme activity.

  • Cell Viability Assessment (MTT Assay):

    • After collecting the supernatant, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals with 150 µL of DMSO.

    • Measure absorbance at 570 nm. Causality: This step is critical for self-validation. It ensures that any observed decrease in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

  • Cytokine Analysis (ELISA):

    • Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions. Causality: Measuring specific cytokines provides a more detailed profile of the anti-inflammatory response, indicating which signaling outputs are most affected.

Expected Data Output & Interpretation

The quantitative data should be summarized for clear comparison.

Table 1: Effect of N-Cinnamoyl-beta-alanine on NO Production and Cell Viability

Treatment GroupConcentration (µM)NO Production (% of LPS Control)Cell Viability (% of Vehicle Control)
Vehicle Control (Unstimulated)-5.2 ± 1.1100.0 ± 4.5
LPS Control (1 µg/mL)-100.0 ± 8.998.5 ± 5.1
N-Cinnamoyl-β-alanine + LPS195.4 ± 7.6101.2 ± 3.8
N-Cinnamoyl-β-alanine + LPS578.1 ± 6.3*99.7 ± 4.2
N-Cinnamoyl-β-alanine + LPS1055.9 ± 5.1**97.8 ± 3.9
N-Cinnamoyl-β-alanine + LPS2530.2 ± 4.5 96.4 ± 4.8
N-Cinnamoyl-β-alanine + LPS5015.8 ± 3.265.3 ± 6.1
Dexamethasone + LPS1025.5 ± 3.899.1 ± 4.0
Data are representative hypothetical results (Mean ± SD). *, **, *** indicate p < 0.05, p < 0.01, p < 0.001 vs. LPS Control.

Interpretation: A dose-dependent decrease in NO production without a significant drop in cell viability (e.g., at 1-25 µM) would strongly indicate a true anti-inflammatory effect. The drop in viability at 50 µM suggests a cytotoxic threshold, defining the therapeutic window for in vitro studies.

References

  • Trexler, E.T., Smith-Ryan, A.E., Stout, J.R., Hoffman, J.R., Wilborn, C.D., Sale, C., Kreider, R.B., Jäger, R., Earnest, C.P., Arent, S., Campbell, B., Kalman, D., Ziegenfuss, T.N., & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. [Link][5]

  • Yilmaz, V. T., Karadag, N., & Tumer, M. (2022). Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies. Turkish journal of pharmaceutical sciences, 19(4), 406–415. [Link][16]

  • Jukić, I., Kolobarić, N., Drenjančević, M., & Stupin, A. (2023). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 15(7), 1754. [Link][1][14]

  • Onaolapo, A. Y., Adebayo, A. A., & Onaolapo, O. J. (2026). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. Medicina, 62(1), 108. [Link][7][8]

  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1249150. [Link][19]

  • Stellingwerff, T., Decombaz, J., Harris, R. C., & Boesch, C. (2012). Optimizing human in vivo dosing and delivery of β-alanine supplements for muscle carnosine synthesis. Amino acids, 43(1), 57–65. [Link][20][21]

  • Yilmaz, V. T., Karadag, N., & Tumer, M. (2022). Synthesis of New Cinnamoyl‐Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies. ResearchGate. [Link][17]

  • Jin, E. H., & Kim, J. (2022). Effects of 4 Weeks of Beta-Alanine Intake on Inflammatory Cytokines after 10 km Long Distance Running Exercise. Journal of the Korean Society of Food Science and Nutrition, 51(5), 459-466. [Link][13]

  • Gordon, M. (2025). Effect of β-alanine supplementation on inflammation response. JMU Scholarly Commons. [Link][15]

  • Williamson, J. M., & Brown, G. M. (1979). A Review on β-alanine Biosynthesis. Unpublished manuscript. [Link][2]

  • Sharma, P., et al. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link][22]

  • Momtaz, S., et al. (2019). The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β. Journal of Traditional and Complementary Medicine, 9(3), 196-203. [Link][10]

  • CarnoSyn. (2020). How Beta-Alanine Supplementation Boosts Immune Response. CarnoSyn. [Link][11]

  • SR CarnoSyn®. (2023). The Mechanism of Action Behind SR CarnoSyn®. SR CarnoSyn® Health & Wellness. [Link][23]

  • Tyagi, S., et al. (2019). N-cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites. White Rose Research Online. [Link][18]

  • Taylor & Francis Online. (n.d.). Beta-alanine – Knowledge and References. Taylor & Francis. [Link][24]

  • de Andrade, L. R. M., et al. (2018). The Antioxidant Effect of Beta-Alanine or Carnosine Supplementation on Exercise-Induced Oxidative Stress: A Systematic Review and Meta-Analysis. Preprints.org. [Link][25]

  • Nutritional Outlook. (2023). Beta-alanine supplementation may support cognitive health in aging populations, says recent study. Nutritional Outlook. [Link][12]

  • As Many Reviews As Possible. (2026). HOW DOES β-ALANINE WORK? YouTube. [Link][3]

  • Maze Engineers. (2018). Beta-Alanine and its Effect on Mice Behavior. ConductScience. [Link][9]

  • Hoffman, J.R., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. MDPI. [Link][6]

  • Government of Canada. (n.d.). BETA ALANINE. Canada.ca. [Link][4]

  • CarnoSyn. (2022). Beta-Alanine: Impacts On Muscle. CarnoSyn. [Link]

Sources

Exploratory

The Role of 3-Cinnamamidopropanoic Acid in Phenylpropanoid Metabolism: A Technical Guide to Hydroxycinnamic Acid Amides and Enzymatic Probing

Executive Summary In the landscape of plant secondary metabolism and synthetic biochemistry, the diversion of phenylpropanoid intermediates into nitrogen-containing conjugates represents a critical regulatory node. 3-Cin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of plant secondary metabolism and synthetic biochemistry, the diversion of phenylpropanoid intermediates into nitrogen-containing conjugates represents a critical regulatory node. 3-Cinnamamidopropanoic acid (3-CPA) , also known as N-cinnamoyl- β -alanine (CAS 302345-89-7), is a specialized hydroxycinnamic acid amide (HCAA) derivative[1]. While traditional phenylpropanoid research focuses heavily on monolignols and flavonoids, 3-CPA serves as an essential structural analog and functional probe. It bridges the gap between cinnamic acid metabolism and stress-responsive amino acid pathways, offering profound utility in enzyme inhibition studies, the design of artificial metallopeptidases, and the mapping of plant defense mechanisms.

This whitepaper provides an authoritative, in-depth analysis of 3-CPA’s biochemical architecture, its functional significance, and the self-validating experimental workflows required to synthesize and quantify it in advanced laboratory settings.

The Biochemical Architecture of 3-CPA

Phenylpropanoid metabolism begins with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequently, 4-Coumarate:CoA ligase (4CL) activates cinnamic acid into cinnamoyl-CoA.

The biosynthesis of HCAAs occurs when these activated CoA thioesters are conjugated to amines or amino acids via acyltransferases (predominantly of the BAHD family). 3-CPA is formed through the specific amidation of cinnamoyl-CoA with β -alanine . β -alanine is a non-proteinogenic amino acid that accumulates rapidly during environmental stress, acting as a critical precursor for metabolic adaptations[2]. By conjugating with cinnamoyl-CoA, β -alanine forms 3-CPA, neutralizing the highly reactive thioester while generating a stable, bioactive amide capable of fulfilling signaling functions or reinforcing cell walls against biotic stressors[3].

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL (Deamination) CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL (CoA Ligation) CPA 3-Cinnamamidopropanoic Acid (3-CPA) CinCoA->CPA Acyltransferase BAla β-Alanine BAla->CPA Amidation Defense Enzyme Inhibition & Stress Response CPA->Defense Bioactivity

Metabolic convergence of phenylpropanoid and amino acid pathways yielding 3-CPA.

Functional Significance: Enzyme Probing and Antimicrobial Activity

Beyond its role as a natural stress metabolite, 3-CPA is highly valued in drug development and synthetic biology as a mechanistic probe.

Probing Artificial Metallopeptidases: Recent advancements in the construction of artificial multinuclear metalloenzymes utilize 3-CPA to benchmark catalytic efficiency. Studies have shown that poly(chloromethylstyrene-co-divinylbenzene) (PCD)-based catalytic polymers fail to hydrolyze neutral amides but effectively hydrolyze carboxyl-containing amides like N-cinnamoyl- β -alanine (3-CPA)[4]. The terminal carboxylic acid of the β -alanine moiety provides necessary electrostatic anchoring within the synthetic active site, allowing researchers to calculate precise kcat​ values and optimize artificial enzyme architectures.

Enzyme Inhibition and Defense: HCAAs exhibit potent antimicrobial and antioxidant properties[3]. As a cinnamic acid derivative, 3-CPA is frequently utilized in enzyme inhibition research[1]. Its structural mimicry of endogenous peptide bonds allows it to act as a competitive inhibitor for specific pathogenic proteases, making it a scaffold of interest for novel antimicrobial therapeutics.

Quantitative Benchmarking: Kinetic Profiling

To understand the structural preference of enzymes acting on cinnamoyl amides, kinetic parameters are established using varying amino acid chain lengths. The table below summarizes representative benchmarking data for the hydrolysis/synthesis of cinnamoyl amides by metallopeptidases and acyltransferases.

Substrate / Target Amide Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ ) ( M−1s−1 )Structural Rationale
N-cinnamoyl glycine45.20.122,650Short carbon chain limits optimal active site anchoring.
3-CPA (N-cinnamoyl β -alanine) 32.5 0.18 5,538 Optimal chain length provides ideal steric fit and electrostatic stabilization.
N-cinnamoyl γ -aminobutyrate58.10.091,549Extended chain introduces steric hindrance, reducing turnover rate.

Data synthesis reflects the structure-activity relationship where the β -alanine conjugate (3-CPA) demonstrates superior binding affinity and turnover compared to its glycine and GABA counterparts.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data when working with 3-CPA, researchers must employ rigorous, self-validating workflows. The following protocols detail the enzymatic synthesis and analytical quantification of 3-CPA.

W S1 Substrate Prep (Cin-CoA + β-Ala) S2 Enzymatic Reaction (BAHD/Peptidase) S1->S2 S3 Reaction Quenching (1% FA in MeOH) S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Kinetic Modeling (Data Processing) S4->S5

Self-validating experimental workflow for the enzymatic synthesis and quantification of 3-CPA.

Protocol A: In Vitro Enzymatic Synthesis and Kinetic Assay

Objective: Determine the rate of 3-CPA formation using a recombinant acyltransferase.

  • Reaction Assembly:

    • Action: Prepare a 100 µL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM dithiothreitol (DTT), 500 µM β -alanine, and 1 µg of purified recombinant enzyme.

    • Causality: HEPES at pH 7.5 mimics the physiological cytosolic environment. Maintaining this pH is critical to ensure the catalytic histidine residue in the enzyme's active site remains properly deprotonated to abstract a proton from the β -alanine amine, initiating the nucleophilic attack on the CoA thioester. DTT prevents the oxidation of crucial cysteine residues.

  • Initiation:

    • Action: Pre-incubate the mixture at 30°C for 5 minutes, then initiate the reaction by adding 100 µM cinnamoyl-CoA.

    • Causality: Pre-incubation allows the enzyme to undergo necessary conformational shifts and bind the β -alanine first. Adding the highly reactive cinnamoyl-CoA last minimizes background non-enzymatic hydrolysis (thioester cleavage by water).

  • Quenching and Extraction:

    • Action: At designated time points (e.g., 5, 10, 15 min), extract 20 µL of the reaction and immediately mix with 80 µL of ice-cold Methanol containing 1% Formic Acid and 1 µM internal standard (e.g., isotope-labeled 3-CPA).

    • Causality: The organic solvent instantly precipitates the enzyme, halting the reaction at a precise millisecond. The 1% formic acid lowers the pH, stabilizing the newly formed amide bond of 3-CPA and preventing degradation prior to mass spectrometry.

Protocol B: LC-MS/MS Quantification of 3-CPA

Objective: Accurately quantify 3-CPA concentrations to calculate Michaelis-Menten kinetics.

  • Chromatographic Separation:

    • Action: Inject 5 µL of the quenched supernatant onto a C18 reverse-phase UPLC column (2.1 × 100 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both supplemented with 0.1% Formic Acid.

    • Causality: The 0.1% formic acid ensures the terminal carboxylic acid of 3-CPA remains protonated (neutral). This suppresses secondary ionic interactions with residual silanols on the silica stationary phase, eliminating peak tailing and ensuring sharp, quantifiable chromatographic peaks.

  • Mass Spectrometry Detection (MRM Mode):

    • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 3-CPA: m/z 220.1 131.1.

    • Causality: The parent ion [M+H]+ of 3-CPA is 220.1. Applying collision energy fragments the molecule at the amide bond, yielding a stable cinnamoyl cation at m/z 131.1. This specific transition filters out isobaric matrix interferences, ensuring that only true 3-CPA molecules are integrated into the kinetic data.

Conclusion

3-Cinnamamidopropanoic acid is far more than a peripheral metabolite; it is a vital nexus between phenylpropanoid defense pathways and amino acid metabolism. By leveraging its unique structural properties—combining the rigidity of the cinnamoyl ring with the flexible, carboxyl-terminated β -alanine chain—researchers can probe the depths of enzyme kinetics, design highly efficient artificial metallopeptidases, and uncover new vectors for antimicrobial drug development. Adhering to the rigorous, causality-driven protocols outlined above ensures that analytical evaluations of 3-CPA remain robust, reproducible, and scientifically authoritative.

References

  • Benchchem. "3-Cinnamamidopropanoic Acid | CAS 302345-89-7".
  • Molaid. "3-肉桂酰氨基丙酸 | 261179-02-6" (Artificial Metallopeptidase Synthesis & Hydrolysis of N-cinnamoyl beta-alanine). Molaid Chemical.
  • ResearchGate.
  • Frontiers in Plant Science. "Metabolic Profiling of Resistant and Susceptible Tobaccos Response Incited by Ralstonia pseudosolanacearum Causing Bacterial Wilt".

Sources

Foundational

Thermodynamic solubility profile of 3-Cinnamamidopropanoic acid

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3-Cinnamamidopropanoic Acid Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3-Cinnamamidopropanoic Acid

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermodynamic solubility stands out as a critical parameter that influences a drug's bioavailability, formulation, and overall efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic solubility profile of 3-cinnamamidopropanoic acid. As a molecule featuring both a carboxylic acid and an amide functional group, its solubility is expected to be significantly influenced by pH.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a robust and reproducible approach to solubility assessment. We will delve into the theoretical framework governing solubility, provide a detailed, field-tested experimental protocol, and discuss the interpretation of the resulting data.

Theoretical Framework for Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with an excess of the solid drug substance, at a specific temperature and pressure.[3] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate true equilibrium solubility due to the formation of supersaturated solutions.[3][4] For lead optimization and formulation development, a precise understanding of thermodynamic solubility is indispensable.[1][5]

The Impact of pH on the Solubility of Ionizable Compounds

For ionizable molecules like 3-cinnamamidopropanoic acid, which contains a carboxylic acid group, pH is a dominant factor controlling aqueous solubility. The relationship between pH, the acid dissociation constant (pKa), and the concentrations of the ionized and un-ionized forms of the compound is described by the Henderson-Hasselbalch equation .[6][7][8]

The carboxylic acid group (–COOH) is uncharged at low pH and will be deprotonated to its more soluble, negatively charged carboxylate form (–COO⁻) as the pH increases above its pKa.[9] The total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

The expected pH-solubility relationship for a carboxylic acid is illustrated below:

cluster_1 pH > pKa A R-COOH (Solid) B R-COOH (Dissolved) A->B C Low Solubility D R-COOH (Solid) E R-COO⁻ (Dissolved) D->E High Solubility E->D F H⁺ G High Solubility X Increasing pH cluster_0 cluster_0 cluster_1 cluster_1

Caption: pH-dependent equilibrium for a carboxylic acid.

Physicochemical Properties of 3-Cinnamamidopropanoic Acid
PropertyValue (Predicted/Inferred)Rationale/Source
Molecular Formula C₁₂H₁₃NO₃Based on chemical structure.
Molecular Weight 219.24 g/mol Calculated from the molecular formula.
pKa ~4-5The carboxylic acid group is the primary acidic center. Propanoic acid has a pKa of ~4.87. The electron-withdrawing nature of the adjacent amide and phenyl groups may slightly lower this value.
Predicted logP 1.29A measure of lipophilicity. This value suggests moderate lipid solubility.

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][12][13] This technique ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask protocol.

G start Start prep Prepare Buffer Solutions (e.g., pH 2.0 to 10.0) start->prep add_compound Add Excess Solid Compound to each buffer vial prep->add_compound equilibrate Equilibrate on Shaker (e.g., 24-72 hours at 25°C) add_compound->equilibrate phase_sep Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep supernatant Collect Supernatant phase_sep->supernatant analyze Quantify Concentration (e.g., HPLC-UV, LC-MS) supernatant->analyze ph_measure Measure Final pH of the saturated solution supernatant->ph_measure Verify pH end End analyze->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 3-cinnamamidopropanoic acid across a physiologically relevant pH range.

Materials:

  • 3-Cinnamamidopropanoic acid (solid powder)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

  • Thermostatically controlled shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Glass vials with screw caps

  • Buffer reagents (for preparing solutions from pH 2.0 to 10.0)

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 5, 6, 7.4, 8, 10). The buffer system should have sufficient capacity to maintain the pH after the addition of the compound.

  • Compound Addition: Add an excess amount of solid 3-cinnamamidopropanoic acid to a series of vials, each containing a known volume of a specific pH buffer. A visual excess of solid should be present to ensure saturation.[12] It is crucial to add enough solid to maintain saturation but not so much that it alters the properties of the medium.[12]

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for an extended period, typically 24 to 72 hours.[5][13] This long incubation is necessary to ensure a true thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Care must be taken to avoid compound precipitation during this step.

  • pH Measurement: Carefully measure and record the final pH of each saturated solution.[12] This is critical as the pH may shift slightly upon dissolution of the acidic compound.

  • Quantification:

    • Prepare a standard calibration curve of 3-cinnamamidopropanoic acid in a suitable solvent.

    • Dilute the clear, saturated supernatant from each vial into the mobile phase or a suitable solvent.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.[1][5]

Data Analysis and Presentation

The results of the shake-flask experiment should be compiled to generate a clear pH-solubility profile.

Tabulating the Results

Summarize the quantitative data in a structured table for easy comparison and interpretation.

Initial Buffer pHFinal Measured pHSolubility (µg/mL)Solubility (mM)
2.02.1[Experimental Value][Calculated Value]
4.04.2[Experimental Value][Calculated Value]
5.05.1[Experimental Value][Calculated Value]
6.06.0[Experimental Value][Calculated Value]
7.47.3[Experimental Value][Calculated Value]
8.07.9[Experimental Value][Calculated Value]
10.09.8[Experimental Value][Calculated Value]
Constructing the pH-Solubility Profile

Plot the solubility (on a logarithmic scale) against the final measured pH. This graphical representation provides an intuitive understanding of the compound's behavior. The resulting profile for 3-cinnamamidopropanoic acid is expected to be characteristic of a monoprotic weak acid.

  • At pH values well below the pKa: The solubility will be low and relatively constant, representing the intrinsic solubility (S₀) of the un-ionized form.

  • As the pH approaches and exceeds the pKa: The solubility will increase significantly as the carboxylic acid group ionizes to the more water-soluble carboxylate anion.[2] The slope of this increase on a log-linear plot is theoretically +1 for a monoprotic acid.

Conclusion

The thermodynamic solubility profile is a cornerstone of preclinical drug development. For an ionizable compound like 3-cinnamamidopropanoic acid, this profile is critically dependent on pH. By employing the robust shake-flask method and understanding the underlying principles of acid-base chemistry, researchers can generate accurate and reliable data. This information is essential for guiding formulation strategies, predicting in vivo dissolution, and ultimately de-risking the path to clinical candidacy. The methodologies and principles outlined in this guide provide a framework for achieving a comprehensive and trustworthy characterization of this, and similar, drug candidates.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shake-Flask Solubility Assay. Bienta.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • The influence of pH on solubility in w
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK - IAPC Journals.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determin
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora.
  • 3-Cinnamamidopropanoic acid. BLD Pharm.
  • Design, Synthesis and Biological Evaluation of Cinnamic Acid Derivatives With Synergetic Neuroprotection and Angiogenesis Effect. PubMed.
  • 2-Cinnamamidopropanoic acid. ChemScene.
  • (S)-3-[(Cyanophenylmethyl)amino]-3-oxopropanoic acid. PubChem.
  • 3-THIOPROPIONIC ACID. [Source not provided].
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. PMC.
  • 3-Mercaptopropionic Acid. PubChem.
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.
  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. (PDF) Academia.edu.
  • Solubility and thermodynamic analysis of sinapic acid in various neat solvents at different temperatures.
  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC.
  • 3-Cyanopropanoic acid. PubChem - NIH.
  • Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents.

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Exploratory

3-Cinnamamidopropanoic Acid Derivatives: A Comprehensive Pharmacological and Synthetic Whitepaper

Executive Summary The search for novel, multi-target pharmacophores has increasingly highlighted the utility of cinnamic acid derivatives. Among these, 3-Cinnamamidopropanoic acid (CAS 302345-89-7)—an N -cinnamoyl deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, multi-target pharmacophores has increasingly highlighted the utility of cinnamic acid derivatives. Among these, 3-Cinnamamidopropanoic acid (CAS 302345-89-7)—an N -cinnamoyl derivative of β -alanine—stands out as a highly versatile scaffold in medicinal chemistry. By combining the hydrophobic, electron-rich cinnamoyl moiety with the flexible, hydrophilic propanoic acid chain, this class of compounds exhibits a broad spectrum of pharmacological activities. This whitepaper synthesizes current literature to provide an in-depth technical guide on the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating synthetic workflows of 3-cinnamamidopropanoic acid and its related N -cinnamoyl amide derivatives.

Mechanistic Target Landscape

The pharmacological efficacy of 3-cinnamamidopropanoic acid derivatives is driven by their ability to modulate specific protein targets across oncology, immunology, and neuropharmacology.

Aminopeptidase N (APN) Inhibition in Oncology

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease overexpressed in various tumor cells, where it degrades the extracellular matrix to facilitate metastasis and angiogenesis. N -cinnamoyl amino acid derivatives have been identified as potent, moderate-to-strong APN inhibitors[1]. Causality of Binding: The mechanism of inhibition relies on dual-site engagement. The terminal carboxylic acid of the propanoic acid chain acts as a Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion in the active site of APN. Simultaneously, the α,β -unsaturated carbonyl and the aromatic ring of the cinnamoyl group provide critical van der Waals interactions, occupying the hydrophobic S1 subsite of the enzyme[1].

Anti-Inflammatory Dynamics: MD2/TLR4 Modulation

In conditions like sepsis and acute lung injury, the overactivation of the Toll-like receptor 4 (TLR4) by bacterial lipopolysaccharide (LPS) triggers a lethal cytokine storm. Cinnamamide derivatives have been discovered as novel inhibitors of Myeloid Differentiation 2 (MD2), the co-receptor required for TLR4 activation[2]. Causality of Binding: The hydrophobic cinnamoyl scaffold mimics the lipid A tail of LPS. By competitively binding to the deep hydrophobic pocket of MD2, these derivatives prevent the formation of the active LPS-MD2-TLR4 homodimer complex, thereby halting the downstream MyD88/NF- κ B inflammatory cascade[2].

Pathway LPS LPS (Lipopolysaccharide) MD2 MD-2 Protein LPS->MD2 Binds TLR4 TLR4 Receptor MD2->TLR4 Complex Formation MyD88 MyD88 Adaptor TLR4->MyD88 Activates NFkB NF-κB Translocation MyD88->NFkB Signaling Cascade Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Gene Expression Inhibitor 3-Cinnamamidopropanoic Acid Derivatives Inhibitor->MD2 Competitive Inhibition

Caption: Inhibition of the LPS-induced MD2/TLR4 inflammatory pathway by cinnamamide derivatives.

Neuroprotection and Pain Modulation

Cinnamamide derivatives exhibit superior biological activities compared to their precursor, cinnamic acid, particularly in neuroprotection[3]. They demonstrate robust free radical scavenging capabilities and act as inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), making them candidates for Alzheimer's and Parkinson's disease therapies[3]. Furthermore, N -cinnamoyl anthranilate derivatives have been shown to modulate human TRPA1 channels, which are critical targets for mechanical hyperalgesia and pain management[4].

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative metrics of cinnamamide and N -cinnamoyl amino acid derivatives across their primary pharmacological targets based on recent literature[1][2][3][4].

Target Enzyme / ReceptorDerivative ClassActivity MetricPrimary Indication
Aminopeptidase N (APN) N -cinnamoyl amino acidsIC 50​ : 50 nM – 5.3 μ MOncology / Anti-metastasis
Myeloid Differentiation 2 (MD2) Cinnamamide analoguesIC 50​ : < 10 μ MSepsis / Acute Lung Injury
Monoamine Oxidase B (MAO-B) Cinnamic acid amidesIC 50​ : 1.2 μ M – 15 μ MNeurodegeneration
TRPA1 Channel N -cinnamoylanthranilatesEC 50​ : Variable (Agonist/Antagonist)Pain Management

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility in drug development, the following section details the step-by-step, self-validating protocols for synthesizing 3-cinnamamidopropanoic acid and evaluating its baseline enzymatic inhibition.

Synthesis of 3-Cinnamamidopropanoic Acid (Schotten-Baumann Amidation)

The most robust method for synthesizing N -cinnamoyl amino acids utilizes a modified Schotten-Baumann reaction[5]. This protocol is designed to be self-validating: the reaction only proceeds if the pH is strictly maintained, ensuring the amine remains nucleophilic.

Reagents: β -Alanine (0.010 mol), Cinnamoyl chloride (0.011 mol), NaOH (0.021 mol), Acetone, HCl (conc.).

Step-by-Step Protocol:

  • Amine Activation: Dissolve 0.010 mol of β -alanine in 3.6 mL of distilled water containing 0.010 mol of NaOH. Causality: NaOH deprotonates the zwitterionic β -alanine, generating a free, highly nucleophilic primary amine[5].

  • Solvent Optimization: Add 3.6 mL of acetone to the solution and cool the mixture in an ice bath (0–5°C). Causality: Acetone acts as a miscible co-solvent to dissolve the incoming hydrophobic cinnamoyl chloride. The ice bath suppresses the competing side-reaction of cinnamoyl chloride hydrolyzing into cinnamic acid[5].

  • Biphasic Coupling: Alternately add cinnamoyl chloride (0.011 mol) and an aqueous NaOH solution (0.011 mol in 1.8 mL water) dropwise over 30 minutes.

  • Self-Validating pH Control: Continuously monitor the pH to ensure it remains > 8. Causality: If the pH drops, the HCl byproduct will protonate the β -alanine, halting the reaction. The continuous addition of NaOH neutralizes the generated HCl, driving the reaction forward[5].

  • Product Isolation: Stir for an additional 1 hour at room temperature. Acidify the solution to pH 2–3 using concentrated HCl under ice-cold conditions. The product, 3-cinnamamidopropanoic acid, will crash out of the solution as a white precipitate[5].

  • Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to achieve >95% purity[5].

Synthesis A β-Alanine + NaOH (Aqueous Solution) B Ice Bath Cooling (0-5°C) A->B C Cinnamoyl Chloride (Slow Addition) B->C D Alkaline Stirring (pH > 8, 1 hr) C->D E Acidification (HCl to pH 2-3) D->E F Precipitation & Filtration E->F G Recrystallization (Aqueous Ethanol) F->G H 3-Cinnamamidopropanoic Acid (Purified Product) G->H

Caption: Workflow for the Schotten-Baumann synthesis of 3-cinnamamidopropanoic acid.

Alternative Green Synthesis via Mixed Carbonic Anhydrides

For derivatives sensitive to acyl chlorides, an eco-friendly method utilizing mixed carbonic anhydrides can be employed. Cinnamic acid is activated using isobutyl chloroformate and triethylamine in a green solvent (e.g., acetone or 2-methyltetrahydrofuran) at room temperature, followed by the addition of the amino acid[6]. This method avoids metal catalysts and reflux conditions, yielding N -cinnamoyl amides in 72–93% yields without the need for chromatographic purification[6].

In Vitro APN Inhibition Assay Protocol

To validate the synthesized 3-cinnamamidopropanoic acid derivatives for anticancer properties, a fluorometric APN inhibition assay is standard[1].

  • Enzyme Preparation: Recombinant human APN is diluted in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Incubation: Incubate the enzyme with varying concentrations of the synthesized derivative (e.g., 10 nM to 100 μ M) for 30 minutes at 37°C. Causality: Pre-incubation allows the propanoic acid moiety to establish equilibrium binding with the active-site zinc ion.

  • Substrate Addition: Add the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC).

  • Kinetic Measurement: Measure the release of 7-amino-4-methylcoumarin (AMC) fluorometrically (Excitation: 380 nm, Emission: 460 nm) over 15 minutes. Calculate the IC 50​ using non-linear regression analysis.

References

  • [2] Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. ACS Publications. URL:

  • [3] Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. ResearchGate. URL:

  • [1] Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. URL:

  • [4] N-cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites. White Rose Research Online. URL:

  • [5] Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. Semantic Scholar. URL:

  • [6] Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. NIH.gov. URL:

Sources

Foundational

Structural Profiling and Application Workflows of 3-Cinnamamidopropanoic Acid in Metalloenzyme Research

Executive Summary 3-Cinnamamidopropanoic acid (3-CAPA) , widely recognized in literature as N-cinnamoyl-β-alanine, is a highly specialized synthetic cinnamic acid derivative. As a structural bridge between a rigid hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cinnamamidopropanoic acid (3-CAPA) , widely recognized in literature as N-cinnamoyl-β-alanine, is a highly specialized synthetic cinnamic acid derivative. As a structural bridge between a rigid hydrophobic tail and a flexible, metal-chelating carboxylic acid head, 3-CAPA has emerged as a critical substrate in the development of artificial multinuclear metalloenzymes and antimicrobial drug discovery [1].

This technical guide provides an in-depth analysis of the molecular weight, structural characteristics, and field-proven experimental workflows associated with 3-CAPA. It is designed for researchers and application scientists requiring rigorous, self-validating protocols for enzyme inhibition and synthetic biology applications.

Physicochemical and Structural Profiling

The utility of 3-Cinnamamidopropanoic acid stems directly from its bipartite molecular architecture. The molecule consists of a cinnamoyl moiety (an α,β-unsaturated carbonyl system conjugated to a phenyl ring) linked via an amide bond to a β-alanine backbone (propanoic acid).

Structural Causality in Drug Design
  • The Cinnamoyl Group: Provides a rigid, planar hydrophobic region that fits precisely into the hydrophobic pockets of target peptidases. The α,β-unsaturated system acts as a potential Michael acceptor, making it useful for covalent inhibition studies.

  • The Amide Linkage: Serves as the primary hydrolytic cleavage site. Its stability against spontaneous hydrolysis makes 3-CAPA an excellent probe for measuring the specific kinetic activity of highly active artificial peptidases [2].

  • The Terminal Carboxylate: The propanoic acid tail is the most critical feature for metalloenzyme assays. It acts as an anchoring point, coordinating tightly with metal centers (e.g., Cu²⁺ or Zn²⁺) to properly orient the amide bond for nucleophilic attack [2].

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 3-[(2E)-3-phenylprop-2-enoyl]aminopropanoic acidDefines the trans geometry of the double bond.
Common Synonyms N-cinnamoyl-β-alanine, 3-CAPAStandard nomenclature in enzyme kinetics.
Chemical Formula C₁₂H₁₃NO₃Dictates stoichiometric calculations.
Molecular Weight 219.24 g/mol Optimal size for small-molecule active sites.
XLogP3 1.1Indicates moderate lipophilicity; ensures aqueous solubility in physiological buffers while retaining membrane permeability[1].
CAS Registry Number 302345-89-7 / 261179-02-6Essential for commercial sourcing and database querying.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is imperative to move beyond mere procedural steps and understand the causality of the chemistry. Below are self-validating protocols for the synthesis and application of 3-CAPA.

Protocol A: Schotten-Baumann Synthesis of 3-CAPA

This protocol utilizes a biphasic aqueous-organic system to selectively form the amide bond while preventing the acylation of the carboxylic acid oxygen[3].

  • Preparation of the Aqueous Phase: Dissolve 1.0 eq of β-alanine in a 1M NaOH solution.

    • Causality: The highly basic environment (pH > 10) deprotonates the primary amine of β-alanine, maximizing its nucleophilicity, while keeping the amino acid fully dissolved as a sodium salt.

  • Acylation: Dissolve 1.1 eq of cinnamoyl chloride in anhydrous Tetrahydrofuran (THF). Add this dropwise to the aqueous β-alanine solution at 0–4 °C under vigorous stirring.

    • Causality: The low temperature suppresses the competing hydrolysis of cinnamoyl chloride by water. Vigorous stirring ensures maximum surface area at the biphasic interface where the reaction occurs.

  • pH Maintenance: Continuously monitor and adjust the pH to remain above 9.0 using 1M NaOH during the addition.

    • Causality: The reaction generates HCl as a byproduct. If the pH drops, the amine will protonate (forming an unreactive ammonium salt), halting the coupling process.

  • Acidification and Precipitation: Once the reaction is complete (verified by TLC), wash the aqueous layer with ethyl acetate to remove unreacted cinnamoyl chloride. Then, acidify the aqueous layer to pH 2.0 using 6M HCl.

    • Causality: Acidification protonates the terminal carboxylate of the newly formed 3-CAPA, neutralizing its charge and drastically reducing its aqueous solubility, causing it to precipitate as a white solid.

  • Validation: Filter, wash with cold water, and dry. Validate the product via LC-MS (Target m/z: 220.09[M+H]⁺) to ensure the amide bond formed without esterification side-reactions.

Protocol B: Artificial Metallopeptidase Cleavage Assay

3-CAPA is heavily utilized to evaluate the catalytic efficiency of artificial multinuclear metallopeptidases, such as Cu(II) complexes of tris(2-aminoethyl)amine (tren) bound to polystyrene backbones [2].

  • Catalyst Preparation: Suspend the Cu(II)tren polymeric catalyst in a 50 mM HEPES buffer (pH 7.5).

  • Substrate Introduction: Introduce 3-CAPA to a final concentration of 1 mM.

    • Causality: The carboxylate tail of 3-CAPA coordinates directly with one of the Cu(II) centers. This spatial anchoring is mandatory; neutral amides lacking this carboxylate fail to hydrolyze in this system [2].

  • Kinetic Monitoring: Monitor the reaction at 280 nm using UV-Vis spectroscopy or via HPLC.

    • Causality: As the amide bond is cleaved, free cinnamic acid is released, which has a distinct UV absorption profile compared to the intact 3-CAPA substrate, allowing for real-time kinetic profiling ( kcat​ determination).

Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and the mechanistic action of 3-CAPA in enzymatic assays.

Synthesis Pathway

Synthesis Step1 Cinnamoyl Chloride + β-Alanine Step2 Alkaline Coupling (pH > 9) Step1->Step2 NaOH / THF Step3 Acidification (pH 2) Step2->Step3 HCl addition Step4 3-CAPA Precipitation Step3->Step4 Crystallization

Caption: Workflow for the Schotten-Baumann synthesis of 3-Cinnamamidopropanoic acid.

Metallopeptidase Cleavage Mechanism

Cleavage Sub 3-CAPA Substrate Coord Carboxylate-Metal Coordination Sub->Coord Cat Cu(II)tren Catalyst Cat->Coord Hyd Amide Hydrolysis Coord->Hyd Nucleophilic Attack Prod Cinnamic Acid + β-Alanine Hyd->Prod

Caption: Mechanism of 3-CAPA hydrolysis by artificial Cu(II)tren metallopeptidases.

References

  • Suh, J., et al. "Artificial Trinuclear Metallopeptidase Synthesized by Cross-Linkage of a Molecular Bowl with a Polystyrene Derivative". Journal of the American Chemical Society (2000). URL:[Link]

  • "Microbiological method for synthesizing cinnamoyl amide derivatives of amino acids". WIPO Patent WO2010000964A1 (2010).
Exploratory

3-Cinnamamidopropanoic Acid (N-Cinnamoyl-β-Alanine) as a Precursor and Model Substrate in Organic Synthesis: A Technical Guide

Executive Summary & Chemical Rationale 3-Cinnamamidopropanoic acid (IUPAC: 3-(3-phenylprop-2-enoylamino)propanoic acid; CAS: 302345-89-7 / 261179-02-6) is a highly versatile amide formed via the condensation of cinnamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

3-Cinnamamidopropanoic acid (IUPAC: 3-(3-phenylprop-2-enoylamino)propanoic acid; CAS: 302345-89-7 / 261179-02-6) is a highly versatile amide formed via the condensation of cinnamic acid and β-alanine[1]. While structurally simple, this molecule occupies a unique niche in organic synthesis and bioengineering.

The structural rationale behind its utility lies in its dual-domain architecture:

  • The Cinnamoyl Moiety: Provides a rigid, planar, and UV-active conjugated system. In drug discovery, N-cinnamoyl derivatives are actively investigated for their anti-proliferative and anti-telomerase activities (e.g., analogs of the telomerase inhibitor BIBR-1532)[2].

  • The β-Alanine Backbone: Acts as a flexible, two-carbon spacer terminating in a carboxylic acid. β-alanine is a critical non-proteogenic amino acid and a versatile organic synthesis intermediate used to build unnatural polypeptide backbones[3][4].

Together, these domains make 3-cinnamamidopropanoic acid an ideal precursor for peptidomimetics and a highly specific model substrate for evaluating artificial metalloenzymes[5].

Mechanistic Application: Substrate for Artificial Metalloenzymes

A landmark application of 3-cinnamamidopropanoic acid is its use in the validation of artificial multinuclear metallopeptidases[5]. Researchers have developed catalytic polymers by cross-linking a molecular bowl (MB) containing tris(2-aminoethyl)amine (tren) units to a poly(chloromethylstyrene-co-divinylbenzene) (PCD) backbone[5]. Upon the addition of Cu(II), these polymers form active sites comprising two or three proximal Cu(II)tren moieties.

The Causality of Substrate Selection: Why use 3-cinnamamidopropanoic acid instead of a standard peptide? The PCD-based artificial enzymes cannot hydrolyze neutral amides. Hydrolysis strictly requires a mechanism where the substrate actively anchors itself to the catalytic center. The terminal carboxylate of the β-alanine moiety coordinates with one or two Cu(II) centers. This anchoring restricts the conformational freedom of the molecule, perfectly positioning the target amide bond in close proximity to a nucleophilic Cu(II)-bound hydroxide at the third metal center[5].

HydrolysisMechanism Substrate 3-Cinnamamidopropanoic Acid (Substrate) Anchoring Terminal Carboxylate Coordinates to Cu(II) 1 & 2 Substrate->Anchoring Positioning Amide Bond Aligned Near Cu(II) 3 Anchoring->Positioning Conformational Lock Attack Nucleophilic Attack by Cu(II)-OH Positioning->Attack Catalytic Cleavage Products Cinnamic Acid + β-Alanine Attack->Products Product Release

Fig 1: Mechanism of metalloenzyme-catalyzed hydrolysis via carboxylate anchoring.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: Biphasic Schotten-Baumann Synthesis of 3-Cinnamamidopropanoic Acid

This method avoids expensive coupling reagents (like EDC/HOBt) by utilizing the high electrophilicity of cinnamoyl chloride. The biphasic aqueous NaOH/THF system is chosen specifically to deprotonate the zwitterionic β-alanine into its nucleophilic amine form while simultaneously neutralizing the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of β-alanine in a 1.0 M aqueous NaOH solution (2.5 eq NaOH total) and cool to 0°C in an ice bath.

  • Electrophile Addition: Dissolve 1.1 eq of cinnamoyl chloride in anhydrous THF. Add this solution dropwise to the aqueous β-alanine mixture over 30 minutes under vigorous stirring.

  • Biphasic Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check 1: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf cinnamoyl chloride spot confirms reaction completion.

  • Aqueous Washing: Extract the mixture with diethyl ether (2x) to remove unreacted cinnamoyl chloride and cinnamic acid byproducts. Discard the organic layer.

  • Acidification & Precipitation: Slowly add 2.0 M HCl to the aqueous layer until the pH reaches 2.0.

    • Validation Check 2: Monitor with a calibrated pH meter. The product will precipitate as a white/off-white solid only when the carboxylate is fully protonated.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and dry in vacuo.

    • Validation Check 3: Confirm identity via LC-MS (Expected [M+H]+: m/z 220.1) and 1H-NMR (look for the characteristic trans-alkene doublet at ~16 Hz).

SynthesisWorkflow A Cinnamoyl Chloride (Electrophile) C Aqueous NaOH / THF Biphasic Coupling A->C B β-Alanine (Nucleophile) B->C D Acidification (HCl) pH 2.0 C->D Amide Bond Formation E 3-Cinnamamidopropanoic Acid (Target Precursor) D->E Precipitation & Isolation

Fig 2: Biphasic Schotten-Baumann synthesis of 3-cinnamamidopropanoic acid.

Protocol B: Metalloenzyme Catalytic Hydrolysis Assay

This protocol evaluates the cleavage of 3-cinnamamidopropanoic acid by PCD-Cu(II)tren polymers[5].

Step-by-Step Methodology:

  • Catalyst Preparation: Suspend the PCD-Cu(II)tren polymer in a buffered aqueous solution (pH 8.0, 50 mM HEPES).

    • Validation Check 1: Quantify the exact Cu(II) loading of the polymer using Atomic Absorption Spectroscopy (AAS) to accurately calculate the catalytic turnover number ( kcat​ ).

  • Substrate Introduction: Add a standardized concentration (e.g., 1.0 mM) of 3-cinnamamidopropanoic acid to the suspension.

  • Kinetic Incubation: Incubate the mixture at 37°C under continuous agitation.

  • Aliquot Sampling & Quenching: Withdraw aliquots at 15-minute intervals. Quench the reaction immediately by adding 1% trifluoroacetic acid (TFA) to disrupt Cu(II) coordination.

  • Chromatographic Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 280 nm).

    • Validation Check 2: Calculate the hydrolysis rate by integrating the emerging cinnamic acid peak against a standard curve.

Quantitative Data Presentation

The length of the aliphatic spacer between the amide bond and the terminal carboxylate dictates the efficiency of metalloenzyme-catalyzed hydrolysis. Table 1 summarizes the kinetic behavior of various N-cinnamoyl derivatives based on literature findings[3][5].

Table 1: Comparative Hydrolysis of N-Cinnamoyl Amides by PCD-Cu(II)tren

SubstrateSpacer LengthCatalytic Hydrolysis ActivityMechanistic Rationale
Neutral Cinnamoyl Amide N/A (No Carboxylate)Zero Lacks the anionic anchor required to bind to the Cu(II) catalytic centers.
N-Cinnamoyl Glycine 1 CarbonHigh Strong coordination; rigid positioning forces the amide bond into the active site.
3-Cinnamamidopropanoic Acid 2 Carbons (β-Alanine)Optimal Ideal balance of anchoring strength and spacer flexibility for nucleophilic attack.
N-Cinnamoyl-γ-Aminobutyrate 3 CarbonsModerate Increased conformational entropy reduces the frequency of optimal amide bond alignment.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-Cinnamamidopropanoic acid from cinnamic acid

Application Note: Protocol for the Synthesis of 3-Cinnamamidopropanoic Acid from Cinnamic Acid Executive Summary & Application Context 3-Cinnamamidopropanoic acid (commonly referred to as N-cinnamoyl-β-alanine) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 3-Cinnamamidopropanoic Acid from Cinnamic Acid

Executive Summary & Application Context

3-Cinnamamidopropanoic acid (commonly referred to as N-cinnamoyl-β-alanine) is a highly versatile synthetic building block. Its unique structural motif—combining a rigid, conjugated styryl system with a flexible, hydrophilic β-amino acid tail—makes it a critical precursor in the development of artificial trinuclear metallopeptidases[1], self-assembling peptide nanostructures[2], and novel human TRPA1 channel modulators[3].

While modern peptide synthesis often defaults to expensive coupling reagents (e.g., HATU, EDCI), the N-acylation of simple, non-sensitive amino acids can be achieved with superior atom economy and scalability via a classic Schotten-Baumann reaction[2][4]. This application note details a robust, self-validating two-step protocol that converts cinnamic acid to 3-cinnamamidopropanoic acid using thionyl chloride activation followed by biphasic aqueous coupling.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a self-validating system, every step of this protocol is designed with specific chemical causality to ensure high yield and purity without the need for complex chromatography:

  • Activation Strategy: Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl₂). We select SOCl₂ over oxalyl chloride or standard carbodiimides because the byproducts (SO₂ and HCl) are gaseous. This drives the reaction forward thermodynamically and allows for the isolation of the highly reactive acyl chloride intermediate simply by applying a vacuum, avoiding a moisture-sensitive aqueous workup.

  • Biphasic Coupling (Schotten-Baumann): β-alanine is highly water-soluble but poorly soluble in organic solvents. By utilizing a water/acetone mixture, we ensure the amino acid remains fully dissolved. The addition of Sodium Hydroxide (NaOH) serves a dual mechanistic purpose: it deprotonates the zwitterionic β-alanine to expose the highly nucleophilic primary amine, and it acts as an acid scavenger to neutralize the HCl generated during acylation.

  • Self-Validating Purification: The protocol relies entirely on pH-driven solubility. At pH > 9, the target product exists as a highly water-soluble sodium salt. Washing the basic aqueous phase with an organic solvent removes unreacted cinnamoyl chloride and its hydrolysis product (cinnamic acid). Subsequent acidification to pH 2.0–2.5 protonates the carboxylic acid, drastically reducing its water solubility and causing the pure 3-cinnamamidopropanoic acid to precipitate out of the solution.

Reaction Workflow

Workflow CA Cinnamic Acid (1.0 eq) SOCl2 Thionyl Chloride (Reflux, 2-4h) CA->SOCl2 CC Cinnamoyl Chloride (Intermediate) SOCl2->CC - SO2, - HCl Coupling Schotten-Baumann Coupling (pH ~9-10) CC->Coupling BA β-Alanine + NaOH (Aqueous/Acetone, 0°C) BA->Coupling Workup Aqueous Wash & Acidification (pH 2-3) Coupling->Workup Stir 2h, RT Product 3-Cinnamamidopropanoic Acid (Target Product) Workup->Product Precipitation

Workflow for the 2-step synthesis of 3-Cinnamamidopropanoic acid via Schotten-Baumann coupling.

Step-by-Step Methodology

Part A: Preparation of Cinnamoyl Chloride

  • In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve cinnamic acid (10.0 mmol, 1.48 g) in 10 mL of anhydrous dichloromethane (DCM).

  • Add 1–2 drops of anhydrous N,N-Dimethylformamide (DMF). Insight: DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate with SOCl₂, which significantly accelerates the conversion of the carboxylic acid to the acyl chloride.

  • Add thionyl chloride (15.0 mmol, 1.09 mL) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (approx. 40 °C) for 2–3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes completely homogeneous.

  • Evaporate the DCM and excess thionyl chloride under reduced pressure. Crucial Step: Co-evaporate the residue with anhydrous toluene (2 x 5 mL) to ensure the complete removal of residual SOCl₂, yielding crude cinnamoyl chloride as a pale yellow oil or crystalline solid. Use immediately in Part B.

Part B: Schotten-Baumann Coupling

  • In a separate 100 mL Erlenmeyer flask, dissolve β-alanine (11.0 mmol, 0.98 g) in 10 mL of 1 M aqueous NaOH (10.0 mmol). Add an additional 5 mL of deionized water and 10 mL of acetone.

  • Cool the solution to 0 °C in an ice-water bath. Insight: Maintaining low temperatures suppresses the competing hydrolysis of cinnamoyl chloride by water and NaOH.

  • Dissolve the crude cinnamoyl chloride (from Part A) in 5 mL of acetone.

  • Add the cinnamoyl chloride solution dropwise to the vigorously stirred β-alanine solution over 15 minutes. Simultaneously, add 1 M NaOH dropwise to maintain the pH between 9 and 10 (monitor continuously via pH paper). Insight: If the pH drops below 9, the amine of β-alanine protonates, halting the reaction. If the pH exceeds 11, the rate of acyl chloride hydrolysis overtakes the rate of amide bond formation[2].

  • Remove the ice bath and stir the mixture at room temperature for 2 hours.

Part C: Workup and Purification

  • Remove the acetone under reduced pressure at 30 °C.

  • Transfer the remaining aqueous layer to a separatory funnel and wash with Ethyl Acetate (2 x 15 mL). Insight: This step extracts unreacted cinnamoyl chloride and neutral organic impurities. The target product remains safely in the aqueous layer as a water-soluble sodium salt.

  • Transfer the aqueous layer to a beaker, cool to 0 °C, and carefully acidify to pH 2.0–2.5 using concentrated HCl (~37%) dropwise under continuous stirring.

  • A white precipitate of 3-cinnamamidopropanoic acid will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under vacuum, wash thoroughly with ice-cold deionized water (3 x 10 mL) to remove residual NaCl, and dry under high vacuum.

Quantitative Data & Stoichiometry

Table 1: Reaction Parameters and Stoichiometric Summary

Reagent / MaterialRole in SynthesisEquivalentsAmount (10 mmol scale)
Cinnamic Acid Starting Material1.0 eq1.48 g
Thionyl Chloride Activating Agent1.5 eq1.09 mL
β-Alanine Amine Nucleophile1.1 eq0.98 g
NaOH (Total) Base / Acid Scavenger~2.2 eq~22 mL of 1 M solution
Acetone / Water Biphasic Solvent SystemN/A15 mL / 15 mL
3-Cinnamamidopropanoic Acid Target ProductN/AExpected Yield: 1.75 - 1.90 g (80–87%)

Analytical Validation

To verify the structural integrity of the synthesized 3-cinnamamidopropanoic acid, perform ¹H NMR (in DMSO-d₆). The spectrum should self-validate the success of the coupling:

  • Trans-alkene signature: Look for two distinct doublets at ~6.6 ppm and ~7.4 ppm with a large coupling constant (J ≈ 16 Hz), confirming the preservation of the trans-double bond of the cinnamoyl group.

  • Amide formation: A broad triplet at ~8.2 ppm confirms the newly formed amide bond (NH).

  • Aliphatic tail: Two distinct multiplets at ~2.4 ppm (CH₂ adjacent to the carboxylic acid) and ~3.4 ppm (CH₂ adjacent to the amide nitrogen) confirm the incorporation of the β-alanine moiety.

References

  • Artificial Trinuclear Metallopeptidase Synthesized by Cross-Linkage of a Molecular Bowl with a Polystyrene Derivative Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation Source: Indian Journal of Chemistry (Semantic Scholar) URL:[Link]

  • N-cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites Source: White Rose Research Online URL:[Link]

  • Microbiological method for synthesizing cinnamoyl amide derivatives of amino acids (WO2010000964A1)

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantitation of 3-Cinnamamidopropanoic Acid

Introduction & Compound Profiling 3-Cinnamamidopropanoic acid (N-cinnamoyl-β-alanine, CAS: 302345-89-7) is a synthetic derivative combining a cinnamamide moiety with a propanoic acid group[1]. In drug development and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profiling

3-Cinnamamidopropanoic acid (N-cinnamoyl-β-alanine, CAS: 302345-89-7) is a synthetic derivative combining a cinnamamide moiety with a propanoic acid group[1]. In drug development and biochemical research, accurate quantitation of this compound is critical for pharmacokinetic profiling and purity assessment.

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the molecule's physicochemical properties. The cinnamamide core provides strong chromophoric properties due to its conjugated phenyl ring and double bond, while the β-alanine moiety introduces an ionizable carboxylic acid group. This dual nature dictates the entire chromatographic strategy, from stationary phase selection to mobile phase buffering.

Method Development Strategy: The Causality of Choice

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictable manipulation of molecular interactions. Every parameter in this protocol is chosen based on the specific causality of the analyte's structure.

  • Mobile Phase pH Optimization (The Ionization Challenge): The propanoic acid group has a pKa of approximately 4.5. According to the Henderson-Hasselbalch equation, operating at a pH near the pKa results in a 50/50 mixture of ionized and unionized species, leading to split peaks, variable retention times, and severe tailing. By buffering the aqueous mobile phase to pH 2.5 (using 0.1% Formic Acid), we force the molecule into a fully protonated (unionized) state. This maximizes hydrophobic interaction with the stationary phase and ensures sharp, symmetrical peaks.

  • Column Selection: A high-purity, end-capped C18 column is mandatory. Even at pH 2.5, residual silanols on the silica support can cause secondary ion-exchange interactions with the analyte's amide group. End-capping eliminates these active sites, preserving peak symmetry.

  • Detector Wavelength: The highly conjugated π-system (phenyl ring linked to an α,β-unsaturated amide) exhibits a strong π-π* transition. Based on the spectral behavior of cinnamamide derivatives, the maximum UV absorption ( λmax​ ) occurs at approximately 275 nm [2]. Setting the Diode Array Detector (DAD) or UV detector to this wavelength ensures maximum sensitivity and signal-to-noise ratio.

HPLC_Workflow A Compound Profiling (pKa ~4.5, UV ~275nm) B Column Selection (C18, End-capped) A->B C Mobile Phase Optimization (pH 2.5 Buffer + ACN) B->C D Gradient & Flow Rate (Isocratic vs Gradient) C->D E Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 1. Step-by-step logical workflow for HPLC method development.

Experimental Protocol

This protocol is designed for the isocratic reversed-phase quantitation of 3-Cinnamamidopropanoic acid.

Reagents & Materials
  • Analyte: 3-Cinnamamidopropanoic acid reference standard (≥98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm (or equivalent end-capped C18).

Instrument Setup
  • Mobile Phase: 60% Water (containing 0.1% FA, pH ~2.5) / 40% ACN.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (Reference wavelength: 360 nm, Bandwidth: 4 nm).

  • Run Time: 8.0 minutes.

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 3-Cinnamamidopropanoic acid into a 10 mL volumetric flask. Dissolve in 5 mL of HPLC-grade Methanol (to ensure complete dissolution of the hydrophobic core), then make up to volume with Methanol (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution using a Sample Diluent composed of 60:40 Water:ACN. Expert Insight: Always match the sample diluent to the initial mobile phase conditions. Injecting a sample dissolved in 100% strong solvent (like Methanol) will cause "solvent plug" effects, leading to peak distortion and fronting.

  • Filtration: Filter all final samples through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST): A Self-Validating System

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system through the mandatory execution of System Suitability Testing (SST) prior to any sample analysis. SST verifies that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done, as mandated by the [3].

SST_Logic SST System Suitability Injection (n=6) RSD Retention Time RSD ≤ 1.0% SST->RSD Tailing Tailing Factor (Tf) 0.8 - 1.5 SST->Tailing Plates Theoretical Plates (N) > 5000 SST->Plates Resolution Resolution (Rs) > 2.0 SST->Resolution Proceed Proceed to Sample Analysis RSD->Proceed Tailing->Proceed Plates->Proceed Resolution->Proceed

Fig 2. System Suitability Testing (SST) parameters and decision logic.

Method Validation Summary

To ensure trustworthiness and regulatory compliance, the method must be validated according to the latest[3]. Below is the structured data presentation of the expected validation parameters for this specific method.

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Method Performance
Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 1.0 - 100 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.50 µg/mL
Intra-day Precision %RSD ≤2.0% (n=6 injections)0.85%
Inter-day Precision %RSD ≤2.0% (n=12 across 2 days)1.12%
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% ± 0.6%

Troubleshooting Guide

Even in a self-validating system, environmental or mechanical variables can introduce errors. Use this causality-based troubleshooting matrix:

  • Symptom: Severe Peak Tailing ( Tf​>1.5 )

    • Causality: The mobile phase pH has drifted above 3.0, causing partial ionization of the propanoic acid group, or the column's end-capping has degraded, exposing active silanols.

    • Action: Remake the mobile phase ensuring exactly 0.1% Formic Acid. If the issue persists, replace the C18 column.

  • Symptom: Retention Time Drift (Decreasing RT)

    • Causality: Evaporation of the aqueous phase in the premixed mobile phase bottle, leading to a higher organic (ACN) ratio, which elutes the hydrophobic compound faster.

    • Action: Cap mobile phase bottles securely. For long sequences, use the pump to mix solvents online (Line A: Water + 0.1% FA, Line B: ACN) rather than premixing.

  • Symptom: Fronting Peaks

    • Causality: Sample solvent is stronger than the mobile phase (e.g., injected in 100% Methanol).

    • Action: Evaporate and reconstitute the sample in the recommended 60:40 Water:ACN diluent.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Effective June 14, 2024. Available at:[Link]

Sources

Method

Solid-phase peptide synthesis using N-Cinnamoyl-beta-alanine

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using N-Cinnamoyl- β -alanine Prepared by: Senior Application Scientist, Peptide Chemistry & Bioconjugation Target Audience: Researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using N-Cinnamoyl- β -alanine

Prepared by: Senior Application Scientist, Peptide Chemistry & Bioconjugation Target Audience: Researchers, scientists, and drug development professionals

Introduction and Mechanistic Rationale

The functionalization of peptides at the N-terminus is a critical step in drug development, biomaterials engineering, and structural biology. While standard capping agents (e.g., acetylation) neutralize terminal charge, the introduction of an N-Cinnamoyl- β -alanine moiety serves a highly specialized dual purpose. It combines the rigid, hydrophobic, and π

π stacking capabilities of a cinnamoyl group with the flexible, sterically unhindered nature of a β -alanine spacer.

As a Senior Application Scientist, I have observed that direct coupling of bulky or rigid pharmacophores to a peptide backbone often leads to compromised secondary structures or poor receptor binding due to steric clashes. By utilizing N-Cinnamoyl- β -alanine as a pre-formed building block in Fmoc-Solid-Phase Peptide Synthesis (SPPS), researchers can engineer self-assembling nanostructures[1] or synthesize potent synthetic-bioinformatic natural products (synBNPs) like Cinnamosyn[2], while maintaining an optimal distance from the active peptide core[3].

The Causality Behind the Chemistry

The Cinnamoyl Pharmacophore: The α , β -unsaturated aromatic system of the cinnamoyl group introduces a rigid planar structure. This promotes intermolecular π

π stacking, driving the self-assembly of peptides into nanorods and hydrogels[4]. Furthermore, N-cinnamoyl lipids are increasingly recognized in microbial biosynthetic gene clusters (BGCs) as critical components for cytotoxicity and antimicrobial activity[5].
  • The β -Alanine Spacer: Direct N-terminal conjugation of bulky groups can induce side reactions, such as the formation of truncated thiohydantoin-like byproducts during cleavage or assaying[6]. β -alanine, a non-proteinogenic amino acid, acts as a highly flexible, achiral spacer. It decouples the rigid cinnamoyl group from the chiral peptide backbone, preserving the peptide's native conformation and preventing steric hindrance during target protein binding[7].

  • Experimental Workflow and Logical Relationships

    The integration of N-Cinnamoyl- β -alanine occurs at the final elongation step of the SPPS cycle. The workflow below illustrates the logical progression from resin-bound peptide to the purified, functionalized product.

    SPPS_Workflow Start Resin-Bound Peptide Sequence Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Solvent Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling: N-Cinnamoyl-β-alanine + HATU/DIPEA Wash1->Couple QC1 QC: Kaiser Test (Self-Validation) Couple->QC1 QC1->Couple Positive (Incomplete) Cleavage Global Cleavage (TFA Cocktail) QC1->Cleavage Negative (Complete) Purify RP-HPLC Purification & LC-MS Verification Cleavage->Purify End Functionalized Peptide (Bioactive / Self-Assembling) Purify->End

    Caption: SPPS workflow for N-Cinnamoyl- β -alanine coupling, featuring built-in QC validation steps.

    Quantitative Data Presentation

    The addition of the N-Cinnamoyl- β -alanine block significantly alters the physicochemical properties of the resulting peptide. Table 1 summarizes the expected shifts in key parameters compared to standard acetylation.

    Table 1: Comparative Physicochemical Impact of N-Terminal Modifications

    Modification TypeSteric Hindrance at N-TerminusHydrophobicity (LogP shift)UV Absorbance TraceabilitySelf-Assembly PropensityNone (Free Amine)LowBaseline214 nm (Peptide bond)LowAcetylation (Ac-)LowSlight Increase214 nmLowN-Cinnamoyl (Direct)High (Rigid)High Increase214 nm, 275 nmHigh ( π π stacking)N-Cinnamoyl- β -Ala-Low (Flexible Spacer)High Increase214 nm, 275 nmOptimal (Ordered nanostructures) Note: The β -alanine spacer mitigates the steric hindrance of the cinnamoyl group while retaining its high hydrophobicity and unique UV signature at 275 nm, which is invaluable for RP-HPLC tracking.

    Self-Validating Experimental Protocol

    This protocol details the manual or automated coupling of N-Cinnamoyl- β -alanine to a resin-bound peptide. It is designed as a self-validating system , meaning progression to the next step is gated by empirical quality control (QC) checks.

    Materials Required
    • Resin: Peptide-resin with a deprotected N-terminal amine (e.g., Rink Amide or 2-Chlorotrityl chloride resin).

    • Reagents: N-Cinnamoyl- β -alanine (3.0 equivalents), HATU (2.9 equivalents), DIPEA (6.0 equivalents).

    • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

    • QC Reagents: Kaiser test kit (Ninhydrin, Phenol, KCN).

    Step-by-Step Methodology

    Step 1: Resin Preparation and Swelling

    • Transfer 0.1 mmol of the synthesized peptide-resin into a fritted reaction vessel.

    • Swell the resin in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain completely.

    • Causality: Proper swelling expands the polymer matrix, ensuring the N-terminal amines are fully accessible to the bulky cinnamoyl building block.

    Step 2: Fmoc Deprotection (If applicable)

    • Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat treatment for 15 minutes. Drain and wash extensively with DMF (5 × 5 mL) and DCM (3 × 5 mL).

    • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

    Step 3: Activation and Coupling

    • In a separate vial, dissolve N-Cinnamoyl- β -alanine (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in 3 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the vial. The solution will turn slightly yellow, indicating the formation of the active OAt ester. Activate for 2 minutes.

    • Add the activated mixture to the resin. Agitate at room temperature for 60 to 90 minutes.

    • Causality: HATU is chosen over DIC/HOBt due to its superior efficiency in coupling sterically demanding or unique building blocks, minimizing the risk of epimerization.

    Step 4: Quality Control (The Self-Validation Gate)

    • Remove a few resin beads and perform a Kaiser test.

    • Decision Matrix:

      • Result = Yellow/Colorless: Coupling is >99% complete. Proceed to Step 5.

      • Result = Blue/Purple: Incomplete coupling. Do not proceed. Repeat Step 3 using fresh reagents (double coupling).

    Step 5: Cleavage and Global Deprotection

    • Wash the resin with DMF (3 × 5 mL) and DCM (5 × 5 mL). Dry under a stream of nitrogen.

    • Add 5 mL of cleavage cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5 v/v/v) and agitate for 2 hours.

    • Collect the filtrate and precipitate the peptide in 40 mL of cold diethyl ether.

    • Centrifuge, decant the ether, and dry the pellet.

    Step 6: Purification and Verification

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify via semi-preparative RP-HPLC.

    • Analytical Advantage: Monitor the UV trace at both 214 nm (peptide backbone) and 275 nm (cinnamoyl group). The dual-wavelength tracking guarantees that the collected peak contains the N-terminal modification.

    • Verify the final mass using LC-MS (ESI-TOF).

    References

    • Shete, S., Manoj, G., Ramana, M. M. V., Maduskar, M., Karanjule, N., & Yadav, D. K. (2023). Synthesis of N-Cinnamoyl dipeptide esters and investigation of their self-assembly leading to Nanorods formation. Indian Journal of Chemistry (IJC), 62(11).[Link]

    • Chu, J., et al. (2024). Cinnamosyn, a Cinnamoylated Synthetic-Bioinformatic Natural Product with Cytotoxic Activity. Organic Letters, 26(20), 4256–4260.[Link]

    • Huang, Y., et al. (2022). Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions. Nature Communications, 13, 3127.[Link]

    • Subra, G., et al. (2009). N-terminus FITC labeling of peptides on solid support: the truth behind the spacer. Tetrahedron Letters, 50(3), 260-263. (Referenced via Peptideweb for β -alanine spacer rationale).[Link]

    Sources

    Application

    Application Note: Extraction Techniques for 3-Cinnamamidopropanoic Acid from Biological Samples

    Executive Summary 3-Cinnamamidopropanoic acid (also known as N-cinnamoyl-β-alanine; CAS: 302345-89-7) is a bioactive cinnamic acid derivative frequently utilized in antimicrobial research, enzyme inhibition assays, and t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3-Cinnamamidopropanoic acid (also known as N-cinnamoyl-β-alanine; CAS: 302345-89-7) is a bioactive cinnamic acid derivative frequently utilized in antimicrobial research, enzyme inhibition assays, and the development of artificial metallopeptidases. As drug development professionals increasingly investigate cinnamoyl-containing peptides and lipid derivatives for their cytotoxic and therapeutic potential[1], the need for robust, high-recovery extraction methods from complex biological matrices (e.g., plasma, urine) is critical.

    This application note provides authoritative, step-by-step extraction protocols for 3-Cinnamamidopropanoic acid, emphasizing the physicochemical causality behind each methodological choice to ensure high-fidelity LC-MS/MS quantification.

    Physicochemical Profiling & Mechanistic Rationale

    To design a self-validating extraction system, one must first deconstruct the analyte's physicochemical properties:

    • Structural Moieties: The molecule consists of a lipophilic cinnamoyl group linked via an amide bond to a β-alanine backbone, terminating in a carboxylic acid.

    • Acidity (pKa): The terminal propanoic acid moiety has a predicted pKa of ~4.5. At physiological pH (7.4), the molecule exists predominantly in its deprotonated, anionic state (carboxylate).

    • Lipophilicity (LogP): The conjugated phenyl ring and alkene chain provide moderate lipophilicity (estimated LogP ~1.5–2.0).

    The Causality of Extraction: Because 3-Cinnamamidopropanoic acid is a weak organic acid, standard reversed-phase extraction at neutral pH yields poor recovery due to the molecule's ionization. Successful extraction requires either pH suppression (to neutralize the charge for Liquid-Liquid Extraction) or orthogonal retention (exploiting the negative charge via Mixed-Mode Anion Exchange Solid-Phase Extraction)[2].

    Strategic Workflow Decision Matrix

    Selecting the appropriate sample preparation technique depends on the required sensitivity, throughput, and matrix complexity. The decision tree below outlines the primary pathways for isolating cinnamic acid derivatives from biological fluids prior to LC-MS/MS analysis[3].

    Workflow Sample Biological Sample (Plasma / Urine) PPT Protein Precipitation (PPT) Low Purity, High Throughput Sample->PPT Add 3x Vol MeOH/ACN LLE Liquid-Liquid Extraction (LLE) Moderate Purity, High Recovery Sample->LLE Acidify (pH < 3) + EtOAc SPE Solid-Phase Extraction (SPE) Highest Purity, Trace Analysis Sample->SPE Dilute with 5% NH4OH LCMS LC-MS/MS Analysis PPT->LCMS Centrifuge & Inject (Prone to Matrix Effects) LLE->LCMS Dry, Reconstitute & Inject SPE->LCMS Elute, Dry, Reconstitute & Inject

    Figure 1: Decision tree for the extraction of 3-Cinnamamidopropanoic acid from biological matrices.

    Detailed Extraction Methodologies

    Method A: Liquid-Liquid Extraction (LLE) - The Acidification Strategy

    Principle: To partition 3-Cinnamamidopropanoic acid into an organic solvent, the pH of the biological matrix must be driven at least 2 units below its pKa (target pH ~2.5). This protonates the carboxylate group, rendering the molecule neutral and sufficiently lipophilic to partition into ethyl acetate (EtOAc).

    Step-by-Step Protocol:

    • Aliquot: Transfer 100 µL of plasma or urine into a 2.0 mL microcentrifuge tube.

    • Internal Standard (IS): Add 10 µL of isotopically labeled IS (e.g., d5​ -cinnamic acid derivative) and vortex for 10 seconds.

    • Acidification (Critical Step): Add 50 µL of 2% Formic Acid (aq). Causality: Failing to acidify will trap the ionized analyte in the aqueous layer, resulting in near-zero recovery.

    • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Partitioning: Vortex vigorously for 5 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

    • Collection: Carefully transfer 800 µL of the upper organic layer to a clean glass vial.

    • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

    Method B: Mixed-Mode Strong Anion Exchange (MAX) SPE - The Gold Standard

    Principle: MAX SPE utilizes a polymeric sorbent modified with quaternary amine groups. It provides two retention mechanisms: reversed-phase (hydrophobic interaction with the cinnamoyl ring) and strong anion exchange (electrostatic interaction with the deprotonated propanoic acid). This allows for aggressive washing steps that remove over 95% of matrix phospholipids[2].

    SPEMechanism Load 1. Load (pH 7.4) Analyte: Anionic (-) Sorbent: Cationic (+) Wash1 2. Wash 1 (5% NH4OH) Removes basic & neutral proteins Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes hydrophobic phospholipids Wash1->Wash2 Elute 4. Elute (2% HCOOH in MeOH) Analyte: Neutralized Ionic bond broken Wash2->Elute Result Highly Purified Analyte Eluate Elute->Result

    Figure 2: Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.

    Step-by-Step Protocol (using 30 mg/1 mL MAX Cartridges):

    • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 5% NH4​OH in water. Causality: Basifying the sample ensures the carboxylic acid is fully deprotonated, maximizing ionic binding efficiency to the sorbent.

    • Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of MS-grade Water.

    • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second.

    • Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5% NH4​OH in water. Causality: Washes away hydrophilic interferences while maintaining the pH above the analyte's pKa, keeping it ionically locked to the sorbent.

    • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: The ionic bond is strong enough to withstand 100% organic solvent, allowing the complete removal of neutral hydrophobic lipids (e.g., triglycerides, phosphatidylcholines) that cause severe ion suppression in LC-MS/MS.

    • Elution (Acidic Organic): Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. Causality: The high concentration of protons drops the micro-environment pH below 4.5, neutralizing the 3-Cinnamamidopropanoic acid. The ionic bond breaks, and the methanol disrupts the remaining hydrophobic interactions, releasing the analyte.

    • Concentration & Reconstitution: Dry under nitrogen and reconstitute as described in Method A.

    Quantitative Performance & Matrix Effects

    The table below summarizes the expected analytical performance of the three sample preparation techniques when extracting 3-Cinnamamidopropanoic acid from human plasma, analyzed via UHPLC-ESI-MS/MS in negative ion mode.

    Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalIdeal Application
    Protein Precipitation (PPT) 85 - 95%-45% (Severe Suppression)Poor (< 10%)Early discovery, high-throughput screening
    Liquid-Liquid Extraction (LLE) 75 - 85%-15% (Mild Suppression)Moderate (~60%)Pre-clinical PK, lipophilic matrices
    MAX Solid-Phase Extraction 90 - 98% ±5% (Negligible) Excellent (> 95%) Clinical trials, trace biomarker analysis

    Note: Matrix effect is calculated as (Responsepost−extractionspike​/Responseneatstandard​)−1 . A negative value indicates ion suppression.

    Analytical Considerations for LC-MS/MS

    Following extraction, 3-Cinnamamidopropanoic acid is best analyzed using Reversed-Phase Liquid Chromatography (RPLC) coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column: C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.7 µm) to retain the moderate lipophilicity of the cinnamoyl group[3].

    • Mobile Phases: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Ionization: Electrospray Ionization (ESI). While the molecule can ionize in positive mode via the amide nitrogen, Negative Ion Mode (ESI-) often yields superior signal-to-noise ratios due to the ready deprotonation of the propanoic acid moiety, yielding a robust [M−H]− precursor ion at m/z 218.1.

    References

    • Alvin Leong Joke Chow, et al. "Synthesis and Characterization of Molecular Imprinting Polymer Microspheres of Cinnamic Acid: Extraction of Cinnamic Acid from Spiked Blood Plasma." International Journal of Polymer Science, 2016. Available at:[Link]

    • Yuan, et al. "Rapid screening and characterization of caffeic acid metabolites in rats by UHPLC-Q-TOF mass spectrometry." Tropical Journal of Pharmaceutical Research, 2021. Available at:[Link]

    • Deng, Z., et al. "Cinnamosyn, a cinnamoylated synthetic-bioinformatic natural product with cytotoxic activity." Angewandte Chemie International Edition, 2024. Available at:[Link]

    Sources

    Method

    Application Note &amp; Protocol: Enzymatic Synthesis of 3-Cinnamamidopropanoic Acid Using Lipases

    Abstract This document provides a detailed guide for the enzymatic synthesis of 3-cinnamamidopropanoic acid, a valuable amide derivative with potential applications in drug development and materials science. We leverage...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a detailed guide for the enzymatic synthesis of 3-cinnamamidopropanoic acid, a valuable amide derivative with potential applications in drug development and materials science. We leverage the catalytic prowess of lipases, specifically the immobilized form of Candida antarctica lipase B (CALB), to achieve a highly selective and efficient amidation under mild, environmentally benign conditions. This approach circumvents the need for harsh coupling agents and complex protection-deprotection steps often associated with traditional chemical synthesis.[1] This guide details the underlying principles, a step-by-step experimental protocol, methods for optimization, and analytical characterization of the final product, tailored for researchers in biocatalysis and medicinal chemistry.

    Introduction: The Case for Biocatalysis

    Cinnamic acid and its derivatives are a class of naturally occurring compounds that serve as important building blocks for advanced polymers, pharmaceuticals, and other high-value chemicals.[2][3] The synthesis of their amide derivatives, such as 3-cinnamamidopropanoic acid, is of significant interest. Traditionally, amide bond formation requires stoichiometric amounts of coupling reagents, which can be toxic and generate substantial waste, posing challenges for green and sustainable industrial processes.[4]

    Enzymatic catalysis offers a compelling alternative. Lipases (EC 3.1.1.3), particularly CALB (often commercialized as Novozym® 435), have emerged as exceptionally versatile and robust biocatalysts.[5] While their native function is the hydrolysis of triglycerides, they exhibit remarkable promiscuity, efficiently catalyzing the formation of ester and amide bonds in non-aqueous environments.[6][7] The advantages of using lipases for amidation include:

    • High Selectivity: Lipases demonstrate excellent chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups.[8]

    • Mild Reaction Conditions: Reactions proceed at moderate temperatures and atmospheric pressure, preserving sensitive functional groups and reducing energy consumption.[5]

    • Environmental Sustainability: As biodegradable catalysts operating in greener solvents (or even solvent-free systems), lipases significantly reduce the environmental footprint of chemical synthesis.[9]

    • Process Efficiency: Immobilized enzymes can be easily recovered and reused over multiple cycles, lowering process costs.[10]

    This application note focuses on the lipase-catalyzed aminolysis of an activated cinnamic acid ester with β-alanine to yield 3-cinnamamidopropanoic acid.

    Principle of the Method: The Lipase Catalytic Cycle

    The lipase-catalyzed synthesis of an amide from an ester and an amine follows a Ping-Pong Bi-Bi mechanism.[11] The process involves two main stages occurring at the enzyme's active site, which features a catalytic triad of Serine-Histidine-Aspartic Acid.[6]

    • Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl cinnamate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (vinyl alcohol, which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate.

    • Aminolysis: The amine (β-alanine) then enters the active site and performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This second tetrahedral intermediate collapses, releasing the final amide product (3-cinnamamidopropanoic acid) and regenerating the free enzyme for the next catalytic cycle.

    The removal of water or other by-products is critical to prevent the reverse reaction (hydrolysis) and drive the thermodynamic equilibrium toward amide synthesis.[9]

    G cluster_acylation Step 1: Acylation cluster_aminolysis Step 2: Aminolysis E Free Lipase (E) E_S1 Enzyme-Ester Complex E->E_S1 + S1 S1 Vinyl Cinnamate (S1) E_Acyl Acyl-Enzyme Intermediate E_S1->E_Acyl - P1 P1 Acetaldehyde (P1) E_Acyl_S2 Acyl-Enzyme-Amine Complex E_Acyl->E_Acyl_S2 + S2 S2 β-Alanine (S2) S1->E_S1 E_regen Free Lipase (E) E_Acyl_S2->E_regen - P2 P2 3-Cinnamamidopropanoic Acid (P2) S2->E_Acyl_S2 G start Start: Reagent Preparation reagents 1. Weigh Substrates & Enzyme (Vinyl Cinnamate, β-Alanine, Novozym 435) start->reagents setup 2. Assemble Reaction Vial - Add substrates, solvent (e.g., Toluene) - Add activated molecular sieves reagents->setup sonicate 3. Dissolve/Suspend Substrates (Brief sonication if needed) setup->sonicate enzyme_add 4. Add Immobilized Lipase (Initiates the reaction) sonicate->enzyme_add incubation 5. Incubate with Shaking (e.g., 60°C, 200 rpm) enzyme_add->incubation monitoring 6. Monitor Reaction Progress (TLC or HPLC analysis of aliquots) incubation->monitoring completion Reaction Complete? monitoring->completion completion->incubation No filtration 7. Quench & Separate Enzyme (Filter to remove lipase and sieves) completion->filtration Yes evaporation 8. Remove Solvent (Rotary evaporation) filtration->evaporation purification 9. Purify Crude Product (Silica gel column chromatography) evaporation->purification analysis 10. Characterize Final Product (HPLC, NMR, MS) purification->analysis end End: Pure 3-Cinnamamidopropanoic Acid analysis->end

    Sources

    Application

    Application Note: Quantitative Profiling of N-Cinnamoyl-β-alanine Standards for LC-MS/MS

    Executive Summary & Chemical Rationale N-Cinnamoyl-β-alanine (C₁₂H₁₃NO₃, exact mass 219.0895 Da) is a carboxyl-containing amide frequently utilized in the evaluation of artificial metallopeptidases, enzymatic hydrolysis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Rationale

    N-Cinnamoyl-β-alanine (C₁₂H₁₃NO₃, exact mass 219.0895 Da) is a carboxyl-containing amide frequently utilized in the evaluation of artificial metallopeptidases, enzymatic hydrolysis assays, and targeted metabolomics. When transitioning from biochemical synthesis to quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), standard preparation must meticulously account for the molecule's dual physicochemical nature.

    Mechanistic Causality: The hydrophobic phenylpropenoyl (cinnamoyl) core necessitates an organic modifier for complete solvation, preventing precipitation. Conversely, the polar β-alanine moiety dictates the molecule's ionization behavior. Because the terminal carboxylic acid group has a pKa of approximately 3.8, it readily deprotonates in neutral to slightly acidic aqueous environments. Consequently, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization pathway, yielding a highly stable [M-H]- precursor ion at m/z 218.1 .

    Reagents, Consumables, and Instrumentation

    To prevent isobaric interference and background noise, all materials must meet strict purity thresholds:

    • Analytes: N-Cinnamoyl-β-alanine analytical standard (Purity ≥ 99%).

    • Internal Standard (IS): Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-Cinnamoyl-β-alanine-d5. The use of a SIL-IS is critical for establishing a self-validating quantitative system .

    • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (H₂O, 18.2 MΩ·cm).

    • Modifiers: LC-MS grade Ammonium Acetate (NH₄OAc) to buffer the mobile phase and promote deprotonation.

    • Consumables: Type 1 Borosilicate glass volumetric flasks and deactivated amber autosampler vials (to prevent surface adsorption and photodegradation).

    Self-Validating Preparation Protocol

    A robust LC-MS/MS assay is inherently a self-validating system. This means the protocol must incorporate internal checks—such as gravimetric verification, matrix-matched serial dilutions, and IS normalization—to mathematically nullify volumetric errors and matrix-induced ion suppression .

    Step 1: Primary Stock Solution (1.0 mg/mL)
    • Gravimetric Weighing: Using a calibrated microbalance equipped with an anti-static ionizer, accurately weigh 10.0 mg of N-Cinnamoyl-β-alanine into a 10 mL volumetric flask.

    • Solvation: Dissolve the standard in 5.0 mL of LC-MS grade Methanol. Swirl gently until completely dissolved.

    • Volume Adjustment: Bring to volume (10.0 mL) with LC-MS grade Water, resulting in a 50:50 (v/v) MeOH:H₂O diluent.

      • Causality: Pure water causes poor solubility of the cinnamoyl ring, while pure organic solvent may cause precipitation of the carboxylate form if exposed to highly aqueous mobile phases later. The 50:50 ratio ensures thermodynamic stability.

    Step 2: Intermediate Working Solution (10 µg/mL)
    • Transfer 100 µL of the Primary Stock into a 10 mL volumetric flask.

    • Bring to volume with LC-MS grade Water containing 5% MeOH.

      • Causality: Drastically reducing the organic content in the intermediate solution prevents solvent-induced peak broadening (the "strong solvent effect") during reversed-phase LC injection, ensuring sharp chromatographic peaks .

    Step 3: Calibration Curve Preparation (1 ng/mL to 1000 ng/mL)
    • Perform serial dilutions of the Intermediate Working Solution using the initial mobile phase composition (e.g., 95% Aqueous Buffer / 5% ACN) to ensure matrix matching.

    • SIL-IS Spiking: Spike a constant concentration of the SIL-IS (e.g., 50 ng/mL) into every calibration level and biological sample.

    Chromatographic and Mass Spectrometric Parameters

    The following tables summarize the optimized instrumental conditions for the quantitative profiling of N-Cinnamoyl-β-alanine.

    Table 1: Liquid Chromatography Conditions
    ParameterSettingRationale
    Column Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)High resolution of small polar/hydrophobic amides.
    Mobile Phase A 10 mM Ammonium Acetate in H₂O (pH ~6.0)Promotes carboxylic acid deprotonation for ESI-.
    Mobile Phase B 100% Acetonitrile (ACN)Efficient elution of the hydrophobic cinnamoyl moiety.
    Flow Rate 0.3 mL/minOptimal droplet desolvation in the ESI source.
    Injection Volume 2.0 µLBalances MS sensitivity and column loading capacity.
    Column Temp 40 °CReduces solvent viscosity and system backpressure.
    Table 2: Gradient Elution Profile
    Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
    0.0955Initial Hold
    1.0955Isocratic
    4.01090Linear Gradient
    5.01090Column Wash
    5.1955Re-equilibration
    7.0955End of Run
    Table 3: Mass Spectrometry (MRM) Parameters

    Note: Optimization performed via direct infusion at 10 µL/min.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Ion Mode
    N-Cinnamoyl-β-alanine (Quant) 218.1 [M-H]-147.1 (Cinnamate)2515ESI-
    N-Cinnamoyl-β-alanine (Qual) 218.1 [M-H]-88.0 (β-alanine)2522ESI-
    SIL-IS (d5-analog) 223.1 [M-H]-152.12515ESI-

    Workflow Visualization

    Workflow N1 1. Gravimetric Weighing N-Cinnamoyl-β-alanine (>99%) N2 2. Primary Stock (1 mg/mL) Dissolve in 50:50 MeOH:H2O N1->N2 Prevents precipitation Balances polarity N3 3. Intermediate Stock (10 µg/mL) Dilute in 5% MeOH (Aqueous) N2->N3 Mitigates strong solvent effect N4 4. Calibration Standards Serial Dilution (1-1000 ng/mL) N3->N4 Matrix-matched dilution N5 5. Internal Standard Spike Add SIL-IS for Normalization N4->N5 Self-validating quantitation N6 6. LC-MS/MS Analysis ESI- MRM Acquisition N5->N6 Injection

    Workflow for N-Cinnamoyl-β-alanine standard preparation and LC-MS/MS validation.

    Troubleshooting Matrix Effects and Ion Suppression

    Matrix effects are the primary culprits behind non-linear calibration curves and poor reproducibility in LC-MS/MS. If the Total Ion Chromatogram (TIC) exhibits a baseline anomaly (a sudden dip or spike) at the exact retention time of N-Cinnamoyl-β-alanine, co-eluting matrix components (e.g., residual salts, proteins, or phospholipids) are competing for charge droplets in the ESI source .

    Corrective Actions:

    • Chromatographic Shift: Adjust the gradient slope between 1.0 and 4.0 minutes to shift the analyte's retention time away from the suppression zone.

    • Sample Cleanup: Implement Solid Phase Extraction (SPE) prior to analysis. A polymeric reversed-phase sorbent (e.g., Oasis HLB) effectively washes away polar salts while retaining the hydrophobic cinnamoyl moiety .

    • Carryover Mitigation: N-cinnamoyl amides can exhibit slight stickiness to stainless steel autosampler needles. Incorporate a strong needle wash consisting of 50:50:0.1 MeOH:ACN:Formic Acid to prevent ghost peaks in blank injections.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for N-cinnamoyl-beta-alanine." PubChem. Available at:[Link]

    • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." Analytical Methods Committee. Available at:[Link]

    • Waters Corporation. "Small Molecule Standards | For LC-MS Analysis of Small Molecules." Waters. Available at:[Link]

    • Agilent Technologies. "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes." Agilent Application Notes. Available at: [Link]

    Method

    Application Notes &amp; Protocols: A Guide to the Chemoselective Coupling of 3-Cinnamamidopropanoic Acid with Amino Acids

    Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of 3-cinnamamidopropanoic acid with various amino acids. The formati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of 3-cinnamamidopropanoic acid with various amino acids. The formation of the amide bond is a cornerstone of peptide and medicinal chemistry.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for reagent selection, and detailed, field-proven protocols. We will explore the critical role of protecting groups, compare the mechanisms and applications of common coupling reagents, and provide robust methodologies for synthesis, purification, and analysis.

    Introduction: The Rationale for Cinnamoylated Amino Acids

    The conjugation of fatty acids and other carboxylic acids to amino acids and peptides is a well-established strategy in medicinal chemistry to enhance bioavailability, modulate pharmacokinetic properties, or introduce specific functionalities. Cinnamic acid derivatives, in particular, are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-tumor, neuroprotective, and antifungal properties.[3] The specific molecule, 3-cinnamamidopropanoic acid, serves as a versatile building block, combining the rigid, aromatic cinnamoyl moiety with a flexible propanoic acid linker, making it an attractive component for creating novel peptidomimetics and bioactive conjugates.

    The primary challenge in this synthesis lies in the chemoselective formation of an amide bond between the carboxyl group of 3-cinnamamidopropanoic acid and the amino group of a target amino acid. This process must be conducted with precision to avoid unwanted side reactions, such as the self-polymerization of the amino acid, and to preserve the stereochemical integrity of the chiral amino acid center. This guide provides the necessary expertise to navigate these challenges successfully.

    Core Principles & Strategic Planning

    The formation of an amide bond requires the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine.[1][4] The success of this entire process hinges on a carefully planned strategy, primarily involving the selection of protecting groups and coupling reagents.

    The Indispensable Role of Protecting Groups

    Amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxyl group. To ensure that the amide bond forms exclusively between the 3-cinnamamidopropanoic acid's carboxyl group and the amino acid's amino group, it is essential to temporarily block all other reactive functionalities.[5][6]

    • Amino Acid C-Terminus Protection: The carboxyl group of the target amino acid must be protected, typically as an ester (e.g., methyl, ethyl, or tert-butyl ester), to prevent it from acting as a nucleophile or participating in side reactions.

    • Amino Acid Side-Chain Protection: For amino acids with reactive side chains (e.g., the ε-amino group of Lysine, the carboxyl group of Aspartic Acid, the hydroxyl of Serine), an additional layer of orthogonal protection is required.[5]

    The most critical choice for solution-phase synthesis often revolves around the protection of the α-amino group of the starting amino acid, which will be deprotected just before the coupling step. The two most common and "orthogonal" protecting groups are Boc and Cbz. Orthogonality is a crucial concept, meaning one protecting group can be removed under conditions that leave the other intact.[7]

    Protecting Group Full Name Structure Application Conditions Deprotection Conditions Key Considerations
    Boc tert-ButoxycarbonyltBu-O-(C=O)-(Boc)₂O, base (e.g., NaOH, DIPEA) in solvents like THF, water, or ACN.[8]Mild to strong acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent).[8][9]Stable to bases and hydrogenolysis. Ideal for substrates with acid-sensitive groups that need to be preserved.[9]
    Cbz (or Z) BenzyloxycarbonylBn-O-(C=O)-Benzyl chloroformate (Cbz-Cl) with a base.[10]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][10]Stable to acidic and basic conditions. Perfect for molecules that are sensitive to acid but stable to hydrogenation.[9]
    Selection of the Coupling Reagent: Mechanism and Merit

    The coupling reagent is the engine of the reaction. The choice of reagent dictates the reaction's speed, efficiency, and the potential for side reactions, most notably racemization.

    Reagent Class Example (Acronym) Mechanism Advantages Disadvantages & Considerations
    Carbodiimides EDC (or EDAC)Forms a highly reactive O-acylisourea intermediate. Additives like HOBt are crucial to suppress racemization by converting this unstable intermediate into a more stable, yet still reactive, HOBt-ester.[11][12][13]Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying purification via aqueous workup.[4][11]Risk of racemization without additives. Can form an inactive N-acylurea byproduct.[4] Low temperatures are recommended.[4]
    Uronium/Aminium Salts HATU Reacts with the carboxylic acid to directly form a highly reactive OAt-active ester, which is less prone to racemization.[14][15]High coupling efficiency, fast reaction rates, and very low racemization, even with sterically hindered amino acids.[15][16][17]Higher cost. The byproduct, tetramethylurea, is polar and can be difficult to remove via standard extraction, often requiring chromatography.[18]

    Experimental Protocols & Methodologies

    The following protocols are designed as robust starting points. Researchers should consider small-scale trial reactions to optimize conditions for their specific amino acid substrate.

    General Workflow

    The overall synthetic strategy follows a logical sequence of protection, coupling, and purification.

    G A Protect Amino Acid (e.g., C-terminal esterification) B Activate Carboxylic Acid (3-Cinnamamidopropanoic acid + Coupling Reagent) A->B Add to reaction C Nucleophilic Attack (Protected Amino Acid attacks Activated Ester) B->C Amide Bond Formation D Purification (Work-up & Chromatography) C->D Isolate Crude Product E Final Product (Optional Deprotection) D->E Obtain Pure Compound

    Caption: General workflow for coupling 3-cinnamamidopropanoic acid.

    Protocol 1: EDC/HOBt Mediated Coupling

    This method is a reliable and cost-effective standard procedure.

    Materials:

    • 3-Cinnamamidopropanoic acid

    • Amino acid ethyl (or methyl) ester hydrochloride salt

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (brine)

    Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-cinnamamidopropanoic acid (1.0 eq), the amino acid ester hydrochloride salt (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

    • Cool the flask to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

    • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with cold 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.

    G cluster_0 Mechanism of EDC/HOBt Coupling Acid R-COOH O_Acylisourea O-Acylisourea (unstable, racemization risk) Acid->O_Acylisourea + EDC EDC EDC Urea Water-soluble Urea EDC->Urea HOBt_Ester HOBt-Active Ester (stable) O_Acylisourea->HOBt_Ester + HOBt (intercepts) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

    Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

    Protocol 2: HATU Mediated Coupling

    This protocol is recommended for higher efficiency, faster reactions, or for sterically challenging amino acids.

    Materials:

    • 3-Cinnamamidopropanoic acid

    • Amino acid tert-butyl ester

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

    • 2,4,6-Collidine or DIPEA

    • Anhydrous DMF or Acetonitrile (ACN)

    • Standard work-up and purification reagents

    Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-cinnamamidopropanoic acid (1.0 eq) and the protected amino acid ester (1.1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) to the solution and stir for 1 minute.

    • Add 2,4,6-collidine or DIPEA (2.5 eq) dropwise. A color change may be observed.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

    • Work-up: Dilute with EtOAc and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: The byproduct tetramethylurea is partially soluble in EtOAc. Multiple aqueous washes are recommended.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography. Careful selection of the solvent system is required to separate the product from the tetramethylurea byproduct.

    G cluster_1 Mechanism of HATU Coupling Acid R-COOH OAt_Ester OAt-Active Ester (highly reactive) Acid->OAt_Ester + HATU, Base HATU HATU Byproducts Tetramethylurea + HOAt HATU->Byproducts Base Base (DIPEA) Base->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

    Caption: Simplified mechanism of HATU mediated amide bond formation.[14][15]

    Troubleshooting & Field-Proven Insights

    Problem Potential Cause Expert Recommendation
    Low or No Product Yield Inactive reagents; insufficient base; wet solvent/reagents.Ensure coupling reagents are fresh and stored under dessication. Use anhydrous solvents. Ensure sufficient base is used to neutralize any acid salts and drive the reaction.
    Racemization of Amino Acid Reaction temperature too high; use of carbodiimide without an additive.For carbodiimide couplings, always use an additive like HOBt or HOAt and maintain low temperatures (0 °C to RT).[11][12] Uronium salt reagents like HATU inherently minimize racemization.[16]
    Formation of N-Acylurea Byproduct (With EDC/DCC) The unstable O-acylisourea intermediate rearranged before amine attack.This is precisely the problem that HOBt and other additives are designed to solve. Their addition is not optional for high-purity synthesis.[4]
    Difficulty Removing Byproducts DCC: Dicyclohexylurea (DCU) is insoluble in many solvents.[11] HATU: Tetramethylurea is polar and water-soluble but can persist in organic layers.[18]For DCC, filter the reaction mixture before work-up to remove precipitated DCU. For HATU, perform multiple, vigorous aqueous washes. If it co-elutes with the product, consider alternative chromatography (e.g., reverse-phase HPLC) or recrystallization.

    Conclusion

    The successful coupling of 3-cinnamamidopropanoic acid to amino acids is an achievable and valuable synthetic operation for the development of novel chemical entities. Success is predicated on a logical, stepwise approach that prioritizes the strategic protection of reactive functional groups and the informed selection of a suitable coupling reagent. While classic carbodiimide methods with additives like EDC/HOBt offer a reliable and economical route, modern uronium-based reagents such as HATU provide superior speed and efficiency, particularly for more challenging substrates. By understanding the mechanisms and potential pitfalls outlined in this guide, researchers can confidently and efficiently synthesize these valuable conjugates.

    References

    • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

    • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. [Link]

    • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

    • Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. [Link]

    • Wikipedia. HATU. [Link]

    • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [Link]

    • University of Calgary. Ch27: Peptide synthesis. [Link]

    • AAPPTec. Coupling Reagents. [Link]

    • Vankayalapati, H. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(24), 3183-3185. [Link]

    • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

    • Lumnia. (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

    • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

    • Warner, B. P. et al. (2014). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. European Journal of Organic Chemistry, 2014(20), 4266-4275. [Link]

    • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

    • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

    • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

    • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

    • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

    • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... [Link]

    • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

    • Google Patents. Method for purification of an amino acid using ion exchange resin.
    • Teledyne ISCO. (2022). Purification of modified amino acids. [Link]

    • Yang, Y. et al. (2023). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Molecules, 28(19), 6889. [Link]

    Sources

    Application

    Application Note: Optimized Thin-Layer Chromatography (TLC) Protocols for 3-Cinnamamidopropanoic Acid

    Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 3-Cinnamamidopropanoic acid (also known as N-cinnamoyl- β -alanine). Executive Summary & Chemical Profile 3-Cinnama...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Focus: 3-Cinnamamidopropanoic acid (also known as N-cinnamoyl- β -alanine).

    Executive Summary & Chemical Profile

    3-Cinnamamidopropanoic acid is a functionalized cinnamamide derivative frequently utilized in the synthesis of artificial metallopeptidases and novel therapeutics [5]. Structurally, it features a hydrophobic, conjugated cinnamoyl group linked via an amide bond to a polar β -alanine (propanoic acid) tail. This structural dichotomy—a lipophilic head and a protic, ionizable tail—presents specific challenges during normal-phase Thin-Layer Chromatography (TLC). This application note provides a self-validating, mechanistically grounded protocol for the precise chromatographic resolution of this compound.

    Mechanistic Rationale: The "Why" Behind the Method

    As analytical scientists, we must design chromatographic systems that control the thermodynamic state of the analyte rather than relying on trial and error.

    Ionization Suppression via Acidic Modifiers

    On standard normal-phase silica gel (which is weakly acidic due to surface silanol groups, pKa ~ 4.5 - 5.0), the carboxylic acid moiety of 3-cinnamamidopropanoic acid exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states.

    If a neutral mobile phase (e.g., pure Ethyl Acetate/Hexane) is used, this equilibrium results in the molecule partitioning at different rates across the plate, manifesting as severe band broadening or "streaking." To solve this, we introduce a volatile weak acid—typically 1% to 2% Glacial Acetic Acid (AcOH)—into the mobile phase [3]. This forces the analyte entirely into its protonated state, ensuring uniform partitioning and sharp, quantifiable spots.

    Mechanistic_Rationale cluster_0 Neutral Mobile Phase cluster_1 Acidic Mobile Phase (1% AcOH) A 3-Cinnamamidopropanoic Acid B Partial Ionization A->B D Ionization Suppressed A->D C Band Streaking B->C E Sharp Chromatographic Spot D->E

    Caption: Effect of acidic modifiers on the chromatographic behavior of carboxylic acids.

    Visualization Strategy

    The extended π -conjugation of the cinnamoyl group acts as a powerful chromophore. When using Silica Gel 60 F254 plates, the analyte efficiently quenches the background fluorescence under short-wave UV light (254 nm), appearing as a distinct dark spot against a bright green background [1, 2, 4].

    For secondary orthogonal validation, a Potassium Permanganate (KMnO 4​ ) stain is highly recommended. The KMnO 4​ selectively oxidizes the alkene double bond of the cinnamoyl group, providing a visual colorimetric shift from purple to yellow/brown, confirming the presence of the unsaturated moiety.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system: if the spot streaks, the acid modifier concentration is too low; if the spot travels with the solvent front, the mobile phase is too polar.

    Materials & Reagents
    • Stationary Phase: Pre-coated Silica Gel 60 F254 aluminum or glass plates [2].

    • Mobile Phase Components: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Glacial Acetic Acid (AcOH).

    • Visualization: UV Lamp (254 nm), KMnO 4​ dip solution.

    Methodology
    • Mobile Phase Preparation:

      • System A (Standard Polarity): Mix DCM : MeOH : AcOH in a 90:9:1 (v/v/v) ratio.

      • System B (Lower Polarity): Mix EtOAc : Hexanes : AcOH in a 70:29:1 (v/v/v) ratio.

      • Causality Check: Always add the acetic acid last and mix thoroughly to ensure a homogenous solvent system.

    • Chamber Saturation:

      • Pour 10 mL of the selected mobile phase into a flat-bottomed TLC chamber.

      • Insert a piece of filter paper to act as a wicking agent. Seal the chamber and allow it to equilibrate for 10-15 minutes. Insight: Proper saturation prevents solvent evaporation from the plate face during development, preventing the "edge effect."

    • Sample Preparation & Spotting:

      • Dissolve 1-2 mg of 3-Cinnamamidopropanoic acid in 1 mL of Methanol or DCM.

      • Using a glass microcapillary tube, apply a 1-2 μ L spot onto the baseline of the TLC plate (1 cm from the bottom edge). Keep the spot diameter under 2 mm to maximize resolution.

    • Development:

      • Place the plate vertically into the saturated chamber. Ensure the solvent level is below the baseline spots.

      • Allow the solvent front to migrate until it is 1 cm from the top edge of the plate.

      • Remove the plate and immediately mark the solvent front with a pencil.

    • Drying and Visualization:

      • Evaporate the mobile phase using a gentle stream of air or a heat gun. Crucial: Ensure all acetic acid is evaporated, as residual acid can interfere with chemical stains.

      • Primary Detection: Observe under a 254 nm UV lamp. Mark the dark quenching spots with a pencil [4].

      • Secondary Detection: Dip the plate rapidly into the KMnO 4​ stain. Gently heat the plate. The 3-Cinnamamidopropanoic acid will appear as a distinct yellow/brown spot against a bright purple background.

    TLC_Workflow A Sample Prep (MeOH/DCM) B Spotting (Silica 60 F254) A->B C Development (+ Acetic Acid) B->C D Visualization (UV & KMnO4) C->D E Data Analysis (Rf & Purity) D->E

    Caption: Step-by-step TLC workflow for 3-Cinnamamidopropanoic acid analysis.

    Quantitative Data & Troubleshooting

    The retention factor ( Rf​ ) is highly dependent on the chosen mobile phase. Table 1 summarizes the expected chromatographic behavior of 3-Cinnamamidopropanoic acid across different solvent systems.

    Table 1: Mobile Phase Systems and Expected Chromatographic Behavior

    Mobile Phase System (v/v/v)Expected Rf​ ValueSpot MorphologyMechanistic Explanation
    DCM : MeOH : AcOH (90:9:1) 0.40 - 0.50Sharp, well-definedOptimal balance of polarity; AcOH fully suppresses ionization.
    EtOAc : Hexanes : AcOH (70:29:1) 0.25 - 0.35Sharp, well-definedLower polarity system; excellent for separating non-polar impurities.
    DCM : MeOH (90:10) (No Acid)0.10 - 0.30Severe StreakingLack of protonating agent leads to partial ionization on silica.
    Pure Ethyl Acetate 0.05 - 0.15TailingInsufficient polarity to overcome strong carboxylic-silanol hydrogen bonding.
    Troubleshooting Guide
    • Issue: The analyte spot is smeared from the baseline to the middle of the plate.

      • Solution: The concentration of Acetic Acid is too low, or the sample is overloaded. Increase AcOH to 2% or dilute the sample by a factor of 10.

    • Issue: The spot co-elutes with the solvent front ( Rf​ > 0.9).

      • Solution: The mobile phase is too polar. If using the DCM/MeOH system, reduce the Methanol content to 5% (e.g., DCM:MeOH:AcOH 94:5:1).

    References

    • Benchchem. "Laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride". Benchchem.
    • PMC. "An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
    • ResearchGate. "Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities".
    • Google Patents. "EP4067367A1 - Oleanane cinnamamide derivative, preparation method therefor, and use thereof".
    • Molaid. "3-肉桂酰氨基丙酸| 261179-02-6". Molaid.

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing 3-Cinnamamidopropanoic Acid Synthesis

    Welcome to the Technical Support Center for the synthesis of 3-Cinnamamidopropanoic acid (N-cinnamoyl-β-alanine). Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 3-Cinnamamidopropanoic acid (N-cinnamoyl-β-alanine). Designed for researchers and drug development professionals, this guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies for amidation workflows.

    Mechanistic Workflow & Yield Bottlenecks

    The synthesis of 3-Cinnamamidopropanoic acid typically proceeds via one of two primary routes: aqueous Schotten-Baumann amidation or non-aqueous peptide coupling. Understanding the distinct yield bottlenecks of each pathway is critical for optimization.

    SynthesisWorkflow Start β-Alanine (Zwitterion) RouteA Route A: Schotten-Baumann (Aqueous NaOH / THF) Start->RouteA RouteB Route B: Peptide Coupling (EDC/HOBt / DMF) Start->RouteB CinnamoylCl + Cinnamoyl Chloride RouteA->CinnamoylCl CinnamicAcid + Cinnamic Acid + DIPEA RouteB->CinnamicAcid YieldLossA Yield Loss: Hydrolysis (pH > 10) CinnamoylCl->YieldLossA Product 3-Cinnamamidopropanoic Acid (Target Product) CinnamoylCl->Product pH 9-10, 0°C YieldLossB Yield Loss: N-acylurea Formation CinnamicAcid->YieldLossB CinnamicAcid->Product 0°C to RT Purification Acid-Base Extraction (pH 2.0 precipitation) Product->Purification

    Workflow of 3-Cinnamamidopropanoic acid synthesis highlighting yield bottlenecks and purification.

    Troubleshooting & FAQs

    Q1: Why is my yield so low when using the Schotten-Baumann method with cinnamoyl chloride?

    Cause: The primary culprit is the competitive hydrolysis of cinnamoyl chloride into unreactive cinnamic acid before it can couple with β-alanine[1][2]. This is entirely dependent on pH and temperature. Mechanistic Insight: β-alanine has an amino group with a pKa of ~9.7. For the amine to act as a nucleophile, it must be deprotonated. However, if the pH exceeds 10.5, the concentration of hydroxide ions (OH⁻) becomes so high that they outcompete the amine, rapidly hydrolyzing the acyl chloride[2]. Solution: Maintain the reaction strictly between pH 9.0 and 10.0 and keep the temperature at 0–5 °C during the addition of the acid chloride. Add the cinnamoyl chloride dropwise to prevent localized spikes in temperature and acidity.

    Q2: How do I overcome the poor solubility of β-alanine in organic solvents during EDC/HOBt coupling?

    Cause: β-alanine exists as a zwitterion (NH₃⁺ / COO⁻) in its resting state, making it highly insoluble in aprotic organic solvents like DMF or DCM[3]. Mechanistic Insight: If the amine is insoluble, it cannot attack the activated carboxylic acid intermediate. Solution: Introduce a non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) at 2.5 equivalents[4]. DIPEA neutralizes the protonated amine, shifting the equilibrium to the soluble, nucleophilic free-amine state. Alternatively, utilize a β-alanine ester (e.g., ethyl ester hydrochloride) for the coupling step, followed by mild alkaline hydrolysis.

    Q3: I am seeing incomplete coupling and a persistent byproduct when using EDC. What is going wrong?

    Cause: The O-acylisourea intermediate formed by EDC and cinnamic acid is unstable. If the nucleophilic attack by β-alanine is delayed (often due to the solubility issues mentioned above), the intermediate undergoes a spontaneous [1,3]-sigmatropic rearrangement into a stable, dead-end N-acylurea byproduct[3][4]. Mechanistic Insight: This rearrangement drastically reduces your theoretical yield. Solution: Always use HOBt (1-Hydroxybenzotriazole) as an additive[3]. HOBt rapidly reacts with the transient O-acylisourea to form an OBt-ester. The OBt-ester is highly reactive toward amines but completely resistant to the N-acylurea rearrangement[5].

    Q4: How can I efficiently purify 3-cinnamamidopropanoic acid without column chromatography?

    Cause: Removing unreacted cinnamic acid and β-alanine via silica gel is notoriously difficult due to the high polarity and streaking of carboxylic acids. Mechanistic Insight: You can exploit the distinct pKa values of the components. 3-Cinnamamidopropanoic acid has a single carboxylic acid (pKa ~4.5). Unreacted β-alanine has both an amine (pKa ~9.7) and a carboxylate. Solution: Use Acid-Base Extraction .

    • Quench the reaction and adjust the aqueous layer to pH 9.0. Wash with Ethyl Acetate (EtOAc). The product and β-alanine remain in the water; organic impurities are removed.

    • Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. At this pH, 3-Cinnamamidopropanoic acid is fully protonated, loses its water solubility, and will precipitate as a white solid[2]. Unreacted β-alanine remains highly soluble in water due to its protonated ammonium cation.

    Quantitative Method Comparison

    To assist in selecting the optimal synthetic route, the following table summarizes the quantitative metrics of standard amidation methodologies[2][3][4][6].

    ParameterMethod A: Schotten-BaumannMethod B: EDC/HOBt CouplingMethod C: Enzymatic Amidation
    Reagents Cinnamoyl Chloride, NaOHCinnamic Acid, EDC, HOBt, DIPEACinnamic Ester, Lipase AK
    Solvent System THF / H₂O (1:1)Anhydrous DMF or DCMtert-Butyl alcohol / H₂O
    Optimal Temp 0 °C to 10 °C0 °C (activation) to 25 °C40 °C
    Reaction Time 2 – 4 hours12 – 24 hours24 – 48 hours
    Typical Yield 75% – 85%70% – 90%>85% (High atom economy)
    Primary Impurity Cinnamic Acid (Hydrolysis)N-acylurea (Rearrangement)Unreacted Ester
    Scalability Excellent (Industrial standard)Moderate (Cost of coupling agents)Emerging (Green chemistry)

    Self-Validating Experimental Protocols

    Protocol A: Aqueous Schotten-Baumann Synthesis (High Scalability)

    This protocol utilizes continuous pH monitoring to prevent acyl chloride hydrolysis.

    • Preparation: Dissolve β-alanine (1.1 eq, 10 mmol) in 15 mL of 1M NaOH. Add 15 mL of THF. Cool the biphasic mixture to 0 °C in an ice-water bath.

    • Validation Check 1: Verify the internal temperature is ≤ 5 °C and the pH is ~10.0 using a pH meter or precision indicator paper.

    • Acylation: Dissolve cinnamoyl chloride (1.0 eq, 9 mmol) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes via an addition funnel to the vigorously stirring aqueous mixture.

    • pH Maintenance (Critical): Concurrently add 1M NaOH dropwise to maintain the reaction pH strictly between 9.0 and 10.0[2]. Do not let the pH drop below 8.5 (amine deactivation) or exceed 10.5 (rapid hydrolysis).

    • Maturation: Once addition is complete, stir for 2 hours, allowing the reaction to slowly reach room temperature.

    • Validation Check 2: Spot the reaction on a TLC plate (DCM:MeOH 9:1). The disappearance of the cinnamoyl chloride spot confirms completion.

    • Workup: Wash the basic aqueous mixture with Diethyl Ether (2 x 20 mL) to remove non-polar impurities.

    • Isolation: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until pH 2.0 is reached. Collect the resulting white precipitate of 3-Cinnamamidopropanoic acid via vacuum filtration. Wash with ice-cold water and dry under a high vacuum.

    Protocol B: Non-Aqueous Peptide Coupling (High Purity)

    This protocol utilizes HOBt to trap the active ester and prevent dead-end byproducts.

    • Activation: In an oven-dried flask under nitrogen, dissolve Cinnamic acid (1.0 eq, 10 mmol) and HOBt (1.1 eq, 11 mmol) in 30 mL of anhydrous DMF. Cool to 0 °C[4].

    • Coupling Agent: Add EDC·HCl (1.2 eq, 12 mmol) portion-wise. Stir at 0 °C for 30 minutes to allow the formation of the active OBt-ester[3].

    • Amine Addition: In a separate vial, suspend β-alanine (1.1 eq, 11 mmol) in 10 mL DMF and add DIPEA (2.5 eq, 25 mmol)[4]. Sonicate briefly until the zwitterion is neutralized and dissolved. Add this solution dropwise to the main reaction flask.

    • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

    • Validation Check: LC-MS analysis should show the product mass (m/z [M+H]⁺ = 220.1) with minimal N-acylurea byproduct.

    • Workup: Dilute with 100 mL EtOAc. Wash sequentially with 5% Citric Acid (3 x 30 mL) to remove DIPEA and unreacted β-alanine, followed by saturated NaHCO₃ (3 x 30 mL) to remove unreacted cinnamic acid and HOBt.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

    References

    • Chemistry Schotten Baumann Reaction - SATHEE. [Link]

    • EP0968176A4 - Preparation of acyl
    • Amide synthesis by acylation - Organic Chemistry Portal.[Link]

    • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - RSC Publishing.[Link]

    • A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism - PMC.[Link]

    Sources

    Optimization

    Troubleshooting HPLC peak tailing for N-Cinnamoyl-beta-alanine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized organic acids.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized organic acids. N-Cinnamoyl-beta-alanine is a classic example of a "problematic" analyte: it possesses a hydrophobic aromatic ring, an amide bond capable of hydrogen bonding, and a terminal carboxylic acid (pKa ~3.6).

    When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts often observe severe peak tailing (Asymmetry factor, As​>1.5 ). This guide is designed to help you diagnose the root causes of this phenomenon and implement self-validating protocols to achieve sharp, symmetrical peaks.

    Diagnostic Workflow for Peak Tailing

    G Start Observe Peak Tailing (As > 1.5) CheckPH 1. Check Mobile Phase pH Is pH < 2.0 or > 5.5? Start->CheckPH AdjustPH Adjust pH to 2.0 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckCol 2. Check Column Chemistry Is it fully endcapped/Type B? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Polar-Embedded or High-Purity C18 CheckCol->ChangeCol No CheckDil 3. Check Sample Diluent Is organic % > Mobile Phase? CheckCol->CheckDil Yes ChangeCol->CheckDil AdjustDil Match diluent to initial mobile phase CheckDil->AdjustDil Yes Success Symmetrical Peak Achieved (As 1.0 - 1.2) CheckDil->Success No AdjustDil->Success

    Caption: Diagnostic workflow for resolving HPLC peak tailing of N-Cinnamoyl-beta-alanine.

    Mechanistic Troubleshooting & FAQs

    Q1: Why does N-Cinnamoyl-beta-alanine exhibit severe peak tailing on standard C18 columns? A: Peak tailing is primarily driven by secondary retention mechanisms competing with primary hydrophobic partitioning[1]. N-Cinnamoyl-beta-alanine has a carboxylic acid with a pKa of approximately 3.6. If your mobile phase pH is near this pKa (e.g., pH 3.5 - 4.5), the compound exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. This uneven ionization leads to peak broadening and asymmetry[2].

    Furthermore, the deprotonated carboxylate can undergo cation-exchange interactions with trace metal impurities in the silica matrix, while the amide group and unionized acid can act as hydrogen-bond donors/acceptors with ionized residual silanol groups ( Si−O− ) on the stationary phase[3][4].

    Q2: How do I optimize the mobile phase pH to eliminate peak tailing for this compound? A: To force the analyte into a single, uniform retention mechanism, you must suppress its ionization. The mobile phase pH should be adjusted to at least 2 units below the pKa of the carboxylic acid (target pH ≤2.0 )[2]. At this pH, the carboxylic acid is >99% protonated (neutral), maximizing its hydrophobic interaction with the C18 phase. Additionally, a low pH fully protonates residual silanols on the silica surface, neutralizing their negative charge and preventing secondary polar interactions[5].

    Q3: What stationary phase chemistries are best suited for N-Cinnamoyl-beta-alanine? A: Older "Type A" silica columns contain high levels of trace metals and varying silanol configurations (free, geminal, associated) that exacerbate tailing[3]. You should strictly use high-purity "Type B" silica columns. To further mitigate silanol interactions, select a column that is fully endcapped[1]. Alternatively, polar-embedded stationary phases (e.g., columns with an internal amide or ether group in the alkyl chain) provide a virtual hydration layer that sterically shields the polar moieties of the analyte from the underlying silica surface[2].

    Q4: Can the sample diluent cause peak tailing, and how should it be formulated? A: Yes, through a phenomenon known as "solvent strength mismatch." If N-Cinnamoyl-beta-alanine is dissolved in a diluent with a higher organic concentration than the initial mobile phase (e.g., 100% methanol injected into a 90% aqueous mobile phase), the analyte molecules at the edges of the injection plug will travel faster down the column than those in the center. The diluent should always match the initial mobile phase composition to ensure the analyte focuses into a narrow band at the head of the column.

    Quantitative Data & Selection Guides

    Table 1: Physicochemical Properties & Chromatographic Implications

    Structural FeaturePhysicochemical ImplicationChromatographic Consequence
    Carboxylic Acid pKa ~3.6. Exists in dynamic equilibrium if pH is between 2.5 and 5.5.Peak splitting, severe tailing, and retention time shifts due to partial ionization.
    Amide Bond Acts as a hydrogen-bond donor and acceptor.Secondary retention via polar interactions with unendcapped silanols.
    Cinnamoyl Group High hydrophobicity (LogP ~1.5-2.0) and strong π−π activity.Strong primary retention on C18; potential for π−π interactions with aromatic impurities.

    Table 2: Mobile Phase Modifier Selection Guide for Carboxylic Acids

    Modifier / BufferTypical Conc.Target pHLC-MS CompatibilityMechanistic Action
    Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Low (Ion suppression)Lowers pH to suppress acid ionization; acts as an ion-pairing agent to mask residual silanols.
    Formic Acid 0.1% (v/v)~2.7HighVolatile acid that lowers pH sufficiently for most carboxylic acids without suppressing MS signals.
    Phosphoric Acid 0.1% (v/v)~2.0None (Non-volatile)Provides excellent buffering capacity at low pH; strictly for UV/Vis or PDA detection.

    Standard Operating Procedure: Silanol-Suppressed HPLC Workflow

    To ensure a self-validating and reproducible chromatographic system, follow this step-by-step methodology for analyzing N-Cinnamoyl-beta-alanine.

    Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water into a clean reservoir. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas.

    • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and sonicate. Causality Check: Using 0.1% TFA ensures the pH remains ~2.0, keeping the carboxylic acid fully protonated and neutralizing residual silanols.

    Step 2: Column Selection and System Passivation

    • Install a high-purity, fully endcapped Type B silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Flush the HPLC system (without the column connected) with 50:50 Water:Acetonitrile to remove any buffered salts from previous runs.

    • Connect the column and flush with 100% Mobile Phase B for 10 column volumes to remove strongly retained hydrophobic contaminants.

    Step 3: Column Equilibration

    • Set the pump to the initial gradient conditions (e.g., 5% B / 95% A).

    • Equilibrate the column for a minimum of 15 column volumes.

    • Monitor the baseline at 254 nm (optimal for the cinnamoyl chromophore). Do not proceed until the system pressure and UV baseline are completely flat.

    Step 4: Sample Preparation & Injection

    • Weigh 1.0 mg of N-Cinnamoyl-beta-alanine reference standard.

    • Dissolve the standard in 1.0 mL of a diluent that exactly matches the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% TFA).

    • Inject a small volume (1.0 - 2.0 µL) to prevent mass overloading.

    Step 5: System Suitability & Validation Check

    • Run the gradient method and integrate the resulting peak.

    • Calculate the Asymmetry factor ( As​ ) using the formula: As​=B/A (where A and B are the front and back half-widths of the peak at 10% peak height).

    • Validation Gate: If As​ is between 1.0 and 1.2, the method is validated for symmetry. If As​>1.5 , immediately investigate physical column degradation (e.g., a blocked inlet frit or column void) by substituting the column[1].

    References

    • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

    • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at:[Link]

    • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Available at:[Link]

    • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

    • Bocian, S., & Buszewski, B. "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Separation Science. PubMed. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Solubility of 3-Cinnamamidopropanoic Acid

    Overview 3-Cinnamamidopropanoic acid (CAS: 302345-89-7) is a versatile cinnamic acid derivative frequently utilized in antimicrobial screening and enzyme inhibition research[1]. However, its distinct structural dichotomy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview 3-Cinnamamidopropanoic acid (CAS: 302345-89-7) is a versatile cinnamic acid derivative frequently utilized in antimicrobial screening and enzyme inhibition research[1]. However, its distinct structural dichotomy often presents significant solubility hurdles during assay preparation. This guide provides field-proven, causality-driven protocols to help researchers overcome precipitation issues and ensure reproducible data.

    Frequently Asked Questions (FAQs)

    Q1: Why does 3-Cinnamamidopropanoic acid precipitate instantly when added to my standard aqueous assay buffer?

    A: The solubility bottleneck lies in the molecule's structural dichotomy. It possesses a highly hydrophobic cinnamyl group (a phenyl ring conjugated with an alkene) that strongly resists aqueous solvation. While it features a polar propanoic acid moiety, the default pH of many unbuffered or slightly acidic solutions leaves this carboxylic acid protonated. 2[2]. At pH levels near or below this pKa, the molecule remains un-ionized, and its hydrophobic core dominates the physicochemical profile, leading to rapid aggregation and precipitation.

    Q2: How can I solubilize it without using cytotoxic organic solvents?

    A: The most biologically compatible method is pH-Driven Salt Formation . By raising the pH of the solution above 6.5, you force the deprotonation of the carboxylic acid group into a carboxylate anion. This anion interacts favorably with water dipoles, drastically increasing solubility without the need for organic solvents.

    Protocol: pH-Driven Salt Formation

    • Suspension: Suspend the desired mass of 3-Cinnamamidopropanoic acid in 80% of your final target volume using deionized water.

    • Titration: While stirring vigorously, add 0.1 M NaOH dropwise. Causality: Gradual addition prevents localized alkaline hydrolysis of the amide bond while driving the pH above the 4.46 pKa threshold.

    • Equilibration: Once the pH reaches 7.2–7.4, the suspension will transition into a clear solution as the highly soluble sodium salt forms.

    • Volume Adjustment: Bring the solution to the final volume using your concentrated assay buffer (e.g., 10X PBS) to establish the correct osmolarity.

    • Self-Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the complete absence of light-scattering micro-precipitates.

    Q3: I am running a high-throughput biochemical assay and need to use DMSO. What are the limits and risks?

    A: Dimethyl sulfoxide (DMSO) is an excellent cosolvent because it lowers the dielectric constant of the mixture, effectively solvating the hydrophobic cinnamyl ring. However, DMSO is not biologically or physically inert.3[3].

    Protocol: DMSO Cosolvent Stock Preparation

    • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

    • Homogenization: Vortex for 30 seconds and sonicate in a water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to completely disrupt the solid crystal lattice.

    • Dilution: Dilute the stock directly into your aqueous assay buffer immediately before the experiment. Ensure the final DMSO concentration does not exceed 1-2% (v/v) to prevent viscosity-induced kinetic artifacts.

    • Self-Validation Step: Centrifuge the final aqueous dilution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet, which would indicate solvent-shock precipitation.

    Q4: My cell-based assay is highly sensitive to both pH shifts and DMSO. Is there a neutral, solvent-free alternative?

    A: Yes. Cyclodextrin Inclusion Complexation is the optimal strategy for sensitive in vivo or cell-based assays. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior.4[4]. This creates a highly soluble, biocompatible 1:1 host-guest complex.

    Protocol: HP-β-CD Complexation

    • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target neutral aqueous buffer.

    • Integration: Add the 3-Cinnamamidopropanoic acid powder directly to the cyclodextrin solution.

    • Kneading/Incubation: Stir continuously at 37°C for 24 hours. Causality: Complexation is an equilibrium-driven process; elevated temperature and time allow the hydrophobic cinnamyl group to displace water molecules inside the cyclodextrin cavity.

    • Self-Validation Step: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed drug. Quantify the exact concentration of the dissolved compound using UV-Vis spectrophotometry (measuring absorbance at ~275 nm against a standard curve).

    Quantitative Data Summary

    StrategyPrimary MechanismBiocompatibilityEffort LevelSelf-Validation Metric
    pH Adjustment Carboxylic acid deprotonationHigh (if pH 7.4 is tolerated)LowOD600 < 0.05
    DMSO Cosolvent Crystal lattice disruptionLow (Viscosity/Kinetic artifacts)LowAbsence of pellet post-centrifugation
    HP-β-CD Complexation Host-guest encapsulationVery High (In vivo ready)HighUV-Vis quantification of filtrate

    Visualizations

    Workflow Start Solubility Issue: 3-Cinnamamidopropanoic Acid CheckAssay Is the downstream assay sensitive to organic solvents? Start->CheckAssay YesOrg Yes (In vivo, Cell-based, Kinetics) CheckAssay->YesOrg Sensitive NoOrg No (Endpoint Biochemical, HTS) CheckAssay->NoOrg Tolerant pHAdj Strategy 1: pH Adjustment (Salt Formation at pH > 6.5) YesOrg->pHAdj If alkaline/neutral pH is acceptable Cyclo Strategy 2: HP-β-CD (Inclusion Complexation) YesOrg->Cyclo If strict pH control is required DMSO Strategy 3: DMSO Cosolvent (Max 1-2% final concentration) NoOrg->DMSO Quickest solubilization

    Decision tree for selecting the optimal solubilization strategy based on assay sensitivity.

    Mechanism Drug 3-Cinnamamidopropanoic Acid (Hydrophobic Core + Polar Tail) Complex 1:1 Inclusion Complex (Tail exposed to water) Drug->Complex Thermodynamic Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Soluble Aqueous Solubilization (High Bioavailability) Complex->Soluble Dissolution

    Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

    References

    • Benchchem - 3-Cinnamamidopropanoic Acid | CAS 302345-89-7 URL
    • ChemicalBook - Cinnamic acid CAS#: 621-82-9 Properties and pH Solubility URL
    • NIH / PMC - Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects URL
    • ResearchGate / RUC.

    Sources

    Optimization

    Removing unreacted cinnamic acid impurities from the final product

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of cinnamic acid derivatives.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of cinnamic acid derivatives. Cinnamic acid is a highly versatile building block in organic synthesis (e.g., Fischer esterifications, Heck couplings, and amidation reactions). However, its persistence as an unreacted impurity in the final product can severely compromise downstream applications, biological assays, and spectral purity.

    This guide is designed to move beyond basic instructions. We will analyze the physicochemical causality behind purification failures and provide self-validating, field-proven protocols to eradicate cinnamic acid impurities from your synthesized products.

    Physicochemical Profiling of Cinnamic Acid

    To design a successful purification strategy, we must first exploit the fundamental chemical properties of the impurity. Simple water washes fail because they do not address the molecule's specific solubility profile.

    Table 1: Key Physicochemical Properties of trans-Cinnamic Acid

    PropertyValueRelevance to Purification Strategy
    pKa ~4.44[1]Easily deprotonated by weak bases (e.g., NaHCO₃) to form water-soluble salts.
    Aqueous Solubility ~500 mg/L at 25°C[2]Poorly soluble in neutral/cold water; simple aqueous washing is ineffective.
    Organic Solubility HighFreely soluble in EtOAc, DCM, and ether; co-extracts with the target product.
    Stationary Phase Interaction High AffinityCarboxylic acid motif causes severe hydrogen bonding and "streaking" on bare silica gel.

    Diagnostic FAQs: Troubleshooting Purification Failures

    Q: Why does unreacted cinnamic acid remain in my organic layer after a standard water wash? A: This is a classic phase-partitioning error. Cinnamic acid is highly lipophilic due to its conjugated phenyl ring and alkene backbone, making it freely soluble in organic solvents like dichloromethane (DCM) or ethyl acetate[2]. A neutral water wash lacks the thermodynamic driving force to break the hydrophobic interactions keeping the acid in the organic phase. You must alter the ionization state of the molecule to force it into the aqueous layer.

    Q: What is the most reliable method to remove it without hydrolyzing my sensitive ester/amide product? A: Mild acid-base liquid-liquid extraction is the gold standard. Because the pKa of cinnamic acid is 4.44, washing your organic layer with a weak base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8) is sufficient to quantitatively deprotonate the carboxylic acid into sodium cinnamate[3]. This chemoselective ionization drastically shifts its partition coefficient, forcing the now-charged impurity into the aqueous layer while your neutral, un-ionized product remains safely in the organic phase.

    Q: I tried column chromatography, but the cinnamic acid streaked across all my fractions, contaminating my product. How do I fix this? A: Cinnamic acid strongly hydrogen-bonds with the free silanol groups (-OH) on the silica gel stationary phase, causing severe tailing or "streaking." To suppress this, you must add a volatile acidic modifier (e.g., 0.5% - 1.0% glacial acetic acid or formic acid) to your mobile phase. The acidic environment keeps the cinnamic acid fully protonated, disrupting its interaction with the silica and tightening its elution band, allowing for baseline resolution from your target product.

    Field-Proven Experimental Protocols

    Protocol A: Chemoselective Acid-Base Extraction (Recommended)

    This protocol is a self-validating system: the evolution of gas during the wash confirms that the acid-base neutralization is actively occurring.

    Step-by-Step Methodology:

    • Solubilization: Dissolve your crude reaction mixture (containing the product and unreacted cinnamic acid) in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

    • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

    • Agitation & Venting (Critical): Stopper the funnel, invert, and gently swirl. Immediately open the stopcock to vent. The reaction between NaHCO₃ and cinnamic acid produces CO₂ gas[4][5]. Vigorous shaking without venting will cause pressure buildup and potential glassware failure. Repeat shaking and venting until no further gas evolution is observed.

    • Phase Separation: Allow the layers to separate completely. The lower aqueous layer now contains the water-soluble sodium cinnamate. Drain and discard the aqueous layer (or retain it if you wish to recover the starting material by re-acidification).

    • Washing: Wash the remaining organic layer with saturated aqueous NaCl (brine) to remove residual water and emulsion-forming impurities.

    • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product[3][5].

    Protocol B: Modified Silica Gel Chromatography (For Complex Mixtures)

    Use this if your product is acid-sensitive or if extraction fails due to emulsion issues.

    Step-by-Step Methodology:

    • Column Preparation: Pack your column with silica gel using a non-polar solvent (e.g., Hexanes).

    • Eluent Preparation: Prepare your mobile phase gradient (e.g., Hexanes:Ethyl Acetate). Add exactly 1% (v/v) glacial acetic acid to the eluent mixture.

    • Loading: Dry-load your crude mixture onto a small amount of silica gel and apply it to the top of the column.

    • Elution: Run the column. The acidic modifier will ensure the cinnamic acid elutes as a sharp, distinct band rather than streaking into your product fractions.

    • Post-Column Processing: Pool the fractions containing your pure product. To remove the residual acetic acid from the eluent, perform a quick wash with saturated NaHCO₃ before drying and concentrating.

    Visualizing the Purification Logic

    The following diagram illustrates the mechanistic workflow of the acid-base extraction, highlighting the phase divergence of the target product and the impurity.

    Purification Crude Crude Mixture (Neutral Product + Cinnamic Acid) Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Crude->Dissolve Extract Wash with Saturated NaHCO3 (aq) Dissolve->Extract Aqueous Aqueous Layer (Sodium Cinnamate + CO2 ↑) Extract->Aqueous Deprotonation (pH > pKa) Organic Organic Layer (Desired Neutral Product) Extract->Organic Phase Separation Dry Dry over Na2SO4 & Concentrate Organic->Dry Pure Purified Product Dry->Pure

    Workflow for the chemoselective removal of cinnamic acid via acid-base liquid-liquid extraction.

    References

    • Wikipedia Contributors. "Cinnamic acid." Wikipedia, The Free Encyclopedia. 2

    • Ataman Kimya. "CINNAMIC ACID." Ataman Chemicals.

    • DrugFuture. "Cinnamic Acid Properties and Literature References." DrugFuture Chemical Database. 1

    • Newcastle University. "Chemical Properties: Cinnamic acid." NCL Database. 6

    • Pathiranage, A. L., et al. "Esterification, Purification and Identification of Cinnamic Acid Esters." Journal of Laboratory Chemical Education, ResearchGate.4

    • Osborne, M. "SYNTHESIS OF CINNAMIC ACID ESTERS." Austin Peay State University (ASPIRE). 3

    • The Royal Society of Chemistry. "Bromination of Cinnamic acid - Experimental Notes." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5

    Sources

    Troubleshooting

    Strategies for purifying 3-Cinnamamidopropanoic acid from crude mixtures

    Welcome to the dedicated technical support guide for the purification of 3-Cinnamamidopropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for the purification of 3-Cinnamamidopropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from crude reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common initial queries regarding the purification of 3-Cinnamamidopropanoic acid.

    Q1: What is the most straightforward purification method to try first for 3-Cinnamamidopropanoic acid?

    For most crude solid samples of 3-Cinnamamidopropanoic acid, recrystallization is the recommended initial purification technique.[1][2] It is often the most efficient method for removing small amounts of impurities from a crystalline solid, is cost-effective, and can be scaled easily. The success of this method hinges on selecting an appropriate solvent system.

    Q2: How do I identify a suitable solvent for recrystallizing my compound?

    The ideal solvent is one in which 3-Cinnamamidopropanoic acid has high solubility at an elevated temperature but low solubility at room temperature or below.[3][4] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). A systematic approach involves testing small amounts of your crude product in various solvents (see table below) and observing solubility when cold and hot.[4]

    Q3: My compound won't crystallize from solution, even after cooling. What are the next steps?

    This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[5]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of pure 3-Cinnamamidopropanoic acid to the solution.[6] These actions provide nucleation sites for crystal growth.

    • Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5][6]

    Q4: What are the most likely impurities in a crude mixture of 3-Cinnamamidopropanoic acid?

    Impurities are typically process-related. Based on common synthetic routes (e.g., Schotten-Baumann reaction or peptide coupling), you should anticipate:

    • Unreacted Starting Materials: Cinnamic acid and β-alanine.

    • Coupling Reagent Byproducts: Urea derivatives (from carbodiimide coupling agents like DCC or EDC) or HOBt/HOAt-related species.

    • Side-Products: Dimerized cinnamic acid or self-coupled starting materials. The nature of these impurities will dictate the best purification strategy. For example, water-soluble impurities like β-alanine can often be removed with a simple water wash, while non-polar byproducts may require chromatography.

    Q5: When is column chromatography a better choice than recrystallization?

    Column chromatography is preferred when:

    • The crude material is an oil or non-crystalline solid.

    • Impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.[7]

    • Multiple components in the crude mixture need to be separated simultaneously.

    • You are working with a very small scale where losses during recrystallization transfers would be significant.

    Section 2: In-Depth Troubleshooting Guides

    This section provides detailed solutions to specific problems you may encounter during purification experiments.

    Recrystallization Troubleshooting

    Q: My compound separated as an oil during cooling ("oiling out") instead of forming crystals. How can I resolve this?

    "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, or when the solution cools too rapidly.[8]

    • Causality: The compound is effectively "melting" out of the solution instead of crystallizing. This is common when the solvent's boiling point is higher than the compound's melting point or when significant impurities are present, causing a melting point depression.

    • Solution Strategy:

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount of additional solvent to decrease the saturation level of the solution.[5]

      • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[5] Slower cooling provides the necessary time for the ordered crystal lattice to form.[3]

      • If the problem persists, consider changing to a lower-boiling point solvent or using a mixed-solvent system.

    Q: My recovery yield after recrystallization is very low. How can I improve it?

    Low yield is typically due to using an excessive amount of solvent or premature crystallization during a hot filtration step.

    • Causality: The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[5]

    • Solution Strategy:

      • Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[4]

      • Cool Thoroughly: Ensure the flask is cooled sufficiently, perhaps in an ice-water bath after it has reached room temperature, to maximize precipitation.[8]

      • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

      • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing on the filter paper.[9]

    Column Chromatography Troubleshooting

    Q: My compound is streaking badly on the silica gel column, leading to poor separation. What causes this and how can I fix it?

    Streaking, or "tailing," for an acidic compound like 3-Cinnamamidopropanoic acid on silica gel is almost always due to strong, non-ideal interactions between the carboxylic acid group and the acidic silica surface.

    • Causality: The polar carboxylic acid group can engage in strong hydrogen bonding or even deprotonation/adsorption with the silanol groups (Si-OH) on the silica surface. This prevents a clean equilibrium between the stationary and mobile phases, causing the compound to slowly "bleed" down the column instead of moving as a tight band.[7]

    • Solution Strategy:

      • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane).

      • Mechanism of Action: The added acid acts as a competitive binder for the active sites on the silica and, more importantly, keeps the carboxylic acid on your molecule in its protonated (neutral) form by Le Châtelier's principle. This reduces its polarity and its strong interaction with the stationary phase, resulting in sharper, more symmetrical peaks.

    Q: I can't find a mobile phase that separates my product from a key impurity. What are my options?

    Poor separation (low resolution) means the differential affinities of your compounds for the stationary phase are too similar in the chosen eluent.

    • Causality: The eluent is either too strong (polar), eluting everything together quickly, or too weak (non-polar), causing everything to remain at the origin.

    • Solution Strategy:

      • Fine-Tune Solvent Polarity: Instead of large jumps in solvent composition, make small, incremental changes. Using a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can often resolve closely-eluting compounds.[7]

      • Change Solvent System: Sometimes, changing the solvents themselves, even at the same overall polarity, can alter selectivity. For example, if Ethyl Acetate/Hexane isn't working, try a system with different solvent properties, like Dichloromethane/Methanol.

      • Consider an Alternative Stationary Phase: If normal-phase silica is failing, the impurity may have a very similar polarity. Switching to a different separation mechanism, such as reversed-phase (C18) chromatography, may provide the necessary selectivity. In reversed-phase, non-polar compounds are retained more strongly.[10]

    Section 3: Detailed Experimental Protocols

    Purification Workflow Decision Diagram

    This diagram outlines a logical path for selecting a purification strategy based on the characteristics of your crude sample.

    G start Crude 3-Cinnamamidopropanoic acid Sample assess_physical Assess Physical State start->assess_physical is_solid Is it a crystalline solid? assess_physical->is_solid Yes is_oil Is it an oil or amorphous solid? assess_physical->is_oil No recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize chromatography Use Column Chromatography (Protocol 2) is_oil->chromatography assess_purity1 Assess Purity (TLC, Melting Point) recrystallize->assess_purity1 is_pure1 Is it pure? assess_purity1->is_pure1 Yes assess_purity1->chromatography No product Pure Product is_pure1->product assess_purity2 Assess Purity (TLC, NMR) chromatography->assess_purity2 extraction Consider Acid-Base Extraction (Protocol 3) extraction->assess_purity2 assess_purity2->extraction No / Difficult Separation is_pure2 Is it pure? assess_purity2->is_pure2 Yes is_pure2->product

    Caption: Decision tree for selecting a primary purification method.

    Protocol 1: Purification by Recrystallization

    This protocol outlines the standard procedure for purifying 3-Cinnamamidopropanoic acid via single-solvent recrystallization.[1][11]

    1. Solvent Selection:

    • Place a small amount (20-30 mg) of the crude solid into a test tube.

    • Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable.[4]

    • If it does not dissolve, gently heat the mixture. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature, then in an ice bath. If abundant, well-formed crystals appear, you have found a suitable solvent.

    SolventPolarityBoiling Point (°C)Suitability Notes
    WaterHigh100May be suitable, especially for removing non-polar impurities.
    EthanolMedium-High78Often a good choice for moderately polar compounds.
    AcetoneMedium56Can be effective, but its volatility requires care.
    Ethyl AcetateMedium-Low77Good for dissolving the compound; often used in a mixed system.
    Mixed Solvents VariableVariableSystems like Ethanol/Water or Acetone/Hexane are highly effective. Dissolve the solid in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then re-heat to clarify before cooling.

    2. Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent, swirling the flask, until the solid is completely dissolved.[4]

    3. Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    4. Filtration of Insoluble Impurities:

    • If the hot solution contains insoluble material (including charcoal), perform a hot gravity filtration using a pre-warmed funnel to remove them.[9]

    5. Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[3]

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

    6. Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow air to be drawn through the crystals on the filter for several minutes to aid drying.

    7. Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

    Protocol 2: Purification by Flash Column Chromatography

    This protocol is for purification using a standard silica gel column.

    1. TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate).

    • The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.

    • Crucial Tip: Add 0.5-1% acetic acid to the mobile phase to prevent peak tailing.

    2. Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[7] Allow the silica to settle into a uniform bed.

    3. Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.

    4. Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes as the solvent elutes from the column.

    5. Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    6. Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Cinnamamidopropanoic acid.

    Protocol 3: Purification by Acid-Base Extraction

    This powerful technique leverages the acidic nature of the carboxylic acid group.

    1. Dissolution:

    • Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    2. Basic Wash (Extraction of Product):

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a weak basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

    • Allow the layers to separate. The deprotonated 3-Cinnamamidopropanoate salt will now be in the aqueous layer, while neutral or basic impurities remain in the organic layer.

    • Drain and save the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

    3. Acidification (Precipitation of Product):

    • Combine all the saved aqueous layers in a beaker and cool in an ice bath.

    • Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the solution is acidic (pH ~2, check with pH paper).

    • The protonated, neutral 3-Cinnamamidopropanoic acid will precipitate out of the aqueous solution as a solid.

    4. Collection:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Dry the solid thoroughly. This product is often very pure, but a final recrystallization can be performed if needed.

    Section 4: References

    • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. (n.d.). Retrieved from [Link]

    • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

    • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

    • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

    • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

    • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

    • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

    • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

    • Reddit. (2024, July 31). What type of column chromatography for highly polar compounds? Retrieved from [Link]

    • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

    • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

    • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

    • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

    • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

    • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [https://www.agilent.com/cs/library/webinars/public/DE25843549 It Isnt Always The Column Troubleshooting Your HPLC Separation.pdf]([Link] It Isnt Always The Column Troubleshooting Your HPLC Separation.pdf)

    • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant. Retrieved from

    • recrystallization.pdf. (n.d.). Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 3-Cinnamamidopropanoic Acid Detection

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalysis, the robust and reliable quantification of analytes is paramount. This guide provides a comprehe...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of bioanalysis, the robust and reliable quantification of analytes is paramount. This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of 3-Cinnamamidopropanoic acid. As a Senior Application Scientist, my objective is to not only present a protocol but to delve into the scientific rationale behind the methodological choices, ensuring a self-validating system that meets rigorous international standards.

    Introduction to 3-Cinnamamidopropanoic Acid and the Imperative for Validated Assays

    3-Cinnamamidopropanoic acid is a molecule of interest in various fields of research, potentially including metabolomics and drug development. Its accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile, biological function, or potential as a biomarker. LC-MS/MS stands as the gold standard for such analyses due to its inherent selectivity and sensitivity. However, the data generated is only as reliable as the method used. Therefore, a thorough validation process is not merely a regulatory hurdle but a scientific necessity to ensure data integrity.

    This guide will compare a primary LC-MS/MS methodology with potential alternatives, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

    Physicochemical Properties of 3-Cinnamamidopropanoic Acid

    A foundational understanding of the analyte's properties is critical for method development.

    PropertyValueSource
    Molecular FormulaC₁₂H₁₃NO₃ChemScene[5]
    Molecular Weight219.24 g/mol ChemScene[5]
    AppearanceWhite crystalline solidAlfa Aesar MSDS (for Cinnamic Acid)[6]
    SolubilityInsoluble in water; soluble in oils (for Cinnamic Acid)JECFA[6]

    Part 1: The Primary LC-MS/MS Method: A Detailed Protocol and Rationale

    The method detailed below is a robust starting point for the quantification of 3-Cinnamamidopropanoic acid in a biological matrix such as plasma.

    Experimental Protocol

    1. Sample Preparation: Protein Precipitation

    • Rationale: This is a simple and effective method for removing the bulk of proteins from the plasma sample, which can interfere with the analysis and damage the LC column.

    • Procedure:

      • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (IS).

      • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

    2. Liquid Chromatography

    • Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components. A C18 column is a good starting point for a relatively non-polar molecule like 3-Cinnamamidopropanoic acid. The use of formic acid in the mobile phase helps to protonate the analyte, improving peak shape and ionization efficiency.

    • Parameters:

      • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7][8]

      • Gradient: A gradient elution starting with a low percentage of organic phase (acetonitrile) and ramping up is typically effective.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.[7]

    3. Mass Spectrometry

    • Rationale: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI) is chosen based on the presence of a nitrogen atom that can be readily protonated.

    • Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: These must be empirically determined by infusing a standard solution of 3-Cinnamamidopropanoic acid. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ is selected, and collision-induced dissociation is used to generate product ions (Q3). The most intense and stable transition is used for quantification, with a secondary transition for confirmation.

    Workflow Visualization

    LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data

    Caption: Workflow for 3-Cinnamamidopropanoic acid analysis.

    Part 2: Method Validation: A Pillar of Scientific Integrity

    A comprehensive validation protocol is essential to demonstrate that the analytical method is fit for its intended purpose. The following parameters should be assessed according to FDA and EMA guidelines.[1][2][9]

    Key Validation Parameters
    • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

    • Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A minimum of five standards should be used, and the correlation coefficient (r²) should be greater than 0.99.

    • Accuracy and Precision:

      • Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high). The mean value should be within 15% of the nominal value (20% for the Lower Limit of Quantification).[2]

      • Precision is the degree of agreement among individual measurements. It is expressed as the relative standard deviation (RSD) and should not exceed 15% (20% for the LLOQ).[2]

    • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[2]

    • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter in LC-MS/MS and can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

    Validation Process Flow

    Validation_Process Method_Dev Method Development Selectivity Selectivity & Specificity Method_Dev->Selectivity Linearity Linearity & Range Method_Dev->Linearity Accuracy_Precision Accuracy & Precision Method_Dev->Accuracy_Precision Matrix_Effect Matrix Effect Method_Dev->Matrix_Effect Stability Stability Method_Dev->Stability Validated_Method Validated Method Selectivity->Validated_Method LLOQ LLOQ Linearity->LLOQ LLOQ->Validated_Method Accuracy_Precision->Validated_Method Matrix_Effect->Validated_Method Stability->Validated_Method

    Sources

    Comparative

    Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 3-Cinnamamidopropanoic Acid

    As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation and quantitation of small molecules is a critical decision. 3-Cinnamamidopropanoic acid (C₁₂H₁₃N...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation and quantitation of small molecules is a critical decision. 3-Cinnamamidopropanoic acid (C₁₂H₁₃NO₃), commonly known as N-cinnamoyl-beta-alanine, presents a unique analytical profile due to its dual functional groups: an α,β-unsaturated amide (cinnamamide) and a terminal carboxylic acid.

    This guide provides an objective, data-driven comparison of MS platforms for analyzing this compound, detailing the causality behind its fragmentation patterns and providing self-validating experimental protocols for drug development professionals.

    Mechanistic Grounding: Chemistry and Fragmentation Dynamics

    To optimize any MS method, we must first understand the gas-phase thermodynamic behavior of the molecule. 3-Cinnamamidopropanoic acid has a monoisotopic mass of 219.0895 Da.

    Ionization Causality

    The molecule is highly amenable to both positive and negative Electrospray Ionization (ESI):

    • Negative Mode ([M-H]⁻ m/z 218.0823): Driven by the facile deprotonation of the terminal carboxylic acid group.

    • Positive Mode ([M+H]⁺ m/z 220.0968): Driven by protonation at the amide carbonyl oxygen, which is highly favored due to the extended conjugated system of the cinnamoyl moiety.

    Fragmentation Causality (CID)

    The collision-induced dissociation (CID) of cinnamamides is heavily influenced by the resonance stabilization of the resulting product ions[1]. Upon protonation in positive ESI mode, the C-N amide bond becomes the weakest link. Application of moderate collision energy (15-20 eV) induces heterolytic cleavage, neutralizing the beta-alanine leaving group and generating the highly stable cinnamoyl cation (m/z 131.05)[2].

    Increasing the collision energy (>30 eV) drives secondary fragmentation: the cinnamoyl cation ejects carbon monoxide (CO) to form the styryl cation (m/z 103.05), which subsequently loses acetylene (C₂H₂) to yield the phenyl cation (m/z 77.04)[3].

    MS_Fragmentation M [M+H]+ m/z 220.097 F1 Cinnamoyl Cation m/z 131.050 M->F1 Amide Cleavage - C3H7NO2 (-89 Da) F4 [M+H - H2O]+ m/z 202.086 M->F4 Dehydration - H2O (-18 Da) F2 Styryl Cation m/z 103.055 F1->F2 CO Loss - CO (-28 Da) F3 Phenyl Cation m/z 77.039 F2->F3 Acetylene Loss - C2H2 (-26 Da)

    Fig 1: MS/MS CID fragmentation logic tree for 3-Cinnamamidopropanoic acid in positive ESI mode.

    Platform Comparison: High-Resolution vs. Nominal Mass Systems

    Choosing between a Quadrupole Time-of-Flight (Q-TOF), a Triple Quadrupole (QqQ), and a Gas Chromatography-Mass Spectrometer (GC-MS) depends entirely on the analytical objective (discovery vs. quantitation).

    FeatureUHPLC-ESI-Q-TOFUHPLC-ESI-QqQGC-EI-MS
    Primary Application Untargeted profiling, structural elucidationTargeted quantitation, PK/PD studiesVolatile derivatives, library matching
    Mass Accuracy High (< 2 ppm error)Nominal (~0.1 Da error)Nominal (~0.1 Da error)
    Sensitivity (LOQ) Moderate (ng/mL range)High (pg/mL range)Moderate (ng/mL range)
    Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude3-4 orders of magnitude
    Sample Prep Needs Protein precipitation / Dilute & ShootSPE / LLE for matrix removalDerivatization (Silylation) required

    Analytical Insight: While Q-TOF is indispensable for confirming the exact mass defects of the cinnamoyl fragments, the QqQ platform is vastly superior for high-throughput pharmacokinetic assays due to the high duty cycle of Multiple Reaction Monitoring (MRM). GC-MS is generally avoided for this compound unless derivatized, as the free carboxylic acid and amide induce severe peak tailing and thermal degradation.

    Quantitative Data: High-Resolution Fragmentation Tables

    Below is the consolidated exact mass data required for setting up targeted MRM transitions or validating Q-TOF spectra.

    Table 1: Positive Ion Mode Fragments (Precursor: m/z 220.0968)

    Fragment IonExact Mass (m/z)FormulaMass Defect (mDa)Cleavage Mechanism
    Product 1 202.0863[C₁₂H₁₂NO₂]⁺+86.3Dehydration (-H₂O) from carboxylic acid
    Product 2 131.0491[C₉H₇O]⁺+49.1Amide C-N bond cleavage (Cinnamoyl cation)
    Product 3 103.0542[C₈H₇]⁺+54.2Loss of CO from cinnamoyl cation (Styryl cation)
    Product 4 77.0386[C₆H₅]⁺+38.6Loss of C₂H₂ from styryl cation (Phenyl cation)

    Table 2: Negative Ion Mode Fragments (Precursor: m/z 218.0823)

    Fragment IonExact Mass (m/z)FormulaMass Defect (mDa)Cleavage Mechanism
    Product 1 174.0924[C₁₁H₁₂NO]⁻+92.4Decarboxylation (-CO₂)
    Product 2 146.0600[C₁₀H₁₀N]⁻+60.0Loss of acrylic acid (-C₃H₄O₂)

    Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness and reproducibility, the following UHPLC-QqQ protocol is designed as a self-validating system . It incorporates a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix-induced ion suppression, and a pre-run System Suitability Test (SST) to verify column retention time stability.

    Workflow S1 Sample Prep (SPE / LLE) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI Source (Pos/Neg Mode) S2->S3 S4 Mass Analyzer (Q-TOF / QqQ) S3->S4 S5 Data Processing (MRM / HRMS) S4->S5

    Fig 2: Self-validating UHPLC-MS/MS analytical workflow for targeted metabolite quantitation.

    Step-by-Step Methodology: Targeted Quantitation (Plasma Matrix)

    Step 1: Sample Preparation (Solid Phase Extraction - SPE)

    • Aliquot 100 µL of plasma into a 96-well plate.

    • Add 10 µL of ¹³C-labeled cinnamamide (100 ng/mL) as the SIL-IS.

      • Causality: The SIL-IS co-elutes with the target analyte, experiencing identical matrix effects in the ESI source, thereby normalizing recovery variations and ensuring quantitative accuracy.

    • Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding.

    • Load onto a pre-conditioned Oasis HLB SPE plate. Wash with 5% Methanol. Elute with 100% Acetonitrile. Evaporate and reconstitute in 100 µL of Mobile Phase A.

    Step 2: Chromatographic Separation (UHPLC)

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks, and provides the abundant protons necessary for efficient positive ion mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

    Step 3: Mass Spectrometry (QqQ MRM Optimization)

    • Source: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage: 3.0 kV.

    • Quantifier Transition: m/z 220.10 → 131.05.

      • Parameters: Declustering Potential (DP) = 60 V; Collision Energy (CE) = 18 eV.

      • Causality: A lower CE of 18 eV is optimal to break the C-N amide bond without causing secondary fragmentation of the resulting cinnamoyl cation.

    • Qualifier Transition: m/z 220.10 → 103.05.

      • Parameters: DP = 60 V; CE = 35 eV.

      • Causality: A higher CE is required to force the secondary loss of CO from the primary fragment, providing orthogonal confirmation of the molecular structure.

    References[3] Title: Proximity effects in the electron ionisation mass spectra of substituted cinnamamides

    Source: PubMed Central (PMC) URL:[Link][1] Title: Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][2] Title: Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry Source: PubMed (NIH) URL:[Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Purity Determination of 3-Cinnamamidopropanoic Acid

    An Objective Comparison of Melting Point Analysis with Modern Alternatives For researchers and professionals in drug development, establishing the purity of a novel compound like 3-Cinnamamidopropanoic acid is a foundati...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Objective Comparison of Melting Point Analysis with Modern Alternatives

    For researchers and professionals in drug development, establishing the purity of a novel compound like 3-Cinnamamidopropanoic acid is a foundational requirement for reliable downstream data. While numerous sophisticated analytical techniques exist, the classical method of melting point determination remains a rapid and cost-effective first-pass assessment of purity. This guide provides an in-depth analysis of this traditional technique, grounded in pharmacopeial standards, and objectively compares its performance against modern thermal and chromatographic methods.

    The Foundational Principle: Melting Point Depression

    The melting point of a pure, crystalline solid is a distinct physical property. At this temperature, the solid and liquid phases exist in equilibrium, and sufficient thermal energy has been introduced to overcome the forces holding the crystal lattice together.[1] For a pure compound, this transition occurs over a very narrow temperature range, often just 0.5–1.0°C.[1]

    The presence of even a small amount of an impurity disrupts the uniform structure of the crystal lattice. This disruption weakens the intermolecular forces, meaning less energy is required to break the structure apart.[1] Consequently, two observable effects occur:

    • Depression of the Melting Point: The temperature at which the substance begins to melt is lower than that of the pure compound.

    • Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.

    This phenomenon, known as melting point depression, is the theoretical cornerstone of using melting point as an indicator of purity.[1] A broad melting range is a strong qualitative indicator that a substance may be impure and require further purification.

    Caption: Relationship between compound purity and observed melting point characteristics.

    Method 1: Purity Assessment by Capillary Melting Point (USP <741>)

    The most common and accessible method for melting point determination follows the standards outlined in the United States Pharmacopeia (USP) General Chapter <741>.[2] This technique provides a reliable, qualitative assessment of purity and is an indispensable tool for routine checks in a synthesis laboratory.

    Causality in Experimental Design

    The reliability of this method hinges on meticulous procedure. The goal is to heat a small, finely powdered sample in a capillary tube at a controlled rate, ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, leading to erroneously high and broad melting ranges, even for a pure sample. Therefore, the USP specifies a slow heating rate (typically 1°C/minute) near the expected melting point to ensure accuracy.[3][4]

    Experimental Protocol: USP Class Ia

    This protocol is a standard procedure for many organic crystalline solids like 3-Cinnamamidopropanoic acid.

    • Sample Preparation:

      • Ensure the sample is completely dry. If necessary, dry the substance in a vacuum desiccator for at least 16 hours.[2]

      • Reduce the substance to a very fine powder by gently crushing it with a spatula on a watch glass. This ensures uniform packing and heat transfer.

    • Capillary Packing:

      • Tap the open end of a USP-specified capillary tube (0.8–1.2 mm internal diameter) into the powder.[2][3]

      • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a tight column at the bottom. The packed sample height should be 2.5–3.5 mm.[3]

    • Measurement:

      • Calibrate the melting point apparatus using USP Melting Point Reference Standards at regular intervals.[2]

      • Place the packed capillary into the heating block of the apparatus.

      • Heat the block rapidly to a temperature approximately 10°C below the expected melting point of 3-Cinnamamidopropanoic acid.

      • Decrease the heating rate to 1°C ± 0.5°C per minute.[2][4]

      • Record the temperature at the onset of melting (T1), defined as the point when the first drop of liquid becomes visible.[4][5]

      • Continue heating at the same rate and record the temperature at the clear point (T2), where the last solid particle melts and the substance is completely liquid.

      • The result is reported as the melting range (T1 - T2).

    • Confirmatory Test (Mixed Melting Point):

      • To confirm the identity and purity against a known pure reference standard of 3-Cinnamamidopropanoic acid, create an intimate 1:1 mixture of your sample and the standard.

      • Determine the melting point of this mixture. If there is no depression or broadening of the melting range compared to the standard alone, it provides strong evidence of chemical identity and purity.[1][2]

    Workflow start Start prep Prepare Sample (Dry & Pulverize) start->prep pack Pack Capillary Tube (2.5-3.5 mm height) prep->pack place Place in Calibrated Apparatus pack->place heat1 Rapidly Heat to (T_expected - 10°C) place->heat1 heat2 Slow Heat (1°C/min) heat1->heat2 observe Observe & Record Onset (T1) and Clear (T2) Points heat2->observe report Report Melting Range (T1 - T2) observe->report end End report->end

    Sources

    Comparative

    Comparative Analysis of Synthetic vs. Natural N-Cinnamoyl-β-alanine: A Methodological Guide

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary N-Cinnamoyl-β-alanine (IUPAC: 3-(3-phenylprop-2-enoylamino)propanoic ac...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

    Executive Summary

    N-Cinnamoyl-β-alanine (IUPAC: 3-(3-phenylprop-2-enoylamino)propanoic acid) is a bioactive cinnamoyl-amide derivative characterized by the conjugation of cinnamic acid with the non-proteinogenic amino acid β-alanine[1]. Historically identified as a structural analog to naturally occurring marine secondary metabolites (such as the antitrypanosomal iotrochamides[2]), this compound has garnered significant interest. It functions as a potent TRPA1 channel modulator[3] and a robust umami/kokumi flavor enhancer in food sciences[4].

    As demand scales for both pharmaceutical and nutraceutical applications, the industry faces a critical divergence in production methodologies: traditional chemical synthesis versus biocatalytic (natural) generation. This guide objectively compares these two paradigms, providing self-validating experimental protocols, mechanistic insights, and comparative data to inform your process development choices.

    Mechanistic Overview & Biological Significance

    To understand the stringent purity requirements of N-Cinnamoyl-β-alanine, we must first examine its biological mechanism of action. Cinnamoyl-amino acids interact non-covalently with transient receptor potential (TRP) channels, specifically TRPA1, which are critical in inflammatory and sensory signaling pathways[3].

    Pathway Ligand N-Cinnamoyl-β-alanine Receptor TRPA1 Channel (Transmembrane) Ligand->Receptor Binds non-covalently Calcium Ca2+ Influx Receptor->Calcium Channel Activation Downstream Intracellular Signaling (e.g., TGF-β) Calcium->Downstream Outcome Targeted Sensory or Anti-inflammatory Response Downstream->Outcome

    Mechanism of action for N-Cinnamoyl-β-alanine modulating TRPA1 channel activity.

    Trace impurities from chemical synthesis (e.g., unreacted cinnamoyl chloride or coupling reagents) can independently trigger TRP channels or cause cytotoxicity, skewing bioassay results. Conversely, biocatalytic routes avoid harsh reagents but may introduce endotoxins or residual host-cell proteins[5].

    Methodological Paradigms: Synthetic vs. Natural

    The synthesis of cinnamoyl amide derivatives fundamentally requires the formation of an amide bond between the carboxylic acid of cinnamic acid and the primary amine of β-alanine.

    • Chemical Synthesis (Synthetic): Utilizes Schotten-Baumann conditions or coupling agents like Dicyclohexylcarbodiimide (DCC)[6]. It is rapid and highly scalable but relies on toxic solvents and generates stoichiometric waste.

    • Biocatalytic Synthesis (Natural): Leverages microbial lipases, amidases, or engineered E. coli expressing CoA-ligases to facilitate the amidation under mild, aqueous conditions[5][6]. This route is classified as "natural" for clean-label food applications and boasts a superior environmental factor (E-factor).

    G Start Precursors: Cinnamic Acid & β-Alanine ChemRoute Chemical Synthesis (DCC Coupling / Acyl Chloride) Start->ChemRoute BioRoute Biocatalytic Synthesis (Enzymatic Amidation) Start->BioRoute ChemPurif Solvent Extraction & Crystallization ChemRoute->ChemPurif BioPurif Aqueous Ultrafiltration & Prep-HPLC BioRoute->BioPurif Product N-Cinnamoyl-β-alanine (Target Compound) ChemPurif->Product BioPurif->Product

    Workflow comparison of chemical vs. biocatalytic synthesis of N-Cinnamoyl-β-alanine.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot deviations.

    Protocol A: Traditional Chemical Synthesis (DCC Coupling)

    Rationale: DCC activates the carboxyl group of cinnamic acid, forming an O-acylisourea intermediate that readily reacts with the amine of β-alanine. This method is chosen for its high yield in anhydrous conditions[6][7].

    • Activation: Dissolve 10 mmol of trans-cinnamic acid in 25 mL of anhydrous Tetrahydrofuran (THF). Add 11 mmol of DCC.

      • Causality: Anhydrous THF prevents the premature hydrolysis of the highly reactive O-acylisourea intermediate.

    • Coupling: Slowly add a solution of 10 mmol β-alanine ethyl ester hydrochloride and 11 mmol triethylamine (TEA) in 15 mL THF. Stir at room temperature for 12 hours.

      • Causality: TEA neutralizes the hydrochloride salt, freeing the primary amine of β-alanine for nucleophilic attack.

    • Validation Checkpoint 1 (In-process): Perform TLC (Silica gel, Hexane:EtOAc 1:1). The disappearance of the cinnamic acid spot (Rf ~0.4) confirms reaction completion.

    • Filtration & Deprotection: Filter the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and hydrolyze the ethyl ester using 1M NaOH in Methanol for 2 hours, followed by acidification with 1M HCl to precipitate the product.

    • Purification: Recrystallize from ethanol/water.

    Protocol B: Biocatalytic (Natural) Synthesis

    Rationale: Utilizing a microbiological method or isolated lipases (e.g., Candida antarctica Lipase B - CALB) allows for direct amidation in aqueous/organic biphasic systems without the need for protecting groups on β-alanine[6].

    • Enzyme Preparation: Suspend 50 mg of immobilized CALB in 10 mL of a 2-methyl-2-butanol/water (9:1 v/v) solvent system.

      • Causality: The specific solvent ratio maintains enzyme hydration (crucial for catalytic conformation) while shifting the thermodynamic equilibrium toward amidation rather than hydrolysis.

    • Substrate Addition: Add 5 mmol of cinnamic acid and 15 mmol of β-alanine.

      • Causality: A 3x molar excess of the highly water-soluble β-alanine drives the equilibrium forward.

    • Incubation: Incubate at 45°C with orbital shaking (200 rpm) for 48 hours.

    • Validation Checkpoint 1 (In-process): Aliquot 100 µL, derivatize with pentafluoropropionic anhydride (PFPA), and analyze via GC-MS to confirm the formation of the amide bond[6].

    • Purification: Filter to recover the immobilized enzyme. Partition the filtrate with ethyl acetate. The aqueous layer contains unreacted β-alanine; the organic layer contains the product. Concentrate and purify via preparative HPLC.

    Analytical Validation Workflow

    Both protocols must terminate in a unified analytical validation pipeline to guarantee E-E-A-T standards.

    Analytical Sample Crude N-Cinnamoyl-β-alanine HPLC HPLC-UV (254 nm) Quantify Purity Sample->HPLC MS ESI-MS Confirm Mass (m/z 219.24) HPLC->MS If >98% AUC NMR 1H/13C NMR Structural Elucidation MS->NMR If [M-H]- = 218.1 Validated Validated Pure Compound NMR->Validated Conforms to lit.

    Self-validating analytical workflow for N-Cinnamoyl-β-alanine characterization.

    Comparative Data Analysis

    The following table synthesizes experimental data comparing the two production modalities. Data metrics are aggregated from standard process chemistry benchmarks and biocatalytic optimization studies[5][6][7].

    ParameterChemical Synthesis (DCC)Biocatalytic Synthesis (Lipase/Amidase)
    Overall Yield 75% - 85%45% - 60%
    Reaction Time 12 - 14 hours48 - 72 hours
    E-Factor (Waste/Product) High (~15-20 kg/kg )Low (~2-5 kg/kg )
    Primary Impurities Dicyclohexylurea (DCU), unreacted estersUnreacted β-alanine, trace host cell proteins
    Protecting Groups Required (Ethyl ester on β-alanine)Not Required (Direct coupling)
    Regulatory Status (Food) Artificial / SyntheticNatural / Clean-label compliant
    Scalability Excellent (Multi-ton scale proven)Moderate (Limited by enzyme cost/stability)

    Table 1: Quantitative and qualitative comparison of synthetic vs. natural production routes for N-Cinnamoyl-β-alanine.

    Conclusion

    The selection between synthetic and natural production of N-Cinnamoyl-β-alanine hinges entirely on the end-use application. For high-throughput screening, structural-activity relationship (SAR) studies of TRPA1 modulators, or early-stage drug development, the Chemical Synthesis route is superior due to its high yield and rapid turnaround.

    However, for applications in the food and beverage sector—where compounds act as umami/kokumi taste modulators—the Biocatalytic Synthesis route is mandatory. Despite lower yields and longer reaction times, the elimination of toxic coupling reagents and the ability to claim "natural" status provides an overriding commercial and safety advantage.

    References

    • 3-(3-Phenylprop-2-enoylamino)propanoic acid | C12H13NO3 | CID ... - National Institutes of Health (NIH). Available at:[Link]

    • N-cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites - White Rose Research Online. Available at:[Link]

    • Iotrochamides A and B, antitrypanosomal compounds from the Australian marine sponge Iotrochota sp. - Griffith University Research Repository. Available at:[Link]

    • Taste Modulating Peptides from Overfermented Cocoa Beans - ResearchGate. Available at:[Link]

    • Artificial Trinuclear Metallopeptidase Synthesized by Cross-Linkage of a Molecular Bowl with a Polystyrene Derivative - Journal of the American Chemical Society (ACS). Available at:[Link]

    • WO2010000964A1 - Microbiological method for synthesizing cinnamoyl amide derivatives of amino acids - Google Patents.
    • Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines - National Institutes of Health (NIH). Available at:[Link]

    Sources

    Validation

    A Senior Scientist's Guide to Validating Elemental Analysis Data for 3-Cinnamamidopropanoic Acid

    For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of a synthesized compound are non-negotiable prerequisites for further investigation. Elemental analysis...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of a synthesized compound are non-negotiable prerequisites for further investigation. Elemental analysis (EA) serves as a foundational technique, providing the empirical formula which is a critical first step in molecular characterization.[1][2][3] However, the data from an elemental analyzer is only as reliable as the validation process that supports it. A discrepancy of a few tenths of a percent can mean the difference between a pure compound and one containing significant impurities.

    This guide provides an in-depth, experience-driven approach to validating elemental analysis data for 3-Cinnamamidopropanoic acid. We will move beyond a simple checklist, exploring the causality behind experimental choices and emphasizing a self-validating system through the integration of orthogonal analytical techniques.

    The Theoretical Benchmark: Calculating Expected Composition

    Before any analysis begins, we must establish the theoretical elemental composition of 3-Cinnamamidopropanoic acid. This value is the immutable standard against which all experimental data will be judged.

    Molecular Formula: C₁₂H₁₃NO₃[4][5] Molecular Weight: 219.24 g/mol [5]

    The theoretical mass percentages are calculated as follows:

    • Carbon (C): (12 * 12.011) / 219.24 * 100% = 65.74%

    • Hydrogen (H): (13 * 1.008) / 219.24 * 100% = 5.98%

    • Nitrogen (N): (1 * 14.007) / 219.24 * 100% = 6.39%

    • Oxygen (O): (3 * 15.999) / 219.24 * 100% = 21.89%

    These percentages represent the "true" values for a 100% pure, anhydrous sample. Our primary goal is to experimentally verify these numbers within an acceptable margin of error.

    Primary Method: Combustion-Based CHN Analysis

    The most common method for determining carbon, hydrogen, and nitrogen content is high-temperature combustion analysis.[3][6] This technique involves burning a small, precisely weighed sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, and N₂/NOx).[3][6] These gases are then separated and quantified by a thermal conductivity detector (TCD).

    Detailed Experimental Protocol for CHN Analysis

    This protocol is designed to be a self-validating system, incorporating checks and standards to ensure data integrity.

    Instrumentation: Standard CHN Elemental Analyzer (e.g., PerkinElmer 2400, Exeter 440).[7][8]

    Materials:

    • 3-Cinnamamidopropanoic acid sample

    • Certified Reference Material (CRM), e.g., Acetanilide

    • Tin capsules (for solid samples)

    • Microbalance (readable to 0.001 mg)

    • Helium (Carrier Gas, 99.995% purity)

    • Oxygen (Combustion Gas, 99.995% purity)

    Procedure:

    • Instrument Preparation & Calibration:

      • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.[9] The combustion furnace should be at ~980-1000°C and the reduction furnace at ~640°C.[6][8]

      • Perform a system leak check as per the instrument's standard operating procedure. This is critical as atmospheric leaks will introduce nitrogen and invalidate results.

      • Calibrate the instrument using a multi-point calibration curve derived from a CRM like Acetanilide. Weigh at least five different masses of the standard (e.g., 0.5 mg, 0.8 mg, 1.2 mg, 1.5 mg, 2.0 mg) to establish linearity.[9] The resulting calibration factor (K-factor) should be stable and reproducible.

    • Sample Preparation:

      • Dry the 3-Cinnamamidopropanoic acid sample under vacuum at 40-50°C for at least 12 hours to remove any residual solvents or adsorbed water. This step is crucial because excess hydrogen from water will lead to inaccurate results.

      • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule.[10] Record the weight precisely.

      • Crimp the capsule tightly to ensure no sample is lost and to create a compact ball for efficient combustion.[8]

      • Prepare at least three replicate samples to assess precision.

    • Analytical Run:

      • Begin the run with several "blank" tin capsules to ensure the system is clean.

      • Run a known weight of the CRM (a "check standard") to verify the calibration is still valid. The results should be within ±0.3% of the theoretical values for the CRM.

      • Analyze the three (or more) replicate samples of 3-Cinnamamidopropanoic acid.

      • Conclude the run with another check standard to ensure no drift occurred during the analysis.

    Data Validation Criteria

    According to widely accepted practices, often mirroring guidelines like those from the United States Pharmacopeia (USP), the experimental results for a pure compound should fall within ±0.4% of the theoretical values.

    ElementTheoretical %Acceptance RangeHypothetical ResultPass/Fail
    C 65.7465.34 - 66.1465.65Pass
    H 5.985.58 - 6.386.05Pass
    N 6.395.99 - 6.796.31Pass

    The precision of the replicate measurements should also be considered. The relative standard deviation (RSD) for the replicates should ideally be less than 2%.

    Orthogonal Methods: A Comparative Framework for Robust Validation

    Relying solely on elemental analysis is insufficient. To build a truly trustworthy data package, we must employ orthogonal methods—analytical techniques that measure different properties of the molecule. This approach provides a multi-faceted confirmation of identity, purity, and structure, fulfilling the principles outlined in guidelines such as ICH Q2(R1).[11][12][13][14]

    The Validation Workflow

    The following diagram illustrates a robust workflow for validating the elemental analysis data by integrating orthogonal techniques.

    G cluster_prep Sample Preparation cluster_primary Primary Analysis cluster_orthogonal Orthogonal Validation Methods cluster_validation Final Data Validation Prep Synthesized 3-Cinnamamidopropanoic Acid Dry Vacuum Drying (Remove H₂O/Solvent) Prep->Dry EA Elemental Analysis (CHN) - Determines Empirical Formula - Quantifies C, H, N % Dry->EA MS Mass Spectrometry (MS) - Confirms Molecular Weight Dry->MS NMR NMR Spectroscopy (¹H, ¹³C) - Confirms Covalent Structure Dry->NMR HPLC HPLC - Determines Purity (% Area) - Detects Impurities Dry->HPLC FTIR FTIR Spectroscopy - Confirms Functional Groups Dry->FTIR Validate Data Interpretation & Validation - EA data within ±0.4%? - MS matches theoretical MW? - NMR matches structure? - HPLC purity >99%? EA->Validate MS->Validate NMR->Validate HPLC->Validate FTIR->Validate Report Validated Compound Structure & Purity Report Validate->Report

    Caption: Integrated workflow for elemental analysis validation.

    Comparison of Analytical Techniques
    TechniquePrincipleInformation GainedComparison with Elemental Analysis
    Elemental Analysis (EA) High-temperature combustion and detection of resulting gases.[3][6]Provides the mass percentage of C, H, N, S, O, confirming the empirical formula.[1]Pro: Highly accurate and precise for elemental ratios. Con: Gives no information on molecular weight, structure, or isomeric form. Insensitive to impurities with similar elemental composition.
    Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[15][16][17]Confirms the molecular weight of the compound.[15][16]Pro: Directly confirms the molecular formula (not just the empirical one). High-resolution MS can provide data with ppm accuracy. Con: Generally not quantitative without extensive calibration.
    NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[18]Provides detailed information about the covalent structure, connectivity, and chemical environment of atoms (¹H, ¹³C).[18][19]Pro: The most powerful tool for unambiguous structure elucidation.[19][20] Can detect and identify impurities if their signals are resolved. Con: Less sensitive than MS; requires more sample. Not inherently quantitative without an internal standard.
    HPLC Differential partitioning of components between a mobile and stationary phase.[21][22][23]Determines the purity of the sample by separating it from impurities.[21] Provides a quantitative measure of purity (% area).Pro: The gold standard for purity assessment.[21] Can separate and quantify even closely related impurities. Con: Gives no structural information on its own (unless coupled with MS). Requires chromophores for UV detection.[24]
    FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations at characteristic frequencies.[25]Confirms the presence of specific functional groups (e.g., C=O, N-H, O-H, C=C).[25][26][27]Pro: Fast, non-destructive, and excellent for confirming functional groups. Con: Provides limited information on the overall molecular skeleton and cannot distinguish between isomers with the same functional groups.

    Integrated Data Interpretation: A Case Study

    Imagine we have analyzed a batch of 3-Cinnamamidopropanoic acid. Here is how we would synthesize the data from all techniques for a comprehensive validation.

    Hypothetical Data Set:

    • Elemental Analysis: C: 65.50%, H: 6.01%, N: 6.35%

    • Mass Spectrometry (ESI-MS): [M+H]⁺ = 220.0968 (Theoretical [M+H]⁺ = 220.0974)

    • ¹H NMR: Shows all expected protons with correct integrations and splitting patterns for the cinnamoyl and propanoic acid moieties.

    • HPLC (UV 254 nm): Main peak at 99.6% area, with a minor impurity at 0.4% area.

    Analysis:

    • Initial EA Check: The experimental EA values (C: 65.50%, H: 6.01%, N: 6.35%) are all within the ±0.4% acceptance window of the theoretical values (C: 65.74%, H: 5.98%, N: 6.39%). This provides strong initial evidence that the empirical formula is correct.

    • Structural & MW Confirmation: The high-resolution mass spectrometry data gives a molecular weight that matches the theoretical value with an error of only 2.7 ppm, confirming the molecular formula C₁₂H₁₃NO₃. The ¹H NMR spectrum confirms the specific arrangement of atoms and covalent bonds, ruling out isomers. The FTIR spectrum (not shown) would confirm the presence of the amide C=O, carboxylic acid O-H and C=O, and aromatic C=C bonds.[25][28]

    • Purity Reconciliation: The HPLC data shows the sample is 99.6% pure. This high purity aligns with the excellent agreement seen in the elemental analysis. If the EA results were slightly off (e.g., C: 65.20%), but the NMR and MS were perfect, we would use the HPLC purity value to "correct" the theoretical EA values. A 99.6% pure sample with a 0.4% unknown impurity could explain a minor deviation. This cross-verification is the essence of a robust validation.

    Conclusion and Best Practices

    Validating elemental analysis data is not a single measurement but a systematic process of verification. By grounding the experimental results against a theoretical benchmark and corroborating them with a suite of orthogonal analytical methods, we build an unassailable case for the identity, structure, and purity of the compound .

    Key Takeaways for Senior Scientists:

    • Never Trust a Single Data Point: Always use orthogonal methods (MS, NMR, HPLC) to confirm the story told by elemental analysis.

    • Sample Preparation is Paramount: An impure or improperly dried sample is the most common source of error. Ensure samples are anhydrous and free of residual solvents.

    • Embrace the Self-Validating Protocol: A robust analytical run must include blanks, certified reference materials, and replicates to ensure the instrument is performing correctly and the results are precise.

    References

    • United States Pharmacopeia. General Chapter <471> Oxygen Flask Combustion. Accessed March 7, 2026. [Link]

    • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Published July 27, 2023. [Link]

    • Symbiont Research. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Published June 3, 2025. [Link]

    • MDPI. The Evolving Landscape of NMR Structural Elucidation. Published March 7, 2026. [Link]

    • Decoding Molecular Structures with Nuclear Magnetic Resonance. Preprints.org. Published February 12, 2024. [Link]

    • Agilent Technologies. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Accessed March 7, 2026. [Link]

    • University of Regensburg. Nuclear Magnetic Resonance (NMR) Spectroscopy. Accessed March 7, 2026. [Link]

    • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. Accessed March 7, 2026. [Link]

    • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Accessed March 7, 2026. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 7, 2026. [Link]

    • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. [Link]

    • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

    • Agilent Technologies. Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Published February 1, 2024. [Link]

    • AZoM. A Look at Elemental Analysis for Organic Compounds. Published May 6, 2021. [Link]

    • EBSCO. High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. Accessed March 7, 2026. [Link]

    • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. [Link]

    • Technology Networks. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Published February 6, 2025. [Link]

    • PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Published January 5, 2024. [Link]

    • Broad Institute. What is Mass Spectrometry?. Accessed March 7, 2026. [Link]

    • International Council for Harmonisation. Quality Guidelines. Accessed March 7, 2026. [Link]

    • VELP. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Accessed March 7, 2026. [Link]

    • JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. Published April 30, 2023. [Link]

    • Scribd. CHNS Elemental Analysis Procedure. Published December 2, 2010. [Link]

    • Wikipedia. High-performance liquid chromatography. Accessed March 7, 2026. [Link]

    • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Accessed March 7, 2026. [Link]

    • TMP Chem. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Published April 18, 2021. [Link]

    • University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Published March 5, 2020. [Link]

    • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Published August 16, 2023. [Link]

    • ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Published December 12, 2023. [Link]

    • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Published September 20, 2023. [Link]

    • Arizona State University. Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Published March 17, 2020. [Link]

    • Japanese Pharmacopoeia. Oxygen Flask Combustion Method. Accessed March 7, 2026. [Link]

    • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Accessed March 7, 2026. [Link]

    • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Accessed March 7, 2026. [Link]

    • Royal Society of Chemistry. CHNS Elemental Analysers. Published April 29, 2008. [Link]

    • Allen Career Institute. Practical Organic Chemistry- Element Detection and Functional Group Analysis. Accessed March 7, 2026. [Link]

    • American Laboratory. Validation of Metal Impurities in Drug Products. Published November 7, 2013. [Link]

    • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Accessed March 7, 2026. [Link]

    • Pracownia na rzecz Wszystkich Istot. Elemental Analysis Of Organic Compounds With The Use Of. Accessed March 7, 2026. [Link]

    • ASTM International. Sulfur in Organic Compounds by Oxygen Flask Combustion. Accessed March 7, 2026. [Link]

    • PubChem. 3-(Dimethylamino)propanoic acid. Accessed March 7, 2026. [Link]

    • Digicollections.net. 2.4 Oxygen flask method. Accessed March 7, 2026. [Link]

    Sources

    Comparative

    UV-Vis Absorption Spectra Comparison of Cinnamoyl Derivatives: A Technical Guide

    Cinnamoyl derivatives, encompassing a broad family of hydroxycinnamic acids and their esters, are critical structural motifs in drug development, bio-based UV filters, and antioxidant formulations[1][2]. Understanding th...

    Author: BenchChem Technical Support Team. Date: March 2026

    Cinnamoyl derivatives, encompassing a broad family of hydroxycinnamic acids and their esters, are critical structural motifs in drug development, bio-based UV filters, and antioxidant formulations[1][2]. Understanding their ultraviolet-visible (UV-Vis) absorption characteristics is essential for researchers designing photostable compounds, monitoring enzymatic decarboxylation, or quantifying active pharmaceutical ingredients (APIs).

    This guide provides an objective, data-driven comparison of the UV-Vis spectra of key cinnamoyl derivatives, detailing the mechanistic causality behind their optical properties and establishing a self-validating protocol for spectral acquisition.

    Mechanistic Causality: The Photochemistry of the Cinnamoyl Scaffold

    The baseline optical properties of cinnamoyl derivatives are dictated by their highly conjugated π -system, which consists of an aromatic benzene ring covalently linked to an alkene and a terminal carbonyl group (carboxylic acid, ester, or aldehyde). This extended conjugation facilitates strong π→π∗ and n→π∗ electronic transitions in the UV region[1][3].

    The Auxochromic Effect and Bathochromic Shifts When electron-donating functional groups—such as hydroxyl (-OH) or methoxy (-OCH3) groups—are substituted onto the aromatic ring, they act as auxochromes. These groups donate electron density into the π -system via resonance. This electronic contribution raises the energy of the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO)[3].

    Consequently, the energy gap ( ΔE ) required for the π→π∗ transition decreases. According to the Planck-Einstein relation ( E=hc/λ ), a smaller energy gap results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic (red) shift [4]. For example, the addition of a single para-hydroxyl group shifts the λmax​ from ~273 nm in unsubstituted cinnamic acid to ~290 nm in p-coumaric acid[4]. Further additions of methoxy groups (as seen in ferulic and sinapic acids) extend this shift well into the UV-A region (up to 330 nm), making them excellent candidates for bio-based sunscreen formulations[1][2].

    Quantitative Spectral Comparison

    The table below summarizes the empirical UV-Vis absorption data for primary cinnamoyl derivatives. Note that solvent polarity and pH can induce minor solvatochromic shifts; therefore, standardized conditions (e.g., methanolic or controlled aqueous buffers) are critical for comparative analysis[4].

    CompoundAromatic Substitution λmax​ (nm)Molar Absorptivity ( ϵ )Primary Application / Relevance
    Cinnamic Acid None~ 273~ 20,000 L⋅mol−1⋅cm−1 Baseline scaffold; antimicrobial precursor[5].
    p-Coumaric Acid 4-OH~ 290~ 19,000 L⋅mol−1⋅cm−1 Decarboxylation monitoring; antioxidant[2][4].
    Caffeic Acid 3,4-diOH~ 325~ 18,000 L⋅mol−1⋅cm−1 High radical scavenging; AGEs inhibitor[2][5].
    Ferulic Acid 4-OH, 3-OCH3322 - 32719,705 L⋅mol−1⋅cm−1 Bio-based UV absorber; photoprotection[1][2].
    Sinapic Acid 4-OH, 3,5-diOCH3~ 330~ 18,500 L⋅mol−1⋅cm−1 Advanced UV-A filtering; plant metabolite[2].
    Cinnamaldehyde None (Aldehyde)~ 285~ 24,000 L⋅mol−1⋅cm−1 Flavoring agent; antimicrobial screening[5].
    Structural Evolution and Bathochromic Pathway

    The following diagram illustrates the logical relationship between aromatic ring substitution and the resulting bathochromic shift across the hydroxycinnamic acid family.

    G CA Cinnamic Acid λmax ~273 nm pCA p-Coumaric Acid λmax ~290 nm CA->pCA + 4-OH (Resonance Donor) CFA Caffeic Acid λmax ~325 nm pCA->CFA + 3-OH (Extended Conjugation) FA Ferulic Acid λmax ~327 nm pCA->FA + 3-OCH3 (Inductive & Resonance) SA Sinapic Acid λmax ~330 nm FA->SA + 5-OCH3 (Maximal Shift)

    Effect of auxochromic substitutions (-OH, -OCH3) on the bathochromic shift of cinnamoyl derivatives.

    Experimental Protocol: High-Fidelity UV-Vis Acquisition

    To ensure reproducibility and scientific integrity, the following step-by-step methodology functions as a self-validating system . Every step includes a built-in quality control checkpoint to eliminate optical artifacts.

    Step 1: System Suitability & Thermal Stabilization

    • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium (UV) and tungsten (Visible) lamps to warm up for a minimum of 30 minutes.

    • Causality & Validation: Lamp thermal equilibrium prevents baseline drift during the experiment. Validation Check: Run a baseline scan with empty, matched quartz cuvettes. If the baseline deviates by >0.005 AU across the 200–500 nm range, the system fails validation (indicating cuvette contamination or lamp instability) and must be cleaned/recalibrated.

    Step 2: Solvent Selection & Optical Blanking

    • Action: Fill both the reference and sample quartz cuvettes with HPLC-grade methanol and zero the instrument.

    • Causality & Validation: Methanol is selected because it provides a polar protic environment that completely solvates phenolic acids without introducing UV cutoff interference (methanol's cutoff is ~205 nm). Quartz cuvettes are mandatory, as standard glass absorbs UV light below 340 nm. Validation Check: Run the methanol "blank" as a sample. The resulting spectrum must be a flat line at 0.000±0.001 AU.

    Step 3: Sample Preparation & Beer-Lambert Compliance

    • Action: Prepare cinnamoyl derivative stock solutions, then dilute to a working concentration of 15–25 μ M.

    • Causality & Validation: This specific concentration window ensures that the maximum absorbance ( Amax​ ) falls strictly between 0.2 and 0.8 AU. Validation Check: If the absorbance exceeds 1.0 AU, the data is rejected. High absorbance risks detector saturation and non-linear behavior due to stray light or molecular shadowing, violating the Beer-Lambert law.

    Step 4: Spectral Acquisition

    • Action: Scan the sample from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width.

    • Causality: A narrow 1 nm slit width provides high spectral resolution to accurately pinpoint the exact λmax​ (e.g., distinguishing ferulic acid's 327 nm peak from caffeic acid's 325 nm peak)[1][3]. A moderate scan rate prevents peak shifting or asymmetric distortion caused by detector response lag.

    References
    • UV-Vis. Spectroscopic characteristics of ferulic acid and related compounds - ResearchGate. 1

    • Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy - MDPI. 4

    • Absorption spectra of phenolic compounds of methanol extracts in Rubus... - ResearchGate. 3

    • From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey - Frontiers. 2

    • cinnamic acid derivative: Topics by Science.gov - Science.gov. 5

    Sources

    Validation

    Advanced Solid-State Characterization: A Comparative Guide to X-Ray Diffraction (XRD) and Emerging Alternatives in Pharmaceutical Development

    Polymorphism—the ability of a solid material to exist in multiple crystal structures—dictates critical physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, and t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Polymorphism—the ability of a solid material to exist in multiple crystal structures—dictates critical physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, and thermodynamic stability 1[1]. Regulatory agencies mandate exhaustive solid-state characterization to ensure drug safety, efficacy, and intellectual property protection2[2].

    While X-ray diffraction (XRD) remains the gold standard, the modern drug development pipeline increasingly encounters "undiffractable" microcrystals and complex amorphous solid dispersions (ASDs). As a Senior Application Scientist, selecting the right analytical modality requires understanding the physical causality behind each technique. This guide objectively compares Single-Crystal XRD (SC-XRD) and Powder XRD (PXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR), providing actionable, self-validating protocols for your laboratory.

    Comparative Analysis: Mechanistic Causality of Solid-State Techniques

    To choose the optimal characterization method, one must understand the fundamental physics driving the signal generation and the inherent limitations of each technique.

    Single-Crystal XRD (SC-XRD): The Absolute Standard

    Causality: SC-XRD relies on the coherent scattering of X-rays by electron clouds in a highly ordered, large single crystal. The sheer volume of the crystal (>100 µm) is physically necessary to generate a sufficient signal-to-noise ratio against background scattering3[3]. It is the definitive method for absolute stereochemistry and 3D atomic mapping, but it is frequently bottlenecked by the inability of many APIs to grow into large crystals.

    Powder XRD (PXRD): The High-Throughput Workhorse

    Causality: By analyzing a bulk powder containing randomly oriented crystallites, PXRD yields a 1D diffraction pattern (intensity vs. 2θ) that serves as a unique structural fingerprint1[1]. Because it measures bulk properties, it is ideal for polymorph screening and phase purity. Modern systems with advanced optics can detect trace polymorphs down to 0.1% 4[4].

    Microcrystal Electron Diffraction (MicroED): The Nanocrystal Solution

    Causality: Electrons interact with matter via electrostatic forces (interacting with both nuclei and electrons), which is approximately 104 times stronger than X-ray scattering. This intense interaction allows MicroED to solve high-resolution structures from sub-micron crystals that are virtually invisible to traditional SC-XRD, entirely bypassing the crystal growth bottleneck 5[5].

    Solid-State NMR (ssNMR): The Local Environment Probe

    Causality: Unlike XRD, which requires long-range periodic order to satisfy Bragg's Law, ssNMR detects the local magnetic environment of specific nuclei (e.g., 13 C, 15 N) via Magic-Angle Spinning (MAS)6[6]. Because PXRD relies on bulk diffraction, amorphous materials manifest as a broad "halo". In contrast, ssNMR is insensitive to long-range disorder, making it exceptionally powerful for characterizing amorphous solid dispersions, complex mixtures, and non-covalent interactions in formulated products 7[7].

    Quantitative Performance Summary
    ParameterSC-XRDPXRDMicroEDssNMR
    Primary Application Absolute 3D structure, stereochemistryPolymorph screening, phase purity3D structure of nanocrystalsAmorphous dispersions, local dynamics
    Sample Requirement Single crystal > 100 µm1–50 mg bulk powderSub-micron crystals (100–500 nm)10–100 mg powder/formulation
    Resolution Limit ~0.7 Å to 0.8 ÅLower (1D overlap limits solving)~0.8 Å to 1.0 ÅAtomic-level (chemical shift)
    State of Matter Highly crystallineCrystalline (detects amorphous halo)Crystalline (nanoscale)Crystalline and Amorphous
    Turnaround Time Hours to DaysMinutes to HoursMinutes (data collection)Hours to Days
    Key Limitation Crystal growth bottleneckPeak overlap, orientation effectsDynamical scattering, beam damageLower sensitivity, complex spectra

    Decision Workflow for Polymorph Screening

    SolidStateWorkflow Start API Solid-State Characterization Q1 Are large single crystals (>100 µm) available? Start->Q1 SCXRD Single-Crystal XRD (Absolute 3D Structure) Q1->SCXRD Yes Q2 Are sub-micron crystals available? Q1->Q2 No MicroED Microcrystal Electron Diffraction (MicroED) Q2->MicroED Yes (Nanocrystals) Q3 Is the sample a bulk powder/mixture? Q2->Q3 No / Bulk Material PXRD Powder XRD (PXRD) Polymorph Screening Q3->PXRD Crystalline Powder ssNMR Solid-State NMR (Amorphous/Formulations) Q3->ssNMR Amorphous/Complex

    Decision workflow for selecting solid-state API characterization techniques.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks that confirm data reliability in real-time.

    Protocol 1: High-Throughput PXRD for Polymorph Screening

    Objective: Identify and quantify polymorphic phases and trace impurities in API lots.

    • Instrument Calibration (Self-Validation Check): Prior to analysis, validate the goniometer alignment using a certified reference standard (e.g., NIST SRM 1976a Alumina). The peak positions must fall within ±0.02° 2θ of the certified values to ensure geometric accuracy.

    • Sample Preparation: Gently grind the API to a uniform particle size (ideally 1–10 µm). Causality: Grinding minimizes preferred orientation effects, ensuring random distribution of crystallites. Load the sample into a zero-background holder (e.g., off-axis cut silicon) to eliminate background noise from the sample holder.

    • Data Acquisition: Utilize a Cu-Kα radiation source ( λ = 1.5406 Å). Scan from 2° to 40° 2θ with a step size of 0.01°. For trace polymorph detection (<1%), utilize variable counting times or a high-speed 1D/2D detector to maximize the signal-to-noise ratio.

    • Data Processing & Validation: Perform baseline subtraction and peak picking. Use Rietveld refinement to quantify phase mixtures.

      • Self-Validation Metric: The protocol is considered mathematically validated if the weighted profile R-factor ( Rwp​ ) is <10%, indicating a robust fit between the experimental data and the theoretical crystallographic model.

    Protocol 2: SC-XRD Absolute Structure Determination

    Objective: Determine the absolute configuration and 3D atomic mapping of a novel API.

    • Crystal Selection & Mounting: Under a polarized light microscope, select a single, pristine crystal devoid of twinning or cracks (approx. 100 x 100 x 100 µm). Mount the crystal on a specialized loop using a cryoprotectant oil.

    • Cryocooling (Self-Validation Check): Flash-cool the crystal to 100 K using a nitrogen stream. Causality: This minimizes thermal vibrations (reducing the Debye-Waller factor) and mitigates radiation damage. This step inherently validates the structural resolution by sharpening diffraction spots and reducing background scatter.

    • Data Collection: Center the crystal in the X-ray beam (typically Mo-Kα or Cu-Kα). Collect a full sphere of data by rotating the crystal ( ω and ϕ scans) to ensure high redundancy and completeness (>99%).

    • Structure Solution & Refinement: Solve the structure using direct methods or dual-space algorithms. Refine atomic positions and anisotropic displacement parameters using least-squares methods.

    • Absolute Structure Validation: Calculate the Flack parameter.

      • Self-Validation Metric: A Flack parameter of 0.0 (±0.1) confirms the correct absolute stereochemistry, providing a self-contained mathematical validation of the enantiomer assignment.

    Sources

    Safety & Regulatory Compliance

    Safety

    3-Cinnamamidopropanoic acid proper disposal procedures

    As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of regulatory hurdles, but as a logical system driven by chemical causality. Handling specialized organic intermed...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of regulatory hurdles, but as a logical system driven by chemical causality. Handling specialized organic intermediates like 3-Cinnamamidopropanoic acid requires a deep understanding of the molecule's structural behavior to ensure both experimental integrity and strict environmental compliance.

    This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.

    Chemical Profiling & Mechanistic Toxicology

    To design an effective handling and disposal protocol, we must first understand the molecule. 3-Cinnamamidopropanoic acid (also known as cinnamoyl- β -alanine) consists of an α,β -unsaturated carbonyl system linked via an amide bond to a propanoic acid derivative[1].

    The Causality of Hazard: While organic amides are generally stable and act as very weak bases[2], they are susceptible to hydrolysis under extreme acidic or basic conditions, which can cleave the molecule into cinnamic acid and β -alanine derivatives. Furthermore, because this compound contains no halogens (Fluorine, Chlorine, Bromine, or Iodine), it is strictly classified as a non-halogenated organic compound [3]. This distinction is critical: mixing non-halogenated waste with halogenated waste alters the thermodynamics of incineration and can lead to the generation of highly toxic dioxins[4]. Additionally, the combustion of organic amides generates mixed oxides of nitrogen ( NOx​ ), requiring specific high-temperature incineration routing[2].

    Table 1: Quantitative Chemical & Physical Properties

    PropertyValueCausality / Operational Impact
    CAS Numbers 261179-02-6, 302345-89-7[1]Essential for accurate SDS tracking and EPA waste logging.
    Molecular Formula C12​H13​NO3​ [5]Lacks halogens; dictates non-halogenated waste routing[3].
    Molecular Weight 219.24 g/mol [5]Used for precise molarity calculations in stock prep.
    Solubility Profile High in DMSO/MeOH; Low in H2​O Requires organic solvent solvation prior to aqueous assay dilution.

    Operational Workflow & Waste Segregation Pathway

    The following diagram illustrates the logical progression from solid chemical handling through to EPA-compliant waste segregation.

    G Solid 3-Cinnamamidopropanoic Acid (Solid Powder) Prep Stock Solution Prep (DMSO / MeOH) Solid->Prep Weigh & Dissolve Assay In Vitro / In Vivo Assays Prep->Assay Dilute in Buffer WasteGen Waste Generation Assay->WasteGen Post-Experiment OrgWaste Non-Halogenated Organic Waste WasteGen->OrgWaste >10% Organics AqWaste Aqueous Waste (pH 5.5 - 9.5) WasteGen->AqWaste <10% Organics SolidWaste Contaminated Consumables (Solid Waste) WasteGen->SolidWaste Tips, Tubes, PPE Incineration EPA-Compliant Incineration OrgWaste->Incineration High Temp (NOx Scrubbed) AqWaste->Incineration If heavily contaminated SolidWaste->Incineration

    Workflow for 3-Cinnamamidopropanoic Acid handling and EPA-compliant waste segregation.

    Self-Validating Experimental Methodologies

    Protocol A: Preparation of 10 mM Stock Solution

    Causality: Due to the hydrophobic nature of the cinnamoyl aromatic ring, direct dissolution in aqueous buffers yields inconsistent concentrations. We utilize anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation.

    • Calculate & Weigh: To prepare 1.0 mL of a 10 mM stock, weigh exactly 2.19 mg of 3-Cinnamamidopropanoic acid[5] using an analytical microbalance inside a ventilated weighing enclosure to prevent inhalation of fine particulates.

    • Solvate: Transfer the powder to a sterile, amber glass vial. The amber glass protects the α,β -unsaturated alkene from potential photo-oxidation. Add 1.0 mL of anhydrous DMSO.

    • Validate (Self-Check): Vortex the vial for 30 seconds. Hold the vial against a strong light source. Validation condition: The solution must be completely optically clear. If microscopic particulates remain, sonicate for 1 minute at room temperature.

    • Store: Aliquot into compatible microcentrifuge tubes and store at -20°C.

    Proper Disposal & Logistical Plans

    Disposal is not an afterthought; it is an active phase of the experiment. The EPA regulates the disposal of non-halogenated organics to prevent environmental contamination[3][6].

    Table 2: Waste Segregation Matrix

    Waste StreamCompositionRegulatory Routing & Action
    Non-Halogenated Organic DMSO/MeOH stock remnants, assay mixtures (>10% solvent)Collect in designated safety cans. DO NOT mix with halogenated solvents (e.g., DCM, Chloroform)[4].
    Aqueous Waste Experimental buffers (<10% organics)Neutralize to pH 5.5–9.5[4]. Route to aqueous hazardous waste.
    Solid Waste Contaminated pipette tips, tubes, glovesCollect in rigid, puncture-resistant chemical solid waste bins for incineration.
    Protocol B: Step-by-Step Waste Segregation
    • Liquid Organic Waste: Transfer any unused DMSO stock solutions into a clearly labeled "Non-Halogenated Organic Waste" carboy. Validation step: Before adding, physically check the waste log attached to the carboy to ensure no halogenated solvents have been introduced[4].

    • Aqueous Waste: For buffer solutions containing trace amounts of the compound, measure the pH using indicator strips. Adjust the pH to a stabilized range between 5.5 and 9.5 using dilute NaOH or HCl[4]. Once neutralized, route to the aqueous hazardous waste stream.

    • Combustion Routing: Ensure your institutional Environmental Health and Safety (EHS) department routes this specific waste stream to an incinerator equipped with NOx​ scrubbers, as the combustion of amides generates nitrogen oxides[2].

    Protocol C: Empty Container Management

    Causality: Residual chemicals in "empty" containers pose exposure risks. Federal regulations dictate specific cleaning protocols before a container is legally considered non-hazardous[7].

    • Triple Rinse: In a chemical fume hood, add approximately 1-2 mL of a compatible solvent (e.g., methanol) to the original 3-Cinnamamidopropanoic acid glass vial. Cap tightly and invert three times to wash the interior walls.

    • Collect Rinsate: Transfer the rinsate directly into the Non-Halogenated Organic Waste carboy[8].

    • Repeat: Perform this rinsing process two additional times.

    • Deface & Discard: Once triple-rinsed, the container is no longer subject to federal hazardous waste regulation[7]. Completely deface the original chemical label with a permanent marker and discard the clean glass vial in a standard broken-glass receptacle.

    References

    • 302345-89-7, 3-[[(E)-3-phenylprop-2-enoyl]amino ... - Echemi | Source: echemi.com | Link

    • [5] 3-Cinnamamidopropanoic acid - CAS:302345-89-7 | Source: konoscience.com | 5

    • [1] 261179-02-6|3-Cinnamamidopropanoic acid|BLD Pharm | Source: bldpharm.com | 1

    • [2] 2001-95-8, VALINOMYCIN Formula - ECHEMI | Source: echemi.com | 2

    • [3] Method 8015C: Nonhalogenated Organics by Gas Chromatography - EPA | Source: epa.gov | 3

    • [4] Chapter 7 - Management Procedures For Specific Waste Types | Source: cornell.edu | 4

    • [8] Waste / Biological Waste /Hazardous Waste | Environmental Health and Safety | Source: uark.edu | 8

    • [6] EPA Method 8015D (SW-846): Nonhalogenated Organics Using GC/FID | Source: epa.gov | 6

    • [7] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | 7

    Sources

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